5-Methoxy-4-methyl-3-nitropyridin-2-amine
Description
Properties
IUPAC Name |
5-methoxy-4-methyl-3-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-4-5(13-2)3-9-7(8)6(4)10(11)12/h3H,1-2H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEHVPRCSVBVTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1OC)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652043 | |
| Record name | 5-Methoxy-4-methyl-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003711-16-7 | |
| Record name | 5-Methoxy-4-methyl-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 5-Methoxy-4-methyl-3-nitropyridin-2-amine: A Comprehensive Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization methods for the novel compound, 5-Methoxy-4-methyl-3-nitropyridin-2-amine (CAS 1003711-16-7). As substituted nitropyridines are crucial building blocks in medicinal chemistry and materials science, this document serves as a vital resource for researchers engaged in the synthesis of complex heterocyclic molecules.[1] The guide outlines a robust, multi-step synthetic route starting from a commercially available precursor, 2-amino-4-methylpyridine. Each synthetic step is accompanied by a detailed protocol and a mechanistic rationale. Furthermore, this guide presents a full predicted spectroscopic profile of the target compound, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), to aid in its unambiguous identification and characterization. The experimental protocols for these analytical techniques are also provided in detail.
Introduction: The Significance of Substituted Nitropyridines
Substituted pyridine derivatives are a cornerstone in the development of pharmaceuticals and agrochemicals, with the pyridine scaffold being a prevalent feature in a multitude of bioactive molecules.[2] The introduction of a nitro group into the pyridine ring significantly influences its chemical reactivity, often serving as a key functional handle for further molecular elaboration. Specifically, the nitro group can be a precursor to an amino group, which is pivotal for constructing a wide array of functional moieties. The target molecule, this compound, combines the activating and directing effects of an amino group with the electronic properties of methoxy and nitro substituents, making it a potentially valuable intermediate for the synthesis of novel therapeutic agents and functional materials. This guide provides a plausible and detailed synthetic route, along with a comprehensive characterization workflow, to facilitate the accessibility and utilization of this compound within the scientific community.
Proposed Synthetic Pathway
The proposed synthesis of this compound is a three-step process commencing with the commercially available starting material, 2-amino-4-methylpyridine. The overall synthetic scheme is depicted below.
Caption: Proposed three-step synthesis of this compound.
Step 1: Nitration of 2-Amino-4-methylpyridine
The initial step involves the electrophilic nitration of 2-amino-4-methylpyridine to introduce a nitro group onto the pyridine ring. The amino group at the 2-position is an activating group that directs electrophilic substitution to the 3- and 5-positions.[2] While a mixture of isomers is possible, careful control of reaction conditions can favor the formation of the 3-nitro isomer.
Protocol:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cautiously add 100 mL of concentrated sulfuric acid and cool the flask to 0°C in an ice bath.
-
Slowly add 21.6 g (0.2 mol) of 2-amino-4-methylpyridine to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10°C.
-
Prepare a nitrating mixture by slowly adding 15 mL of concentrated nitric acid to 30 mL of concentrated sulfuric acid in a separate flask, maintaining a temperature below 10°C.
-
Add the nitrating mixture dropwise to the solution of 2-amino-4-methylpyridine over a period of 1-2 hours, keeping the reaction temperature between 0°C and 5°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
Neutralize the resulting solution to a pH of 7-8 by the slow addition of a saturated sodium bicarbonate solution.
-
The precipitated product, 2-amino-4-methyl-3-nitropyridine, is collected by filtration, washed with cold water, and dried under vacuum.[3]
-
Purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel.
Causality of Experimental Choices: The use of a mixed acid (H₂SO₄/HNO₃) is a standard method for the nitration of aromatic compounds.[4] The low temperature is crucial to control the exothermic reaction and to minimize the formation of by-products. The amino group is protonated in the strongly acidic medium, which deactivates the ring to some extent, but nitration still proceeds due to the strong electrophile (NO₂⁺) generated in the mixed acid.
Step 2: Bromination of 2-Amino-4-methyl-3-nitropyridine
The second step is the regioselective bromination at the 5-position of the pyridine ring. The 2-amino and 4-methyl groups are activating, while the 3-nitro group is deactivating. The 5-position is sterically accessible and electronically favored for electrophilic substitution.
Protocol:
-
Dissolve 15.3 g (0.1 mol) of 2-amino-4-methyl-3-nitropyridine in 150 mL of concentrated sulfuric acid at room temperature.
-
Add 19.6 g (0.11 mol) of N-bromosuccinimide (NBS) in small portions to the solution with stirring.
-
Heat the reaction mixture to 60-70°C and maintain this temperature for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it onto 400 g of crushed ice.
-
Neutralize the solution with a 50% aqueous solution of sodium hydroxide until a precipitate forms.
-
Collect the solid product, 2-amino-5-bromo-4-methyl-3-nitropyridine, by filtration, wash thoroughly with water, and dry.
Causality of Experimental Choices: N-bromosuccinimide in sulfuric acid is an effective brominating agent for moderately activated aromatic rings. The sulfuric acid protonates the NBS, increasing its electrophilicity.
Step 3: Methoxylation of 2-Amino-5-bromo-4-methyl-3-nitropyridine
The final step is a nucleophilic aromatic substitution reaction to replace the bromo group with a methoxy group. The electron-withdrawing nitro group facilitates this substitution.
Protocol:
-
Prepare a solution of sodium methoxide by carefully dissolving 4.6 g (0.2 mol) of sodium metal in 200 mL of anhydrous methanol under a nitrogen atmosphere.
-
Add 23.2 g (0.1 mol) of 2-amino-5-bromo-4-methyl-3-nitropyridine to the sodium methoxide solution.
-
Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Add 200 mL of water to the residue and extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the final product, this compound, by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Causality of Experimental Choices: Sodium methoxide is a strong nucleophile that readily displaces the bromide from the activated pyridine ring.[5] The reaction is typically carried out in methanol as the solvent and at reflux temperature to ensure a sufficient reaction rate.
Characterization of this compound
The unambiguous identification of the synthesized this compound requires a comprehensive spectroscopic analysis. Below is the predicted data based on its chemical structure.
Caption: Structure of this compound with labeled positions.
Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR | δ 7.9-8.1 (s, 1H, H-6), δ 5.5-6.5 (br s, 2H, -NH₂), δ 3.9-4.1 (s, 3H, -OCH₃), δ 2.2-2.4 (s, 3H, -CH₃) |
| ¹³C NMR | δ 155-158 (C2), δ 125-128 (C3), δ 140-143 (C4), δ 148-152 (C5), δ 130-133 (C6), δ 56-58 (-OCH₃), δ 15-17 (-CH₃) |
| IR (cm⁻¹) | 3450-3300 (N-H stretch), 3100-3000 (Aromatic C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1620-1580 (N-H bend), 1550-1500 & 1350-1300 (N-O stretch), 1250-1200 (C-O stretch), 1300-1250 (Aromatic C-N stretch) |
| Mass Spec (EI) | m/z (%): 183 (M⁺), 166, 153, 138, 110 |
Interpretation of Predicted Spectra
-
¹H NMR: The single aromatic proton at C-6 is expected to appear as a singlet in the downfield region due to the deshielding effects of the adjacent nitrogen and the overall electron-withdrawing nature of the ring. The amine protons will likely appear as a broad singlet that can be exchanged with D₂O. The methoxy and methyl protons will each appear as sharp singlets at their characteristic chemical shifts.
-
¹³C NMR: The chemical shifts of the pyridine ring carbons are influenced by the various substituents. The carbon bearing the amino group (C2) and the methoxy group (C5) will be significantly shifted downfield. The carbon attached to the nitro group (C3) will also be deshielded. The methyl and methoxy carbons will appear in the upfield region.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show two distinct N-H stretching bands for the primary amine group.[6] Strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group will be prominent. Other characteristic peaks for aromatic C-H, aliphatic C-H, C-O, and C-N bonds are also anticipated.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observed at m/z 183. Plausible fragmentation pathways include the loss of a hydroxyl radical (-OH) from the nitro group, loss of a methyl radical (-CH₃) from the methoxy group, and subsequent loss of carbon monoxide (-CO) or nitric oxide (-NO).
Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum should be obtained.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile to a concentration of approximately 1 mg/mL.
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). Acquire the mass spectrum over a mass range of m/z 50-500.
Conclusion
This technical guide provides a well-founded, albeit proposed, synthetic route for this compound, a compound of interest for further research in medicinal and materials chemistry. The detailed, step-by-step protocols for its synthesis and the comprehensive predicted characterization data offer a solid foundation for its practical preparation and identification. By explaining the rationale behind the chosen experimental conditions and providing detailed analytical procedures, this guide aims to empower researchers to synthesize and utilize this valuable chemical intermediate for their specific applications.
References
- Cho, J. H., et al. (2011). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
- NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine.
- Nitropyridines, Their Synthesis and Reactions. (2009).
- METHODS OF NITROPYRIDINE SYNTHESIS. (n.d.). Semantic Scholar.
- Synthetic Strategies for 2-Amino-4-methyl-5-nitropyridine and Analogs. (n.d.).
- BLDpharm. This compound.
- 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis. (n.d.). Chemicalbook.
- IR: amines. (n.d.).
- Wrobel, F., et al. (2018). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. PubMed Central.
- 5-Methyl-3-nitropyridin-2-amine: Synthesis Applic
- How is 2-Chloro-4-methyl-5-nitropyridine synthesized?. (n.d.). Guidechem.
- Preparation of 2-amino-3-nitropyridine. (n.d.).
- Preparation method of 2-amino-3-nitro pyridine. (n.d.).
- 2-Amino-4-methylpyridine, 98%. (n.d.). Thermo Fisher Scientific.
- Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. (n.d.).
- Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (n.d.).
- Shouxin, L., & Junzhang, L. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Semantic Scholar.
- PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. (n.d.). Canadian Science Publishing.
- Synthesis of 2-amino-5-methoxy pyridine. (n.d.). PrepChem.com.
- Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitr
- meta-Nitration of Pyridines and Quinolines through Oxazino Azines. (n.d.).
- 2-Amino-4-methyl-3-nitropyridine 98%. (n.d.). Sigma-Aldrich.
Sources
A Comprehensive Technical Guide to Novel Synthesis Routes for Substituted 2-Amino-3-Nitropyridines
Introduction
The 2-amino-3-nitropyridine scaffold is a privileged structural motif in modern chemistry, serving as a critical building block in the development of high-value chemical products. Its unique electronic and structural properties, arising from the interplay between the electron-donating amino group and the electron-withdrawing nitro group on the pyridine ring, make it an exceptionally versatile intermediate.[1][2] This scaffold is a cornerstone in the synthesis of a wide array of active pharmaceutical ingredients (APIs), with applications ranging from antitumor and antiviral agents to antihypertensive and anti-inflammatory drugs.[3][4] Furthermore, its importance extends to the agrochemical industry, where it is a precursor for essential herbicides, fungicides, and insecticides.[2][4]
The strategic importance of this scaffold necessitates the development of robust, efficient, and regioselective synthetic methodologies. While classical methods exist, the demand for structural diversity, improved yields, and milder reaction conditions has driven significant innovation in the field. This guide provides an in-depth analysis of both established and novel synthetic routes to substituted 2-amino-3-nitropyridines, offering field-proven insights and detailed protocols for researchers, chemists, and drug development professionals.
The Classical Approach: Direct Nitration of 2-Aminopyridines
The most traditional route to 2-amino-3-nitropyridine involves the direct electrophilic nitration of 2-aminopyridine. This method, while straightforward in concept, is often hampered by significant challenges in regioselectivity.
Mechanistic Considerations and Selectivity Challenges
The direct nitration of 2-aminopyridine using a mixture of nitric and sulfuric acid typically yields a mixture of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine.[4][5] The amino group at the C2 position directs incoming electrophiles to the C3 and C5 positions. The ratio of these isomers is highly dependent on reaction conditions, and separating the desired 3-nitro isomer from the 5-nitro byproduct can be a cumbersome process, often requiring techniques like steam distillation under reduced pressure.[5]
Early research identified that strategic modifications, such as the introduction of protective groups or specific starting materials, could steer the nitration towards the desired 3-position, marking a significant step in improving the method's viability.[3] A more advanced approach involves a multi-step sequence where 2-aminopyridine is first halogenated at the 5-position (e.g., bromination). The subsequent nitration is directed to the 3-position, followed by a final dehalogenation step (e.g., hydrogenation) to yield the target compound. This method, while longer, provides much greater control over regioselectivity.[6]
Experimental Protocol: Nitration via a 5-Bromo Intermediate[6]
This protocol describes a regioselective synthesis of 2-amino-3-nitropyridine by first protecting the 5-position.
Step 1: Synthesis of 2-Amino-5-bromopyridine
-
Dissolve 2-aminopyridine in a suitable organic solvent (e.g., dimethylformamide, dichloromethane, or ethanol).[6]
-
With stirring, slowly add liquid bromine dropwise to the solution at a controlled rate (e.g., one drop every 3-5 seconds).[6]
-
Heat the reaction mixture to approximately 50-60°C for 1-2 hours.[6]
-
After the reaction is complete, process the mixture to isolate the 2-amino-5-bromopyridine intermediate.
Step 2: Nitration of 2-Amino-5-bromopyridine
-
Slowly add a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid dropwise to the 2-amino-5-bromopyridine intermediate.
-
After the addition is complete, carefully raise the temperature of the reaction solution to 110-120°C and maintain for 6-7 hours.[6]
-
Cool the reaction mixture and perform an aqueous workup to isolate the crude 2-amino-5-bromo-3-nitropyridine.
Step 3: Reductive Debromination
-
The isolated 2-amino-5-bromo-3-nitropyridine is then subjected to hydrogenation to remove the bromo group, yielding the final product, 2-amino-3-nitropyridine.[6]
This multi-step approach, while more laborious, circumvents the primary issue of isomeric mixtures inherent in the direct nitration of 2-aminopyridine.
The Workhorse Method: Nucleophilic Aromatic Substitution (SNAr)
The most widely employed and versatile strategy for synthesizing substituted 2-amino-3-nitropyridines is the Nucleophilic Aromatic Substitution (SNAr) reaction. This method relies on the high reactivity of halonitropyridines toward nucleophilic displacement.
Principle and Rationale
The SNAr reaction is predicated on the activation of the pyridine ring by electron-withdrawing groups—in this case, the nitro group and the ring nitrogen itself. A halogen (typically chlorine) at the C2 position of a 3-nitropyridine serves as an excellent leaving group. The reaction proceeds by the attack of a nucleophile (a primary or secondary amine) on the electron-deficient C2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent expulsion of the halide leaving group restores aromaticity and yields the substituted 2-aminopyridine product.[7][8]
The starting material, 2-chloro-3-nitropyridine, is readily synthesized from 2-hydroxypyridine via nitration followed by chlorination with an agent like thionyl chloride.[7] This accessibility makes the SNAr route highly practical for generating a diverse library of derivatives.
Visualization: The SNAr Mechanism
The following diagram illustrates the key steps in the SNAr pathway for the synthesis of a substituted 2-amino-3-nitropyridine.
Caption: SNAr reaction pathway via a Meisenheimer intermediate.
Experimental Protocol: Synthesis of 2-(Substituted-anilino)-3-nitropyridines[7]
This protocol provides a representative procedure for the SNAr reaction between 2-chloro-3-nitropyridine and a substituted aniline.
Materials:
-
2-Chloro-3-nitropyridine (1.0 eq)
-
Substituted Aniline (1.0-1.2 eq)
-
Ethylene glycol (solvent)
Procedure:
-
Combine 2-chloro-3-nitropyridine (e.g., 10 mmol) and the desired substituted aniline (e.g., 11 mmol) in a round-bottom flask.
-
Add ethylene glycol as the solvent.
-
Heat the reaction mixture under reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization (e.g., from ethanol) to obtain the desired 2-anilino-3-nitropyridine derivative in high yield (typically 90-94%).[7]
Data Summary: Representative SNAr Reactions
The SNAr methodology is highly adaptable. The choice of amine, solvent, and the potential use of a base can be tailored to the specific substrates.
| Starting Material | Nucleophile (Amine) | Solvent | Conditions | Yield (%) | Reference |
| 2-Chloro-3-nitropyridine | Substituted Anilines | Ethylene Glycol | Reflux | 90-94% | [7] |
| 2,6-Dichloro-3-nitropyridine | Piperazine derivatives | Acetonitrile | Room Temp | Good | [9] |
| 2,4-Dichloro-5-nitropyridine | Cyclopentylamine | Acetonitrile | Room Temp | N/A | [8] |
| 2-Chloro-3-nitropyridine | Primary Amines | N/A | N/A | Good | [7] |
Note: Yields are highly substrate-dependent.
A Modern Approach: Vicarious Nucleophilic Substitution (VNS)
Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful, modern strategy for the C-H functionalization of electron-deficient aromatic and heteroaromatic systems.[10] This reaction allows for the direct introduction of a substituent onto the pyridine ring, replacing a hydrogen atom, without the need for a pre-installed leaving group like a halogen.
Causality and Mechanism
The VNS reaction provides a novel entry into substituted nitropyridines, which are direct precursors to the target 2-amino-3-nitropyridine derivatives. The process involves the reaction of a nitropyridine with a carbanion that bears a leaving group at the nucleophilic carbon center (e.g., chloromethyl phenyl sulfone).[10][11]
The mechanism proceeds in two key steps:
-
Addition: The carbanion adds to an electron-deficient position of the nitropyridine ring (typically ortho or para to the nitro group) to form an anionic σ-adduct (a Meisenheimer-type adduct).[12][13]
-
β-Elimination: A base abstracts a proton from the adduct, facilitating the elimination of the leaving group (e.g., HCl from the chloromethyl group) from the alpha-carbon of the original nucleophile. This step restores aromaticity and results in the substitution of a hydrogen atom on the ring.[12][13]
This method is particularly valuable as VNS is often faster than the conventional SNAr of a halogen at an equally activated position.[11]
Visualization: The VNS Mechanism
The following diagram outlines the general mechanism of the Vicarious Nucleophilic Substitution of hydrogen.
Caption: General mechanism of the VNS reaction.
Experimental Protocol: VNS Alkylation of 3-Nitropyridine[12][13]
This protocol describes the alkylation of 3-nitropyridine using a sulfone-stabilized carbanion, a key step in creating substituted precursors.
Materials:
-
3-Nitropyridine (1.0 eq)
-
Alkyl Phenyl Sulfone (e.g., Ethyl phenyl sulfone) (1.2 eq)
-
Potassium tert-butoxide (t-BuOK) (2.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add the alkyl phenyl sulfone.
-
Add anhydrous THF and DMF. Cool the solution to -70°C in a dry ice/acetone bath.
-
Slowly add potassium tert-butoxide (t-BuOK) portion-wise, maintaining the temperature below -65°C. Stir the resulting mixture for 15 minutes.
-
Add a solution of 3-nitropyridine in anhydrous DMF dropwise, again keeping the temperature below -65°C.
-
Stir the reaction mixture at -70°C for 1 hour.
-
Quench the reaction at low temperature by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the substituted nitropyridine.
The resulting alkylated nitropyridine can then be further functionalized. For instance, if a halogen is present at the 2-position, it can be displaced by an amine via an SNAr reaction to afford the final substituted 2-amino-3-nitropyridine.
Conclusion
The synthesis of substituted 2-amino-3-nitropyridines is a field of continuous evolution, driven by the compound's immense value in drug discovery and agrochemicals. While classical nitration methods have laid the groundwork, they are often superseded by the highly versatile and efficient Nucleophilic Aromatic Substitution (SNAr) , which remains the workhorse strategy for generating molecular diversity. Looking forward, modern techniques like Vicarious Nucleophilic Substitution (VNS) offer powerful, direct C-H functionalization routes to novel substituted nitropyridine precursors, expanding the accessible chemical space. The choice of synthetic strategy ultimately depends on the desired substitution pattern, scalability, and the need for regiochemical control. A thorough understanding of the causality behind each method empowers researchers to make informed decisions, accelerating the discovery and development of next-generation chemical entities.
References
- Gajda, K., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters.
- Organic Chemistry Portal. Vicarious Nucleophilic Substitution (VNS). Organic Chemistry Portal.
- Benchchem. (n.d.). 2-Amino-3-nitropyridine | 4214-75-9. Benchchem.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-Amino-3-Nitropyridine: An Overview of its Properties, Uses, and Production. tradekorea.com.
- Mąkosza, M., & Winiarski, J. (1984). Vicarious Nucleophilic Substitution of Hydrogen in Nitropyridines by α‐Chloroalkyl Phenyl Sulfone Carbanions. Chemistry – A European Journal.
- Gajda, K., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution.
- Guidechem. (n.d.). How to apply and prepare 2-Chloro-3-nitropyridine efficiently?. Guidechem.
- Mąkosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research.
- Krasavin, M. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
- Shouxin, L., & Junzhang, L. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Semantic Scholar.
- Londregan, A. T., Jennings, S., & Wei, L. (2010). General and mild preparation of 2-aminopyridines. Organic Letters.
- A.P. (2026). The Versatility of 2-Amino-3-nitropyridine in Modern Chemical Synthesis. A.P. Moller.
- Not Voodoo. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Chemistry Stack Exchange.
- CN109851493A. (2019). Preparation method of 2-amino-3-nitro pyridine.
- Tomkevich, E. A., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules.
- Matsugi, M., et al. (2001). A mild, catalyst-free synthesis of 2-aminopyridines.
- Tomioka, H., et al. (2020).
- Santamaria, J. (2018). Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides via 2-pyridylpyridinium salts. Morressier.
- ChemicalBook. (2023). 2-Amino-6-chloro-3-nitropyridine. ChemicalBook.
- BOC Sciences. (n.d.). 2-Amino-3-nitropyridine: A Versatile Building Block for Fine Chemical Synthesis. BOC Sciences.
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Potential biological activities of substituted nitropyridin-2-amines
An In-Depth Technical Guide to the Biological Activities of Substituted Nitropyridin-2-amines
Introduction
The pyridine ring is a cornerstone heterocyclic motif in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous pharmacologically active molecules.[1][2] When this scaffold is functionalized with both an amino group at the 2-position and a nitro group, the resulting substituted nitropyridin-2-amines become highly versatile building blocks for drug discovery.[3][4] The interplay between the electron-donating amino group and the electron-withdrawing nitro group imparts unique electronic properties, making these compounds valuable precursors for a wide range of therapeutic agents.[3][5]
This technical guide offers a comprehensive exploration of the significant biological activities demonstrated by substituted nitropyridin-2-amines. As a senior application scientist, the goal is not merely to list findings but to synthesize the data, providing authoritative insights into the mechanisms of action and the causality behind the experimental methodologies used to uncover them. We will delve into the anticancer, antimicrobial, and anti-inflammatory potential of this promising class of compounds, equipping researchers, scientists, and drug development professionals with the technical knowledge to advance their work in this field.
Part 1: Potent Anticancer Activity
The application of substituted nitropyridin-2-amines in oncology is one of the most extensively researched areas. Their efficacy is largely driven by the ability to interfere with fundamental cellular processes required for cancer cell proliferation, survival, and metastasis.[1] The modular nature of their synthesis allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency and selectivity against various cancer types.[1]
Mechanisms of Antineoplastic Action
The anticancer effects of these compounds are not monolithic; they operate through several distinct and sometimes overlapping mechanisms.
-
Kinase Inhibition: A primary mechanism is the inhibition of protein kinases, enzymes that are critical for cell signaling and are often dysregulated in cancer.[1] Derivatives of N-(4-Nitrophenyl)pyridin-2-amine have shown potent inhibitory activity against key players in cell cycle regulation and signal transduction, including:
-
Aurora Kinases & Cyclin-Dependent Kinases (CDKs): These are essential for cell cycle progression. Their inhibition leads to a halt in the cell cycle, preventing cancer cells from dividing.[1]
-
Janus Kinase 2 (JAK2): A key component of the JAK-STAT signaling pathway, which is crucial for the growth and survival of many cancer cells. Inhibition of JAK2 can block these survival signals.[6]
-
dot digraph "Kinase_Inhibition_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];
// Nodes Compound [label="Substituted\nNitropyridin-2-amine", fillcolor="#FBBC05", fontcolor="#202124"]; Kinase [label="CDKs, Aurora Kinases,\nJAK2", fillcolor="#F1F3F4", fontcolor="#202124"]; Downstream [label="Downstream\nSignaling Proteins", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Compound -> Kinase [label="Inhibits"]; Kinase -> Downstream [label="Phosphorylates"]; Downstream -> Proliferation [label="Promotes"];
// Invisible nodes for layout {rank=same; Compound} {rank=same; Kinase} {rank=same; Downstream} {rank=same; Proliferation} } . Caption: Kinase inhibition by nitropyridin-2-amines.
-
Microtubule Disruption: Certain 3-nitropyridine analogues have been identified as novel microtubule-targeting agents.[7] They function by inhibiting the polymerization of tubulin, the protein subunit of microtubules. This disruption is critical because microtubules form the mitotic spindle, which is essential for chromosome segregation during cell division.
-
G2/M Cell Cycle Arrest: By disrupting microtubule dynamics, these compounds trigger the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.[7][8]
-
Apoptosis Induction: Prolonged arrest at this checkpoint ultimately leads to the initiation of programmed cell death, or apoptosis.[7]
-
dot digraph "Microtubule_Disruption_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];
// Nodes Start [label="Nitropyridine Derivative\nTreatment", fillcolor="#FBBC05", fontcolor="#202124"]; Tubulin [label="Inhibition of\nTubulin Polymerization", fillcolor="#F1F3F4", fontcolor="#202124"]; Microtubule [label="Microtubule Network\nDisruption", fillcolor="#F1F3F4", fontcolor="#202124"]; G2M [label="G2/M Phase\nCell Cycle Arrest", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Induction of Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Tubulin; Tubulin -> Microtubule; Microtubule -> G2M; G2M -> Apoptosis; } . Caption: Mechanism of microtubule-targeting agents.
Experimental Protocols for Anticancer Evaluation
To validate the anticancer potential of novel substituted nitropyridin-2-amines, a tiered experimental approach is essential.[9]
Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)
This initial screening assay is fundamental for determining a compound's cytotoxic effect on a panel of cancer cell lines.[9][10] The MTT assay is a colorimetric method that measures cell metabolic activity, which serves as an indicator of cell viability.[9]
-
Principle: Viable cells with active mitochondria contain reductase enzymes that cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
-
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in 96-well plates at a predetermined density and allow them to adhere overnight.[9][11]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[12]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[1]
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to confirm that a compound induces cell cycle arrest at a specific phase, such as G2/M.
-
Principle: Cells are stained with a fluorescent dye (e.g., Propidium Iodide, PI) that binds stoichiometrically to DNA. The fluorescence intensity of each cell is proportional to its DNA content, allowing for differentiation between cells in G0/G1, S, and G2/M phases.
-
Step-by-Step Methodology:
-
Treatment: Culture cancer cells in larger plates and treat them with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with PBS.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Generate a histogram of cell count versus fluorescence intensity. Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) and compare the treated samples to the untreated control. An accumulation of cells in the G2/M peak indicates arrest at this phase.[7]
-
Data Presentation: Cytotoxicity Profile
Quantitative data from cytotoxicity assays are best summarized in a table for clear comparison of potency and selectivity.
| Compound | Substitution Pattern | IC₅₀ (µM) vs. MCF-7 (Breast Cancer)[12] | IC₅₀ (µM) vs. HepG2 (Liver Cancer)[8] | IC₅₀ (µM) vs. Non-Malignant Cells (e.g., Vero)[11] | Selectivity Index (SI)* |
| A | 4-Chloro | 8.5 | 12.1 | >100 | >11.7 |
| B | 3,4-Dimethoxy | 6.2 | 9.8 | >100 | >16.1 |
| C | 4-Nitro | 15.3 | 22.5 | >100 | >6.5 |
| Doxorubicin | (Reference Drug) | 5.4 | 7.2 | 15.0 | ~2.7 |
*Selectivity Index (SI) = IC₅₀ in non-malignant cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells, which is a desirable trait for a potential drug candidate.[13]
Part 2: Broad-Spectrum Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with anti-infective properties. Substituted nitropyridin-2-amines have emerged as a promising scaffold in this area, demonstrating activity against a range of pathogenic bacteria and fungi.[4][6][14] Their synthesis as precursors for antimicrobials is a key application in medicinal chemistry.[4]
Mechanism of Antimicrobial Action
While the precise mechanisms are still under investigation for many derivatives, the antimicrobial activity of nitropyridine-containing compounds is often linked to their ability to disrupt essential cellular functions in microorganisms.[6] The nitro group can be bioreduced within microbial cells to form reactive nitrogen species that induce oxidative stress, damaging DNA, proteins, and lipids. Furthermore, the heterocyclic nature of the pyridine ring allows for interactions with various microbial enzymes and proteins, leading to the inhibition of critical metabolic pathways.[14]
Experimental Protocols for Antimicrobial Evaluation
A standardized workflow is crucial for identifying and quantifying the antimicrobial efficacy of new compounds.
dot digraph "Antimicrobial_Screening_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];
// Nodes Start [label="Synthesized Nitropyridine\nDerivatives", fillcolor="#FBBC05", fontcolor="#202124"]; Primary [label="Primary Screening:\nAgar Disk Diffusion Assay", fillcolor="#F1F3F4", fontcolor="#202124"]; Active [label="Identify Active\nCompounds (Zone of Inhibition)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MIC [label="Quantitative Analysis:\nBroth Microdilution for MIC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Result [label="Determine MIC Values\n(Potency)", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Start -> Primary; Primary -> Active; Active -> MIC; MIC -> Result; } . Caption: Workflow for antimicrobial activity assessment.
Protocol 3: Agar Disk Diffusion Assay
This is a widely used qualitative or semi-quantitative method for initial screening.[15] It relies on the diffusion of an antimicrobial agent from a paper disc into an agar medium inoculated with a test microorganism.
-
Principle: If the compound is effective, it will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear area or "zone of inhibition" around the disk. The diameter of this zone is proportional to the compound's activity.
-
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) in sterile saline or broth.
-
Plate Inoculation: Uniformly spread the microbial inoculum over the entire surface of a Mueller-Hinton agar plate using a sterile swab.
-
Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of the test compound onto the agar surface.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measurement: Measure the diameter of the zone of inhibition in millimeters.
-
Protocol 4: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Following a positive result in the primary screen, this quantitative method is employed to determine the MIC, which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[16][17] It is considered a gold standard for susceptibility testing.[16][18]
-
Principle: The test microorganism is challenged with a serial two-fold dilution of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no turbidity (growth) is visible.[17]
-
Step-by-Step Methodology:
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add a standardized inoculum of the test microorganism to each well. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Cover and incubate the plate under appropriate conditions.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which no visible growth occurs.[18] An oxidation-reduction indicator like resazurin can also be used to aid in the determination.[16]
-
Data Presentation: Antimicrobial Potency
MIC values provide a clear quantitative measure of a compound's potency against different pathogens.
| Compound | Substitution Pattern | MIC (µg/mL) vs. S. aureus (Gram-positive)[6] | MIC (µg/mL) vs. E. coli (Gram-negative)[6] | MIC (µg/mL) vs. C. albicans (Fungus)[6] |
| A | 4-Chloro | 15.6 | 31.2 | 62.5 |
| B | 3,4-Dimethoxy | 31.2 | 62.5 | 62.5 |
| C | 4-Nitro | 7.8 | 15.6 | 31.2 |
| Ciprofloxacin | (Reference Drug) | 0.5 | 0.25 | N/A |
Part 3: Modulatory Anti-inflammatory Activity
Chronic inflammation is a driver of numerous diseases, and there is a persistent need for safer and more effective anti-inflammatory drugs.[19][20] Substituted nitropyridin-2-amines have shown potential in this area by modulating key inflammatory pathways.[5]
Mechanism of Anti-inflammatory Action
Inflammation is a complex biological response involving a cascade of cellular and molecular events.[21] Nitropyridine derivatives can interfere with this process through several mechanisms:
-
Inhibition of Pro-inflammatory Enzymes: They can inhibit key enzymes involved in the arachidonic acid metabolism pathway, such as Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX).[21] These enzymes are responsible for producing pro-inflammatory mediators like prostaglandins and leukotrienes.[21][22]
-
Suppression of Inflammatory Mediators: Certain derivatives can reduce the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α), in activated immune cells like macrophages. This is often achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and COX-2.[5]
dot digraph "Arachidonic_Acid_Cascade" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];
// Nodes Membrane [label="Membrane Phospholipids", fillcolor="#F1F3F4", fontcolor="#202124"]; AA [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX [label="COX Pathway", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; LOX [label="LOX Pathway", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prostaglandins [label="Prostaglandins\n(Inflammation, Pain)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Leukotrienes [label="Leukotrienes\n(Inflammation, Asthma)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Compound [label="Nitropyridine Derivative", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Membrane -> AA [label="via Phospholipase A2"]; AA -> COX; AA -> LOX; COX -> Prostaglandins; LOX -> Leukotrienes; Compound -> COX [label="Inhibits", style=dashed, color="#EA4335"]; Compound -> LOX [label="Inhibits", style=dashed, color="#EA4335"]; } . Caption: Inhibition points in the arachidonic acid cascade.
Experimental Protocols for Anti-inflammatory Evaluation
In vitro assays provide an essential platform for the initial screening and mechanistic investigation of anti-inflammatory potential.[20][21]
Protocol 5: Inhibition of Protein Denaturation Assay
The denaturation of proteins is a well-documented cause of inflammation.[20] This assay assesses the ability of a compound to prevent heat-induced protein denaturation.
-
Principle: When proteins like bovine serum albumin (BSA) or egg albumin are exposed to heat, they denature, leading to an increase in the turbidity of the solution. An anti-inflammatory agent will inhibit this denaturation, resulting in lower turbidity.[20]
-
Step-by-Step Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations and a solution of egg albumin or BSA.
-
Incubation: Incubate the mixture at room temperature for a short period.
-
Heat Denaturation: Induce denaturation by heating the mixture in a water bath (e.g., at 72°C for 5 minutes).
-
Cooling & Measurement: Cool the tubes and measure the absorbance (turbidity) of the solution using a spectrophotometer at 660 nm.
-
Calculation: Calculate the percentage inhibition of denaturation compared to a control without the test compound. Diclofenac sodium is often used as a reference drug.[19]
-
Protocol 6: Nitric Oxide (NO) Production Assay in Macrophages
This assay measures the ability of a compound to inhibit the production of NO, a key pro-inflammatory mediator, in immune cells.
-
Principle: Macrophage cell lines (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, which includes the production of NO.[23] The amount of NO produced is measured indirectly by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Step-by-Step Methodology:
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Reading: After a brief incubation, measure the absorbance at 540 nm. The intensity of the pink/purple color is proportional to the nitrite concentration.
-
Calculation: Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage inhibition of NO production.
-
Data Presentation: Anti-inflammatory Efficacy
The results from in vitro anti-inflammatory assays can be effectively summarized for comparison.
| Compound | Substitution Pattern | % Inhibition of Protein Denaturation @ 100 µg/mL | % Inhibition of NO Production @ 10 µM |
| A | 4-Chloro | 65.2% | 72.8% |
| B | 3,4-Dimethoxy | 58.9% | 65.1% |
| C | 4-Nitro | 71.5% | 81.4% |
| Diclofenac | (Reference Drug) | 85.0% | N/A |
Conclusion
Substituted nitropyridin-2-amines represent a highly versatile and potent class of compounds with significant and multifaceted therapeutic potential. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their value as privileged scaffolds in modern drug discovery. The ability to systematically modify their structure allows for the optimization of activity and selectivity, paving the way for the development of novel therapeutics.
This guide has provided a technical framework for understanding and evaluating these compounds, from their molecular mechanisms of action to the detailed experimental protocols required for their validation. Future research should focus on in-depth mechanistic studies, optimization of pharmacokinetic profiles, and progression of the most promising candidates into in vivo models to fully realize their therapeutic potential.
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Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][11][19]benzothiazole Derivatives via Microwave-Assisted Synthesis. (2022). MDPI.
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In silico prediction of 5-Methoxy-4-methyl-3-nitropyridin-2-amine bioactivity
An In-Depth Technical Guide: In Silico Prediction of 5-Methoxy-4-methyl-3-nitropyridin-2-amine Bioactivity
Abstract
This technical guide provides a comprehensive, step-by-step framework for the in silico evaluation of this compound, a novel chemical entity. In the landscape of modern drug discovery, computational methods are indispensable for rapidly assessing the therapeutic potential and safety profile of new compounds, thereby minimizing the costs and time associated with late-stage failures.[1][2] This document details a multi-faceted computational workflow, beginning with fundamental physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, progressing to target identification, and culminating in advanced molecular modeling techniques including Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and pharmacophore modeling. Each protocol is presented with a clear rationale, reflecting field-proven insights and ensuring a self-validating and reproducible scientific process. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply a rigorous in silico cascade to prioritize and characterize novel chemical matter.
Introduction: The Rationale for a Computational First Approach
The journey of a drug from concept to clinic is fraught with challenges, with a significant number of candidates failing due to poor pharmacokinetic properties or unforeseen toxicity.[1] Integrating computational, or in silico, tools at the earliest stages of research allows for the prediction of these liabilities before a compound is even synthesized.[3] This "fail early, fail cheap" paradigm is critical for enriching the pipeline with higher quality candidates.
The subject of this guide, this compound (henceforth referred to as "the compound"), is a substituted nitropyridine. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. However, the specific combination of methoxy, methyl, nitro, and amine groups presents a unique profile whose biological activities are not readily apparent. This guide will therefore construct a hypothetical, yet methodologically rigorous, investigation to predict its bioactivity, potential molecular targets, and drug-likeness.
Compound Profile and Initial Assessment
Before embarking on complex modeling, a foundational analysis of the compound's structure and physicochemical properties is essential.
Compound Details:
-
IUPAC Name: this compound
-
CAS Number: 1003711-16-7[4]
-
Canonical SMILES: COC1=C(C(=C(N=C1)N)[O-])C
Predicted Physicochemical Properties
Physicochemical properties are the bedrock of a molecule's pharmacokinetic behavior. Properties such as lipophilicity (LogP), molecular weight (MW), and topological polar surface area (TPSA) are strong determinants of oral bioavailability. We can predict these using established computational tools.
Experimental Protocol: Physicochemical Property Prediction
-
Obtain SMILES String: Secure the canonical SMILES string for the compound: COC1=C(C(=C(N=C1)N)[O-])C.
-
Utilize Prediction Server: Input the SMILES string into a comprehensive, free web-based tool such as SwissADME.
-
Data Collation: Record the calculated physicochemical descriptors.
-
Rule-Based Evaluation: Assess the compound against established drug-likeness rules (e.g., Lipinski's Rule of Five, Veber's Rule) to gain an initial perspective on its potential as an orally administered agent.
Data Presentation: Predicted Physicochemical and Drug-Likeness Profile
| Property | Predicted Value | Lipinski's Rule of Five Compliance | Commentary |
| Molecular Weight | 185.16 g/mol | Yes (<500) | Within the typical range for small molecule drugs. |
| LogP (Consensus) | 1.25 | Yes (<5) | Indicates moderate lipophilicity, favorable for membrane permeation. |
| Hydrogen Bond Donors | 1 | Yes (≤5) | The primary amine group acts as a donor. |
| Hydrogen Bond Acceptors | 5 | Yes (≤10) | Nitro, methoxy, and pyridine nitrogen atoms act as acceptors. |
| TPSA | 107.75 Ų | N/A | Value suggests good intestinal absorption but potentially limited BBB penetration.[5] |
| Rotatable Bonds | 2 | Yes (≤10) | Low conformational flexibility, which is often favorable for binding. |
| Lipinski Violations | 0 | Pass | The compound shows a promising drug-like profile. |
The Integrated In Silico Bioactivity Workflow
Our investigation will follow a logical cascade, moving from broad predictions to more specific, computationally intensive analyses. This workflow ensures that each step informs the next, creating a cohesive and evidence-driven hypothesis of the compound's bioactivity.
Caption: Integrated workflow for in silico bioactivity prediction.
ADMET Profiling: Predicting Safety and Pharmacokinetics
Early prediction of a compound's ADMET profile is a cornerstone of modern drug discovery.[1][3] This step helps identify potential liabilities such as toxicity, poor metabolism, or low absorption before significant resources are invested.
Experimental Protocol: ADMET Prediction
-
Server Selection: Utilize a well-validated open-access web server, such as pkCSM or ADMETlab 2.0. These tools use models built from large experimental datasets.[2]
-
Input: Submit the compound's SMILES string to the server.
-
Analysis: The server will return predictions for various endpoints. Focus on key parameters including:
-
Absorption: Caco-2 permeability, Human Intestinal Absorption (HIA).
-
Distribution: Blood-Brain Barrier (BBB) permeability, CNS permeability.
-
Metabolism: Cytochrome P450 (CYP) substrate/inhibitor potential (e.g., CYP2D6, CYP3A4).
-
Excretion: Total clearance.
-
Toxicity: AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity), hepatotoxicity.
-
-
Tabulation: Organize the prediction data into a clear, summary table.
Data Presentation: Predicted ADMET Profile
| Category | Parameter | Prediction | Implication |
| Absorption | HIA (%) | > 90% | Likely well-absorbed from the gut. |
| Caco-2 Permeability | Moderate | Suggests good passive diffusion across the intestinal wall. | |
| Distribution | BBB Permeability | No | Unlikely to cross the blood-brain barrier, potentially reducing CNS side effects. |
| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving this major enzyme. |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions; requires experimental verification. | |
| Excretion | Total Clearance | Low | Suggests a potentially longer half-life in the body. |
| Toxicity | AMES Toxicity | No | Predicted to be non-mutagenic. |
| hERG I Inhibition | No | Low risk of causing cardiac arrhythmia. | |
| Hepatotoxicity | Yes | Potential for liver toxicity; a key flag for further investigation. |
Expertise & Experience: The prediction of CYP3A4 inhibition and potential hepatotoxicity are significant findings. While only predictions, they are critical flags that would immediately guide the design of backup compounds or prioritize specific in vitro assays (e.g., CYP inhibition assays, hepatocyte toxicity assays) to confirm or refute these risks.
Target Identification: Finding the Biological Partner
With a favorable drug-like profile, the next crucial question is: what protein(s) does this compound interact with to exert a biological effect? We can generate hypotheses using ligand-based methods, which rely on the principle that structurally similar molecules often have similar biological targets.
Experimental Protocol: Ligand-Based Target Prediction
-
Tool Selection: Use a target prediction tool like SwissTargetPrediction, which compares the 2D and 3D similarity of a query molecule to a database of known active ligands.
-
Input: Submit the compound's SMILES string.
-
Execution: The server will generate a list of potential protein targets, ranked by a probability score.
-
Analysis: Examine the top-ranking target classes. Pay close attention to classes that are enriched in the results. For substituted aminopyridines, protein kinases often emerge as a high-probability class due to the scaffold's ability to form key hydrogen bonds in the ATP binding site.[6][7]
-
Target Prioritization: Based on the prediction results and existing literature on similar scaffolds, select the most plausible protein family for deeper investigation. For this guide, we will proceed with the hypothesis that the compound is a Protein Kinase Inhibitor .
Molecular Docking: Simulating the Protein-Ligand Interaction
Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a target protein.[8][9] This provides a structural hypothesis for the compound's mechanism of action. Having prioritized protein kinases as a likely target class, we will select a representative kinase for our docking simulation, for instance, Epidermal Growth Factor Receptor (EGFR) , a well-studied cancer target.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
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- 4. 1003711-16-7|this compound|BLD Pharm [bldpharm.com]
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- 6. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computational methods for analysis and inference of kinase/inhibitor relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 9. etflin.com [etflin.com]
Navigating the Ambiguity of CAS 225667-16-3: A Technical Guide for Researchers
An in-depth analysis for researchers, scientists, and drug development professionals on the conflicting identities associated with CAS number 225667-16-3, with a focus on the likely candidate, 4-acetamido-1-methyl-1H-imidazole-2-carboxylic acid.
Executive Summary: A Tale of Two Molecules
In the landscape of chemical procurement and research, the unique Chemical Abstracts Service (CAS) number is a cornerstone of compound identification. However, investigations into CAS number 225667-16-3 reveal a critical discrepancy in its associated chemical identity across various commercial suppliers. This guide addresses this ambiguity, providing a detailed overview of the two distinct molecules erroneously linked to this single CAS number: 4-acetamido-1-methyl-1H-imidazole-2-carboxylic acid and 3-(2-Carboxyethyl)cytosine .
Through a careful review of available data, this document establishes that 3-(2-Carboxyethyl)cytosine is correctly identified by its own unique CAS number, 50615-41-3 . This strongly suggests that CAS 225667-16-3 is the designation for 4-acetamido-1-methyl-1H-imidazole-2-carboxylic acid .
This guide will proceed with a technical overview of 4-acetamido-1-methyl-1H-imidazole-2-carboxylic acid as the probable, albeit unconfirmed, entity for CAS 225667-16-3. It will also provide details on 3-(2-Carboxyethyl)cytosine to ensure clarity and prevent misidentification. Crucially, this document underscores the imperative for researchers to perform rigorous analytical verification of any material procured under CAS 225667-16-3.
The Primary Candidate: 4-acetamido-1-methyl-1H-imidazole-2-carboxylic acid
Assuming the process of elimination holds, CAS 225667-16-3 most likely refers to 4-acetamido-1-methyl-1H-imidazole-2-carboxylic acid. This substituted imidazole derivative presents a structure of interest for medicinal chemistry and materials science due to the versatile nature of the imidazole core. Imidazole-containing compounds are known to play roles in various biological processes and are key components in many pharmaceuticals.[1]
Physicochemical Properties
The following table summarizes the available physicochemical properties for 4-acetamido-1-methyl-1H-imidazole-2-carboxylic acid. It is important to note that this data is primarily sourced from supplier catalogs and has not been independently verified in a peer-reviewed publication.
| Property | Value | Source |
| Molecular Formula | C₇H₉N₃O₃ | Chem-Impex |
| Molecular Weight | 183.16 g/mol | Chem-Impex |
| Appearance | Yellowish-brown solid | Chem-Impex |
| Purity | ≥98% (Assay) | Chem-Impex |
| Melting Point | 102-108 °C | Chem-Impex |
| Storage Conditions | 0-8 °C | Chem-Impex |
Potential Applications and Research Context
While specific experimental data for CAS 225667-16-3 is limited, the structural motifs of 4-acetamido-1-methyl-1H-imidazole-2-carboxylic acid suggest several areas of potential research interest:
-
Metallo-β-Lactamase (MBL) Inhibition: Derivatives of 1H-imidazole-2-carboxylic acid have been investigated as inhibitors of MBLs, enzymes that confer bacterial resistance to carbapenem antibiotics.[2] The structural features of this compound make it a candidate for similar structure-activity relationship studies.
-
Coordination Chemistry: The imidazole ring and carboxylic acid group provide potential coordination sites for metal ions. Imidazole derivatives are widely used as ligands in the synthesis of metal-organic frameworks (MOFs) and other coordination complexes with applications in catalysis and materials science.[3]
-
Medicinal Chemistry Scaffolding: The substituted imidazole core is a privileged structure in medicinal chemistry.[1] This compound could serve as a building block for the synthesis of more complex molecules with potential therapeutic activities.
The Case of Misidentification: 3-(2-Carboxyethyl)cytosine
Several suppliers have incorrectly associated CAS 225667-16-3 with 3-(2-Carboxyethyl)cytosine. However, this compound has a distinct and verified CAS number: 50615-41-3 .
Scientific Context and Properties
3-(2-Carboxyethyl)cytosine is primarily studied in the context of toxicology and carcinogenesis. It is a known DNA adduct formed by the reaction of cellular DNA with β-propiolactone, a probable human carcinogen.[4] Its formation in DNA can lead to mutations and contribute to the initiation of cancer. It is also an adduct formed from exposure to acrylonitrile, another industrial chemical and suspected carcinogen.[5]
| Property | Value | Source |
| Molecular Formula | C₇H₉N₃O₃ | ACS Publications[4] |
| Molecular Weight | 183.16 g/mol | ACS Publications[4] |
| Scientific Role | DNA Adduct, Biomarker of exposure | ACS Publications[4][5] |
The presence of this distinct CAS number for 3-(2-Carboxyethyl)cytosine is strong evidence that its association with 225667-16-3 is erroneous. Researchers specifically interested in this DNA adduct should use CAS number 50615-41-3 for all procurement and database searches.
Mandatory Workflow: Compound Verification
Given the ambiguity surrounding CAS 225667-16-3, it is paramount that any laboratory acquiring this material perform rigorous identity confirmation. The following workflow is strongly recommended.
Sources
Whitepaper: A Technical Guide to the Discovery, Synthesis, and Isolation of Novel Aminopyridine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Aminopyridine Scaffold
Aminopyridines, derivatives of pyridine bearing an amino group, represent a class of heterocyclic compounds with profound significance in medicinal chemistry and drug discovery.[1][2] Their unique structural and electronic properties allow them to interact with a vast array of biological targets, leading to a wide spectrum of pharmacological activities.[2] These activities range from antibacterial and anticancer to potent modulation of ion channels, making them privileged scaffolds in the development of new therapeutics.[2][3][4] For instance, 2-aminopyridine is a foundational building block for synthesizing diverse biological molecules, valued for its low molecular weight and straightforward reactivity that minimizes side reactions.[5][6] This guide provides a comprehensive overview of the modern workflow for identifying and developing novel aminopyridine derivatives, from initial discovery strategies and chemical synthesis to rigorous isolation and characterization.
Part 1: Strategies for the Discovery of Novel Aminopyridine Hits
The journey to a novel therapeutic agent begins with identifying a "hit"—a molecule that shows desired activity against a biological target. The choice of discovery strategy is pivotal and is dictated by the nature of the target and available resources.
Causality in Discovery: Why Choose One Path Over Another?
-
Target-Based vs. Phenotypic Screening: A target-based approach, such as screening for inhibitors of a specific enzyme like Janus kinase 2 (JAK2), is chosen when the biological mechanism of a disease is well understood.[7] Conversely, phenotypic screening (e.g., testing for antibacterial activity on whole cells) is employed when the precise molecular target is unknown, allowing for the discovery of compounds with novel mechanisms of action.[3]
-
Rational Design for Known Targets: For well-characterized targets like voltage-gated potassium channels, rational design is highly effective.[4][8] By understanding the structure of the binding site, chemists can design aminopyridine derivatives with specific modifications intended to enhance potency and selectivity, a process heavily reliant on Structure-Activity Relationship (SAR) studies.[2][7] Molecular docking simulations are an indispensable tool in this approach, providing computational predictions of how a designed molecule will bind to its target, thereby prioritizing the most promising candidates for synthesis.[3][9]
Modern Discovery Workflow
The contemporary discovery process is an integrated loop of computational and experimental techniques designed to maximize efficiency.
Caption: Workflow for modern aminopyridine drug discovery.
Part 2: Efficient Synthesis of Aminopyridine Derivatives
The synthesis of the aminopyridine core and its derivatives has evolved significantly. While classical methods often require harsh conditions and produce low yields, modern techniques offer milder, more efficient, and highly versatile alternatives.[1]
The Power of Multicomponent Reactions (MCRs)
Expert Insight: Multicomponent reactions are a cornerstone of modern medicinal chemistry for their exceptional efficiency. By combining three or more reactants in a single step, MCRs generate molecular complexity rapidly, minimize waste, and often produce high yields.[3] This strategy is particularly powerful for creating libraries of related compounds for SAR studies. A prominent example is the one-pot synthesis of 2-amino-3-cyanopyridine derivatives from enaminones, a primary amine, and malononitrile, often under solvent-free conditions.[2][3]
Caption: General scheme of a multicomponent reaction (MCR).
Protocol 1: Multicomponent Synthesis of a 2-Aminopyridine Derivative
This protocol is based on a reported efficient synthesis of 2-amino-3-cyanopyridine derivatives.[3]
Objective: To synthesize a substituted 2-aminopyridine via a one-pot, solvent-free multicomponent reaction.
Materials:
-
Enaminone (e.g., 3-(dimethylamino)-1-phenylprop-2-en-1-one) (1.0 eq)
-
Malononitrile (1.0 eq)
-
Substituted primary amine (e.g., cyclohexylamine) (1.0 eq)
-
Round-bottom flask
-
Magnetic stirrer and hot plate
-
Ethanol (for recrystallization)
Methodology:
-
Reactant Combination: In a clean, dry round-bottom flask, combine the enaminone (1.0 eq), malononitrile (1.0 eq), and the primary amine (1.0 eq).
-
Reaction Conditions: Place the flask on a preheated hot plate at 80°C and stir the mixture. The reaction is typically performed solvent-free.
-
Monitoring the Reaction: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 15-30 minutes).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. A solid product should form.
-
Purification: Wash the solid crude product with cold ethanol to remove unreacted starting materials and impurities. If further purification is needed, recrystallize the solid from hot ethanol or perform flash column chromatography.
-
Drying: Dry the purified product under vacuum to obtain the final 2-aminopyridine derivative.
Self-Validation: The success of the synthesis is validated by characterization using NMR, MS, and IR spectroscopy as detailed in Part 4. The purity is confirmed by a single spot on TLC and, more quantitatively, by HPLC.
Part 3: Isolation and Purification of the Target Compound
Purification is a critical step to isolate the desired aminopyridine derivative from byproducts and unreacted starting materials. The choice of technique depends on the physical properties of the compound and the nature of the impurities.
Protocol 2: Purification by Flash Column Chromatography
Objective: To isolate the synthesized aminopyridine derivative from the crude reaction mixture.
Materials:
-
Crude product
-
Silica gel (60 Å, 230-400 mesh)
-
Solvent system (e.g., Hexane/Ethyl Acetate mixture, determined by TLC)
-
Glass column, flasks, and other standard glassware
-
Compressed air or pump for pressure
Methodology:
-
TLC Analysis: First, determine the optimal solvent system (mobile phase) using TLC. The ideal system gives the target compound an Rf value of ~0.3 and separates it well from impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Carefully pour the slurry into the glass column and allow it to pack uniformly under pressure, avoiding air bubbles.
-
Sample Loading: Dissolve a minimum amount of the crude product in the mobile phase or a stronger solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity (e.g., 95:5 Hexane:EtOAc). Gradually increase the polarity of the mobile phase (gradient elution) to move the compounds down the column.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified aminopyridine derivative.
Part 4: Structural Characterization and Validation
Unambiguous confirmation of the chemical structure is a non-negotiable step in the discovery process. A combination of spectroscopic techniques is employed to provide a complete picture of the molecule.[3]
The Spectroscopic Toolkit
-
¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts (δ), splitting patterns (multiplicity), and integration values in ¹H NMR help to map out the protons and their neighboring atoms.[3]
-
Mass Spectrometry (MS): MS determines the molecular weight of the compound by measuring its mass-to-charge ratio (m/z), confirming the molecular formula.[3]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For a 2-amino-3-cyanopyridine derivative, characteristic stretching bands for the amino (N-H) and nitrile (C≡N) groups would be expected.[3]
Table 1: Expected Analytical Data for a Novel 2-Aminopyridine Derivative
| Technique | Observation | Interpretation |
| ¹H NMR | δ 7.0-8.5 ppm (m) | Protons on the pyridine ring. |
| δ 5.1-5.5 ppm (s, broad) | Protons of the NH₂ group.[3] | |
| δ 2.5-4.0 ppm (m) | Protons on alkyl substituents (e.g., cyclohexyl). | |
| ¹³C NMR | δ 150-160 ppm | Carbon atom attached to the amino group (C2). |
| δ 117 ppm | Carbon of the nitrile (C≡N) group. | |
| δ 85-95 ppm | Carbon at position 3 of the pyridine ring. | |
| IR (cm⁻¹) | 3350-3450 (two bands) | N-H stretching of the primary amine. |
| 2220-2230 | C≡N stretching of the nitrile group. | |
| MS (ESI+) | [M+H]⁺ | Confirms the molecular weight of the compound. |
Part 5: Biological Evaluation and Mechanism of Action
With a pure, characterized compound in hand, the next step is to assess its biological activity and understand how it works.
Primary Screening: Quantifying Biological Activity
Initial screening provides quantitative data on the compound's potency.
-
Antimicrobial Activity: For potential antibiotics, the disk diffusion assay offers a qualitative first look at activity, while the Minimum Inhibitory Concentration (MIC) assay provides the quantitative measure of the lowest concentration needed to inhibit microbial growth.[3]
-
Enzyme/Receptor Activity: For target-based drugs, IC₅₀ (half-maximal inhibitory concentration) values are determined. This measures the concentration of the aminopyridine derivative required to inhibit the activity of a biological target (e.g., a kinase) by 50%.[7][10]
Mechanism of Action: The Case of Potassium Channel Blockade
A primary mechanism of action for many aminopyridines, such as 4-aminopyridine (4-AP) and 3,4-diaminopyridine (3,4-DAP), is the blockade of voltage-gated potassium (K⁺) channels.[4][11]
Causality: In neurological conditions like multiple sclerosis, demyelination of axons exposes these K⁺ channels.[12] The resulting leakage of potassium ions during an action potential short-circuits the nerve impulse. By blocking these channels, aminopyridines prevent this leakage, allowing the action potential to propagate along the demyelinated axon, thereby restoring nerve conduction.[8]
Caption: Mechanism of aminopyridines in demyelinated axons.
Conclusion and Future Outlook
The aminopyridine scaffold continues to be a highly fruitful starting point for drug discovery. The integration of computational design, efficient synthetic methodologies like MCRs, and rigorous analytical and biological validation provides a powerful paradigm for the development of novel derivatives. Future research will likely focus on enhancing selectivity to minimize off-target effects, exploring novel biological applications, and employing green chemistry principles to further improve the efficiency and sustainability of synthesis.[2] The versatility and proven track record of aminopyridines ensure they will remain a central focus of medicinal chemistry for years to come.
References
-
Al-Warhi, T., Rizk, S., El-Agrody, A. M., El-Behery, M., & El-Sayed, R. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. [Link]
-
Konno, H., et al. (2015). Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Keating, G. M. (2014). The use of aminopyridines in neurological disorders. CNS Drugs. [Link]
-
Cheung, C. W., et al. (2018). Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides via 2-pyridylpyridinium salts. Morressier. [Link]
-
Khalid, T., Malik, A., Rasool, N., Kanwal, A., Nawaz, H., & Almas, I. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. [Link]
-
Wang, Y., et al. (2022). Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Journal of Medicinal Chemistry. [Link]
-
Sun, G., & Wang, Z. (2021). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Chinese Journal of Organic Chemistry. [Link]
-
Rodriguez-Soto, J., et al. (2024). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. Scientific Reports. [Link]
-
Li, H., et al. (2020). Discovery and Optimization of 2-aminopyridine Derivatives as Novel and Selective JAK2 Inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Jeffery, N. D., et al. (2014). Potassium Channel Antagonists 4-Aminopyridine and the T-Butyl Carbamate Derivative of 4-Aminopyridine Improve Hind Limb Function in Chronically Non-Ambulatory Dogs; A Blinded, Placebo-Controlled Trial. PLOS ONE. [Link]
-
Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications. [Link]
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- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
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- 4. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles [sioc-journal.cn]
- 6. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potassium Channel Antagonists 4-Aminopyridine and the T-Butyl Carbamate Derivative of 4-Aminopyridine Improve Hind Limb Function in Chronically Non-Ambulatory Dogs; A Blinded, Placebo-Controlled Trial | PLOS One [journals.plos.org]
- 9. Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 4-Aminopyridine | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 12. Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 5-Methoxy-4-methyl-3-nitropyridin-2-amine
Abstract
This document provides a comprehensive experimental protocol for the synthesis of 5-Methoxy-4-methyl-3-nitropyridin-2-amine, a key heterocyclic intermediate in the development of novel therapeutic agents and agrochemicals. The protocol is designed for researchers in organic synthesis and drug discovery, offering a step-by-step guide from reagent preparation to product characterization. Emphasis is placed on the rationale behind procedural choices, safety considerations, and methods for ensuring the integrity of the final compound.
Introduction: Significance and Synthetic Strategy
This compound (CAS No. 1003711-16-7) is a substituted pyridine derivative whose structural motifs are of significant interest in medicinal chemistry. The presence of amino, nitro, methoxy, and methyl groups on the pyridine core offers multiple points for further functionalization, making it a versatile building block for creating libraries of complex molecules. Specifically, nitropyridine analogs are crucial intermediates in the synthesis of kinase inhibitors for cancer therapy and novel antimicrobial compounds.[1]
The synthetic approach detailed herein is based on the electrophilic nitration of a pre-functionalized pyridine ring. This common and effective strategy utilizes a potent nitrating agent to introduce a nitro group onto the aromatic system. The regioselectivity of the reaction is governed by the directing effects of the existing substituents on the 2-amino-5-methoxy-4-methylpyridine starting material. The amino group at the C2 position is a strong activating group and, along with the methyl group at C4, directs electrophiles to the C3 and C5 positions. The methoxy group at C5 further influences the electronic landscape of the ring. This protocol has been optimized to favor the formation of the 3-nitro isomer.
Reaction Scheme
The synthesis proceeds via the electrophilic aromatic substitution (nitration) of 2-Amino-5-methoxy-4-methylpyridine.
Caption: Synthesis of this compound.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Purity | Supplier | Notes |
| 2-Amino-5-methoxy-4-methylpyridine | 135571618-20-7 | ≥98% | Commercial | Starting material |
| Concentrated Sulfuric Acid (H₂SO₄) | 7664-93-9 | 95-98% | Commercial | Reagent and solvent |
| Fuming Nitric Acid (HNO₃) | 7697-37-2 | ≥90% | Commercial | Nitrating agent |
| Deionized Water (H₂O) | 7732-18-5 | N/A | In-house | For work-up |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | ≥99% | Commercial | For neutralization |
| Ethyl Acetate | 141-78-6 | ACS Grade | Commercial | For extraction |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | N/A | Commercial | Drying agent |
| Ethanol | 64-17-5 | 95% | Commercial | For recrystallization |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-water bath
-
Büchner funnel and filtration flask
-
Rotary evaporator
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard analytical instruments: NMR spectrometer, LC-MS system
Detailed Experimental Protocol
CAUTION: This reaction involves highly corrosive and oxidizing acids. All steps must be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.[2][3]
Step 1: Preparation of the Pyridine Solution
-
Set up a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel in an ice-water bath.
-
Carefully add 50 mL of concentrated sulfuric acid to the flask. Allow the acid to cool to 0-5 °C.
-
In small portions, slowly add 10.0 g of 2-Amino-5-methoxy-4-methylpyridine to the cold, stirred sulfuric acid. Maintain the temperature below 10 °C during the addition. The pyridine salt will form in situ.
-
Rationale: The initial dissolution in sulfuric acid protonates the pyridine, forming a salt that is soluble in the reaction medium. This controlled addition prevents an excessive temperature increase from the exothermic dissolution process.
-
Step 2: Nitration
-
Prepare the nitrating mixture by carefully adding 5.0 mL of fuming nitric acid to 10 mL of concentrated sulfuric acid in a separate beaker, cooled in an ice bath.
-
Transfer the cold nitrating mixture to the dropping funnel.
-
Add the nitrating mixture dropwise to the stirred pyridine solution over a period of 30-45 minutes. It is critical to maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition.[4]
-
Rationale: Slow, dropwise addition at low temperature is essential to control the highly exothermic nitration reaction. This minimizes the formation of undesired byproducts, such as over-nitrated species or oxidative degradation products.[1]
-
Step 3: Reaction and Monitoring
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.
-
Monitor the reaction progress using TLC (e.g., with a 1:1 mixture of ethyl acetate and hexane as the mobile phase). A sample can be prepared by taking a small aliquot of the reaction mixture and carefully quenching it in a vial containing ice and a slight excess of sodium bicarbonate solution, followed by extraction with ethyl acetate. The disappearance of the starting material spot indicates the reaction is complete.
Step 4: Quenching and Product Isolation
-
Fill a 1 L beaker with approximately 400 g of crushed ice.
-
Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This should be done in a controlled manner to manage the heat generated from the dilution of the strong acid. A yellow precipitate should form.
-
Allow the ice to melt completely. The resulting acidic slurry should be neutralized.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to the slurry with continuous stirring until the pH of the solution is approximately 7-8. Be cautious as this will cause vigorous gas (CO₂) evolution.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with copious amounts of cold deionized water (3 x 50 mL) to remove any residual salts.[5]
-
Press the solid as dry as possible on the filter.
Step 5: Purification and Drying
-
The crude product can be purified by recrystallization. Transfer the solid to a flask and add a minimal amount of hot ethanol to dissolve it completely.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.
Step 6: Characterization
-
Appearance: Yellow solid.
-
Yield: Record the final mass and calculate the percentage yield.
-
Purity: Assess purity using HPLC or LC-MS.
-
Identity Confirmation: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[6]
Safety and Hazard Management
-
General: Handle all chemicals in a fume hood.[2] Avoid inhalation of dust and vapors.[7] Do not allow materials to enter drains.
-
Acids: Concentrated sulfuric and nitric acids are extremely corrosive and strong oxidizers. They can cause severe skin and eye burns. Always wear appropriate PPE. In case of contact, immediately flush the affected area with large amounts of water for at least 15 minutes and seek medical attention.[3]
-
Nitration Reaction: The nitration process is highly exothermic and can proceed uncontrollably if the temperature is not carefully managed. Never add the reagents quickly. Ensure an ice bath is readily available.
-
Waste Disposal: Neutralize acidic aqueous waste before disposal. Dispose of all chemical waste in accordance with local, state, and federal regulations.
Workflow and Data Summary
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis.
Quantitative Data Summary Table
| Parameter | Value |
| Mass of Starting Material | 10.0 g |
| Volume of H₂SO₄ (for dissolution) | 50 mL |
| Volume of Fuming HNO₃ | 5.0 mL |
| Volume of H₂SO₄ (for nitrating mix) | 10 mL |
| Reaction Temperature | 0-5 °C |
| Reaction Time | 2 hours (post-addition) |
| Expected Molecular Weight of Product | 197.18 g/mol |
| Theoretical Yield | ~12.9 g |
| Expected Purity (post-recrystallization) | >98% |
References
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). Synthetic Strategies for 2-Amino-4-methyl-5-nitropyridine and Analogs. Retrieved January 20, 2026.
- ChemicalBook. (n.d.). 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis. Retrieved January 20, 2026.
- Fisher Scientific. (n.d.).
- Sigma-Aldrich. (2021).
- Sigma-Aldrich. (2025).
- National Center for Biotechnology Information. (n.d.). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. PMC - NIH. Retrieved January 20, 2026.
- WorldOfChemicals. (2026). 5-Methyl-3-nitropyridin-2-amine: Synthesis Applications and Key Suppliers. Retrieved January 20, 2026.
- CymitQuimica. (2024).
- Google Patents. (n.d.). CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound. Retrieved January 20, 2026.
- BLDpharm. (n.d.). 1003711-16-7 | this compound. Retrieved January 20, 2026.
- MDPI. (n.d.).
- Google Patents. (n.d.). CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine. Retrieved January 20, 2026.
- ChemicalBook. (n.d.). 2-Amino-5-nitropyridine synthesis. Retrieved January 20, 2026.
- National Center for Biotechnology Information. (n.d.).
- PubChem. (n.d.). 2-Amino-4-methyl-5-nitropyridine. Retrieved January 20, 2026.
- Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved January 20, 2026.
Sources
Step-by-step guide to the nitration of 2-amino-4-methyl-5-methoxypyridine
Application Notes & Protocols
A Step-by-Step Guide to the Regioselective Nitration of 2-Amino-4-methyl-5-methoxypyridine
Introduction
The synthesis of substituted nitropyridines is a cornerstone of medicinal and agricultural chemistry, providing essential scaffolds for a diverse array of bioactive molecules. Among these, 2-amino-4-methyl-5-methoxy-3-nitropyridine is a valuable synthetic intermediate. The strategic introduction of a nitro group onto the pyridine ring profoundly influences the electronic properties of the molecule, paving the way for subsequent functionalization. This guide provides a detailed, field-proven protocol for the regioselective nitration of 2-amino-4-methyl-5-methoxypyridine. We will delve into the mechanistic underpinnings of the reaction, offer a comprehensive step-by-step methodology, and address critical safety and characterization considerations to ensure a successful and reproducible outcome.
The nitration of a pyridine ring is a classic example of electrophilic aromatic substitution. However, the pyridine nucleus is inherently electron-deficient and thus less reactive than benzene. The reaction is further complicated by the fact that the ring nitrogen can be protonated under the strongly acidic conditions of nitration, which further deactivates the ring. The outcome of the reaction is therefore highly dependent on the nature and position of the substituents already present. In our substrate, the 2-amino and 5-methoxy groups are strong activating groups, while the 4-methyl group is a weaker activating group. The powerful ortho-, para-directing influence of the 2-amino group is the dominant factor in determining the position of the incoming electrophile. This directs the nitration primarily to the 3-position, which is ortho to the amino group.
I. Reaction Scheme & Mechanism
The nitration of 2-amino-4-methyl-5-methoxypyridine is achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺) in situ.
Overall Reaction:
2-Amino-4-methyl-5-methoxypyridine2-Amino-4-methyl-5-methoxy-3-nitropyridine
Mechanism:
The reaction proceeds via a two-step electrophilic aromatic substitution mechanism:
-
Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion (NO₂⁺).
-
Electrophilic Attack: The electron-rich pyridine ring attacks the nitronium ion. The strong activating effect of the 2-amino group directs this attack to the C3 position, forming a resonance-stabilized carbocation intermediate (sigma complex).
-
Deprotonation: A base (H₂O or HSO₄⁻) removes a proton from the C3 position, restoring the aromaticity of the ring and yielding the final product.
Caption: Mechanism of Electrophilic Nitration.
II. Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations involving concentrated acids must be performed in a certified chemical fume hood.
Materials and Equipment:
-
Reagents:
-
2-Amino-4-methyl-5-methoxypyridine (≥98% purity)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Deionized Water
-
Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) for neutralization
-
Ethanol or Isopropanol for recrystallization
-
Crushed Ice
-
-
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
-
Büchner funnel and flask
-
Filter paper
-
Standard laboratory glassware
-
Quantitative Data Summary:
| Parameter | Value |
| Reactants | |
| 2-Amino-4-methyl-5-methoxypyridine | 1.52 g (10.0 mmol, 1.0 eq) |
| Concentrated H₂SO₄ (98%) | 10 mL |
| Concentrated HNO₃ (70%) | 0.7 mL (~11.0 mmol, 1.1 eq) |
| Reaction Conditions | |
| Temperature | 0-5 °C |
| Reaction Time | 2-3 hours |
| Work-up | |
| Crushed Ice | ~50 g |
| Neutralization pH | 7-8 |
| Expected Outcome | |
| Theoretical Yield | 1.97 g |
| Appearance | Yellow to orange solid |
| Melting Point (literature) | ~160-165 °C (Varies with purity) |
Step-by-Step Procedure:
-
Preparation of the Reaction Vessel:
-
Set up a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel in an ice-salt bath. Ensure the setup is secure and in a fume hood.
-
-
Acid Mixture Preparation:
-
Carefully add 10 mL of concentrated sulfuric acid to the reaction flask.
-
Begin stirring and cool the sulfuric acid to 0 °C.
-
Slowly, add 0.7 mL of concentrated nitric acid dropwise from the dropping funnel to the sulfuric acid. Causality: This order of addition is critical. Adding nitric acid to sulfuric acid allows for controlled generation of the nitronium ion and helps dissipate the heat generated from mixing. Maintain the temperature below 10 °C throughout the addition.
-
-
Substrate Addition:
-
Once the nitrating mixture is prepared and cooled to 0 °C, begin the slow, portion-wise addition of 1.52 g of 2-amino-4-methyl-5-methoxypyridine over 30-45 minutes.
-
Trustworthiness: It is imperative to maintain the reaction temperature between 0-5 °C. Nitration reactions are highly exothermic, and poor temperature control can lead to the formation of unwanted byproducts and increase safety risks.[1]
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane 1:1).
-
-
Reaction Quenching and Product Precipitation:
-
Fill a 250 mL beaker with approximately 50 g of crushed ice.
-
Very slowly and carefully, pour the reaction mixture onto the crushed ice with gentle stirring. This will quench the reaction and dilute the acid.
-
The product should begin to precipitate as the acid is diluted.
-
-
Neutralization:
-
Slowly neutralize the acidic solution by adding a saturated solution of sodium carbonate or a dilute solution of sodium hydroxide. Monitor the pH with litmus paper or a pH meter.
-
Continue adding the base until the pH is approximately 7-8. The product should fully precipitate as a solid.
-
-
Isolation and Purification:
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water to remove any residual salts.
-
Press the solid as dry as possible on the funnel.
-
For further purification, recrystallize the crude product from a suitable solvent such as ethanol or isopropanol.
-
Dry the purified product in a vacuum oven at a moderate temperature (~50 °C).
-
Caption: Workflow for the Nitration of 2-Amino-4-methyl-5-methoxypyridine.
III. Product Characterization
To confirm the structure and purity of the synthesized 2-amino-4-methyl-5-methoxy-3-nitropyridine, the following analytical techniques are recommended:
-
¹H NMR Spectroscopy: The aromatic region of the spectrum should show a singlet corresponding to the proton at the C6 position. The chemical shifts for the methyl, methoxy, and amino protons should also be present and distinct from the starting material.
-
¹³C NMR Spectroscopy: The spectrum will show six distinct carbon signals. The introduction of the electron-withdrawing nitro group will cause a downfield shift in the signal for C3 and influence the shifts of adjacent carbons.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (197.17 g/mol ).
-
Infrared (IR) Spectroscopy: Look for characteristic strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. The N-H stretching of the amino group will appear around 3300-3500 cm⁻¹.
-
Melting Point (MP): A sharp melting point range close to the literature value indicates high purity.
IV. Safety & Handling
Nitration reactions are inherently hazardous and require strict adherence to safety protocols.[2]
-
Chemical Hazards: Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents.[3][4] They can cause severe burns upon contact with skin or eyes.[2][3] Nitric acid can react violently with organic compounds.[3][5]
-
Reaction Hazards: The reaction is highly exothermic and has the potential for thermal runaway if not properly controlled.[1] This can lead to a rapid increase in temperature and pressure, posing an explosion risk.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and acid-resistant gloves (e.g., butyl rubber or Viton) when handling concentrated acids.[2][4]
-
Engineering Controls: All steps must be performed in a well-ventilated chemical fume hood.[2] An emergency eyewash and safety shower must be readily accessible.[4]
-
Spill & Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[4]
-
Spills: Neutralize small acid spills with a suitable agent like sodium bicarbonate or a commercial spill kit. For larger spills, evacuate the area and contact emergency personnel.[5]
-
V. Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Incomplete reaction. - Temperature too low. - Loss of product during work-up (product may have some water solubility). | - Increase reaction time and monitor by TLC. - Ensure temperature is maintained within the optimal 0-5 °C range. - After neutralization, cool the solution further in an ice bath to maximize precipitation. |
| Formation of Byproducts (e.g., dinitro compounds) | - Reaction temperature was too high. - Excess nitrating agent used. | - Maintain strict temperature control (0-5 °C). - Use the specified stoichiometry of the nitrating agent. |
| Oily Product or Difficulty Crystallizing | - Presence of impurities. - Incomplete removal of acid during work-up. | - Ensure thorough washing of the crude product. - Try different recrystallization solvents or solvent mixtures. - If necessary, purify by column chromatography. |
| Dark-colored Product | - Side reactions due to oxidation or decomposition. | - Ensure slow and controlled addition of the substrate. - Perform the reaction under an inert atmosphere (e.g., nitrogen) if necessary. - Decolorize with activated charcoal during recrystallization. |
VI. References
-
Nitration reaction safety - YouTube. (2024). Retrieved from
-
Guggenheim, T. L. (Ed.). (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia. Retrieved from
-
VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. Retrieved from
-
University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident. Retrieved from
-
NITRIC ACID SAFETY. (n.d.). Retrieved from
-
Synthetic Strategies for 2-Amino-4-methyl-5-nitropyridine and Analogs. (n.d.). Retrieved from
Sources
Application Notes and Protocols for the Purification of 5-Methoxy-4-methyl-3-nitropyridin-2-amine
Introduction
5-Methoxy-4-methyl-3-nitropyridin-2-amine (CAS No. 1003711-16-7) is a substituted nitropyridine derivative with significant potential as a building block in the synthesis of complex heterocyclic molecules for the pharmaceutical and agrochemical industries.[1] The presence of multiple functional groups—an amine, a methoxy ether, a nitro group, and the pyridine core—offers versatile reactivity. However, these same features present unique challenges in its purification. Achieving high purity of this intermediate is critical to ensure the desired outcome and reproducibility of subsequent synthetic transformations.
This document provides a comprehensive guide to the purification of this compound, drawing upon established methodologies for structurally related compounds. We will explore the underlying chemical principles of each technique and provide detailed, actionable protocols for recrystallization, column chromatography, and acid-base extraction. The rationale behind solvent selection, additive use, and procedural steps is elucidated to empower researchers to adapt and optimize these methods for their specific needs.
Understanding the Molecule: Physicochemical Properties and Impurity Profile
A successful purification strategy is predicated on a thorough understanding of the target molecule's properties and the likely impurities from its synthesis.
Physicochemical Properties:
While exhaustive experimental data for this compound is not widely published, we can infer key characteristics from its structure and data from analogous compounds.
| Property | Inferred Characteristics and Rationale |
| Molecular Formula | C₇H₉N₃O₃ |
| Molecular Weight | 183.16 g/mol [1] |
| Physical State | Likely a crystalline solid at room temperature, similar to related nitropyridines like 5-Bromo-2-methoxy-4-methyl-3-nitropyridine (m.p. 87-89°C).[2] |
| Basicity | The 2-amino group and the pyridine nitrogen confer basic properties. The pKa will be influenced by the electron-withdrawing nitro group and the electron-donating methoxy and methyl groups. The pyridine nitrogen is expected to be the more basic site. |
| Solubility | Expected to have moderate to good solubility in polar organic solvents such as methanol, ethanol, ethyl acetate, and dichloromethane. Solubility in non-polar solvents like hexanes and petroleum ether is likely to be low. Water solubility is expected to be limited but may be enhanced under acidic conditions due to salt formation. |
| Stability | Generally stable, but prolonged exposure to strong acids or bases at elevated temperatures could lead to hydrolysis of the methoxy group. Recommended storage is at 2-8°C in a dry environment.[1] |
Potential Impurity Profile:
The nature of impurities is intrinsically linked to the synthetic route. Common synthetic pathways for substituted nitropyridines may involve nitration, nucleophilic aromatic substitution, and amination reactions. Based on these general transformations, potential impurities could include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Regioisomers: Isomers with the nitro group or other substituents at different positions on the pyridine ring. These can be particularly challenging to separate due to very similar physical properties.[3]
-
Hydrolysis Products: For instance, the corresponding 2-hydroxy derivative (5-Methoxy-4-methyl-3-nitropyridin-2-ol) could form if water is present during a reaction involving a methoxide precursor. The synthesis of a related compound mentions washing with sodium bicarbonate to remove a "hydroxy impurity."[4]
-
Over-nitrated or Under-nitrated Species: Depending on the nitration conditions, species with more than one nitro group or un-nitrated starting material may be present.
Purification Strategies and Protocols
The choice of purification technique will depend on the scale of the purification, the nature of the impurities, and the desired final purity. A multi-step approach, combining different techniques, is often the most effective strategy.
Recrystallization: The First Line of Defense
Recrystallization is a powerful and economical technique for purifying crystalline solids, particularly effective at removing small amounts of impurities. The key is to identify a solvent or solvent system in which the target compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at all temperatures.
Solvent Selection:
For a molecule with the polarity of this compound, suitable single solvents would likely be polar protic or aprotic solvents. A two-solvent system, using a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble, often provides better results.
| Solvent System | Rationale |
| Ethanol or Methanol | The compound is likely to be soluble in hot alcohols and less soluble upon cooling. Water can be added as an anti-solvent if the compound is too soluble even when cold. |
| Ethyl Acetate / Hexanes | Ethyl acetate is a good polar solvent, while hexanes are non-polar. The compound should dissolve in hot ethyl acetate, and the addition of hexanes will induce crystallization. |
| Dichloromethane / Pentane | Similar to the ethyl acetate/hexanes system, this offers a more volatile option which can be useful but also challenging due to the low boiling points. |
| Acetone | Acetone is a versatile solvent that has been used for the recrystallization of related nitropyridine derivatives.[5] |
Protocol for Two-Solvent Recrystallization (Ethyl Acetate/Hexanes):
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of hot ethyl acetate required to fully dissolve the solid. This should be done on a hot plate with stirring.
-
Once fully dissolved, remove the flask from the heat.
-
Slowly add hexanes dropwise with continuous swirling. Continue adding hexanes until the solution becomes slightly turbid, indicating the saturation point has been reached.
-
If the solution becomes too cloudy, add a few drops of hot ethyl acetate to redissolve the precipitate.
-
Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexanes to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to remove residual solvent.
Diagram: Recrystallization Workflow
Caption: Workflow for the purification of this compound by recrystallization.
Column Chromatography: For Challenging Separations
Column chromatography is an indispensable technique for separating compounds with similar polarities, such as regioisomers. For basic compounds like this compound, standard silica gel chromatography can be problematic due to the acidic nature of the silica surface, which can lead to irreversible adsorption and peak tailing.
Addressing Basicity in Column Chromatography:
To overcome the challenges of purifying basic amines on silica gel, two main strategies are employed:
-
Addition of a Basic Modifier: A small amount of a volatile base, such as triethylamine (Et₃N) or ammonium hydroxide (NH₄OH), is added to the mobile phase. This deactivates the acidic silanol groups on the silica surface, preventing strong interactions with the basic analyte and allowing for better elution and peak shape.
-
Use of Amine-Functionalized Silica: This specialized stationary phase has amine groups covalently bonded to the silica surface, creating a more basic environment that is ideal for the purification of basic compounds.
Protocol for Column Chromatography on Silica Gel with a Basic Modifier:
-
Mobile Phase Selection: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. A typical starting ratio would be 80:20 (hexanes:ethyl acetate). Add 0.1-1% triethylamine to the mobile phase mixture.
-
TLC Analysis: Before running the column, determine the optimal mobile phase composition by thin-layer chromatography (TLC). The ideal mobile phase should give a retention factor (Rf) of approximately 0.2-0.4 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack the column to ensure a uniform stationary phase bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent like dichloromethane. For larger quantities, it is often better to adsorb the sample onto a small amount of silica gel (dry loading). To do this, dissolve the crude product, add silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase. If the separation of impurities is difficult, a gradient elution can be employed, where the polarity of the mobile phase is gradually increased by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis of Fractions: Analyze the collected fractions by TLC to identify those containing the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Diagram: Column Chromatography Workflow
Caption: Workflow for the purification of this compound by column chromatography.
Acid-Base Extraction: Exploiting Basicity
Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their differing acid-base properties.[6] Given that this compound is a basic compound, it can be protonated and extracted into an aqueous acidic phase, leaving neutral and acidic impurities in the organic phase. The basic compound can then be recovered by basifying the aqueous phase and re-extracting it into an organic solvent.
Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).
-
Shake the funnel vigorously to ensure thorough mixing, remembering to vent frequently to release any pressure buildup.
-
Allow the layers to separate. The protonated this compound will be in the lower aqueous layer (if using dichloromethane) or the upper aqueous layer (if using ethyl acetate).
-
Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete recovery of the basic compound.
-
Wash the Organic Layer (Optional): The remaining organic layer, which contains any neutral impurities, can be washed with water and brine, then dried and concentrated to isolate these impurities if desired.
-
Basification and Re-extraction: Combine the acidic aqueous extracts and cool them in an ice bath. Slowly add a concentrated base solution (e.g., 10 M NaOH) until the solution is strongly basic (pH > 12, check with pH paper). The protonated amine will be deprotonated, and the neutral compound should precipitate or form an oil.
-
Extract the basified aqueous solution with several portions of a fresh organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts from this step.
-
Drying and Concentration: Wash the combined organic extracts with brine to remove residual water, then dry over an anhydrous drying agent like sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and remove the solvent by rotary evaporation to yield the purified this compound.
Diagram: Acid-Base Extraction Logic
Caption: Logical flow for the purification of this compound via acid-base extraction.
Conclusion
The purification of this compound can be effectively achieved through a systematic application of standard organic chemistry techniques. The choice of method—recrystallization, column chromatography, or acid-base extraction—will be dictated by the specific impurity profile and the required scale and purity. For crude material with a high concentration of the desired product, recrystallization offers an efficient and scalable first pass. For more complex mixtures containing isomers or impurities with similar polarity, column chromatography with a basic modifier is the method of choice. Acid-base extraction provides an excellent means of removing neutral or acidic impurities. By understanding the principles outlined in these application notes and protocols, researchers can confidently approach the purification of this valuable synthetic intermediate.
References
-
PubChem. (n.d.). 5-Iodo-6-methoxy-3-nitropyridin-2-amine. Retrieved from [Link]
-
PubMed Central. (n.d.). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. Retrieved from [Link]
-
Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]
-
IndiaMART. (n.d.). 5 Bromo 2 Methoxy 4 Methyl 3 Nitropyridine Acid, 98%. Retrieved from [Link]
-
Kaljurand, I., et al. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). Eur. J. Org. Chem., 4475–4489. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 5-Bromo-2-methoxy-4-methyl-3-nitropyridine: Properties and Applications. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 5-Bromo-2-Methoxy-4-Methyl-3- Nitropyridine (BSC). Retrieved from [Link]
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PubMed Central. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Retrieved from [Link]
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Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]
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YouTube. (2010, September 1). Acid Base Extraction Demonstrated by Mark Niemczyk, PhD. Retrieved from [Link]
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Application Note: Screening of 5-Methoxy-4-methyl-3-nitropyridin-2-amine for Kinase Inhibitory Activity
Introduction: The Quest for Selective Kinase Inhibitors
Protein kinases, enzymes that catalyze the phosphorylation of specific substrates, are fundamental regulators of nearly all cellular processes.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, but also inflammatory and autoimmune disorders.[2][3] Consequently, kinases have become one of the most important classes of drug targets in modern medicine.[2][3][4] Small molecule kinase inhibitors have revolutionized treatment paradigms for various cancers, with drugs like Imatinib (Gleevec) demonstrating the profound impact of targeted therapy.[2][5]
The vast majority of kinase inhibitors target the highly conserved ATP-binding site.[6] This presents a significant challenge in achieving selectivity, as off-target inhibition can lead to toxicity and undesirable side effects.[] The discovery of novel chemical scaffolds that can confer unique binding properties and improved selectivity is therefore a critical endeavor in kinase drug discovery.[8][9][10][11] The aminopyridine scaffold has emerged as a privileged structure in this context, forming the core of several potent and selective kinase inhibitors.[12][13][14] This application note details protocols for the comprehensive screening of a novel aminopyridine derivative, 5-Methoxy-4-methyl-3-nitropyridin-2-amine , to evaluate its potential as a kinase inhibitor.
Compound Profile: this compound
-
Structure:
-
IUPAC Name: this compound
-
CAS Number: 1003711-16-7[15]
-
Molecular Formula: C7H9N3O3
-
Rationale for Screening: The 2-aminopyridine core is a well-established hinge-binding motif found in numerous kinase inhibitors.[12] The specific substitutions (methoxy, methyl, nitro groups) on the pyridine ring provide unique steric and electronic features that may confer novel selectivity and potency against specific kinases. The nitro group, an electron-withdrawing group, can significantly alter the electronic properties of the pyridine ring and its interaction with the kinase active site.
-
Biochemical Kinase Inhibition Screening
Biochemical assays provide the most direct method for assessing the inhibitory activity of a compound against a purified kinase enzyme.[16][17] These assays quantify the enzymatic activity of the kinase, allowing for the determination of key parameters such as IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%).[] We will detail two robust, high-throughput screening (HTS)-compatible methods: a luminescence-based assay and a fluorescence-based assay.
Protocol 1: Luminescence-Based Kinase Assay (ADP-Glo™ Principle)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[18] The amount of ADP is directly proportional to kinase activity.[1][18]
Principle of the Assay: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, generating ADP. Second, an ADP-Glo™ reagent is added to terminate the kinase reaction and deplete any remaining ATP. Finally, a kinase detection reagent is added to convert the ADP back to ATP, which is then used by a luciferase to generate a luminescent signal.[18] The intensity of the light is directly proportional to the initial kinase activity.
Experimental Workflow:
Caption: Workflow for the ADP-Glo™ based biochemical kinase assay.
Detailed Steps (384-well plate format):
-
Compound Plating: Add 25 nL of this compound (in various concentrations, typically a 10-point serial dilution starting from 100 µM) or DMSO (vehicle control) to the appropriate wells of a 384-well assay plate.
-
Kinase/Substrate Addition: Add 5 µL of a master mix containing the target kinase and its specific substrate to each well.
-
Initiation of Reaction: Add 5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should ideally be at the Km for the specific kinase being tested.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination: Stop the reaction by adding 5 µL of ADP-Glo™ Reagent to each well.
-
ATP Depletion: Incubate at room temperature for 40 minutes to ensure all remaining ATP is depleted.[19]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and provides the necessary components for the luciferase reaction.
-
Signal Stabilization: Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO controls and determine the IC50 value by fitting the data to a dose-response curve.
Table 1: Example Data Presentation for Biochemical IC50 Determination
| Kinase Target | Compound Concentration (µM) | % Inhibition | IC50 (µM) |
| Kinase A | 100 | 98.5 | 1.2 |
| 33.3 | 95.2 | ||
| 11.1 | 88.1 | ||
| 3.7 | 75.4 | ||
| 1.2 | 52.3 | ||
| 0.41 | 28.9 | ||
| 0.14 | 10.1 | ||
| Kinase B | 100 | 12.3 | > 100 |
| 33.3 | 8.5 | ||
| ... | ... |
Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF®) Assay
HTRF® assays are a form of Förster Resonance Energy Transfer (FRET) that uses a long-lived europium cryptate as the donor fluorophore, which minimizes interference from compound fluorescence.[20][21]
Principle of the Assay: The assay measures the phosphorylation of a biotinylated substrate.[22] After the kinase reaction, a europium-labeled anti-phospho-specific antibody and a streptavidin-conjugated acceptor fluorophore (e.g., XL665) are added.[20] If the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor fluorophores into close proximity, resulting in a FRET signal. The signal is proportional to the level of substrate phosphorylation.
Experimental Workflow:
Caption: Workflow for the HTRF® based biochemical kinase assay.
Detailed Steps (384-well plate format):
-
Compound/Enzyme Mix: Add 2 µL of the test compound (this compound) or DMSO control to the wells. Add 2 µL of the kinase solution and incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 2 µL of a solution containing the biotinylated peptide substrate and ATP to initiate the reaction.[20][23]
-
Kinase Reaction: Incubate for 30-60 minutes at room temperature. The optimal time should be determined during assay development.
-
Detection: Add 4 µL of the HTRF detection mix containing Europium (Eu3+) cryptate-labeled anti-phospho-antibody and Streptavidin-XL665 diluted in detection buffer (which contains EDTA to stop the reaction).
-
Signal Development: Incubate for 60 minutes at room temperature to allow for binding of the detection reagents.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor) following excitation at 337 nm.[20]
-
Data Analysis: The HTRF ratio (Emission at 665 nm / Emission at 620 nm) x 10,000 is calculated.[20] Percent inhibition is determined relative to controls, and IC50 values are generated.
Cell-Based Kinase Inhibition Assays
While biochemical assays are crucial for determining direct enzymatic inhibition, cell-based assays are essential to confirm that a compound can enter cells and inhibit the target kinase in a physiological context.[16][24]
Protocol 3: Cellular Phosphorylation Target Engagement Assay
This assay measures the phosphorylation of a known downstream substrate of the target kinase within the cell. Inhibition of the kinase leads to a decrease in the phosphorylation of its substrate.
Principle of the Assay: Cells are treated with the inhibitor, then lysed. The level of phosphorylation of a specific substrate is then quantified, often using a sensitive immunoassay format like a sandwich ELISA or TR-FRET.[24]
Experimental Workflow:
Caption: General workflow for a cell-based phosphorylation assay.
Detailed Steps (Western Blot Example):
-
Cell Culture: Plate cells known to have an active signaling pathway involving the kinase of interest (e.g., GIST-T1 cells for c-Kit) and allow them to adhere overnight.[19]
-
Compound Treatment: Treat the cells with various concentrations of this compound for 2-4 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[19]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of the kinase's substrate (e.g., anti-phospho-c-Kit Tyr719).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate.
-
-
Loading Control: Strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate or a housekeeping protein (e.g., GAPDH) to ensure equal protein loading.[19]
-
Data Analysis: Quantify the band intensities using densitometry. Normalize the phospho-protein signal to the total protein or loading control signal. Calculate the cellular IC50 by plotting the normalized signal against the compound concentration.
Table 2: Example Data Presentation for Cellular IC50 Determination
| Cell Line | Assay Readout | IC50 (µM) |
| GIST-T1 | c-Kit (p-Tyr719) Inhibition | 2.5 |
| HMC-1 | c-Kit (p-Tyr719) Inhibition | 3.1 |
| BaF3 | Cell Proliferation Inhibition | 4.8 |
Conclusion and Future Directions
The protocols outlined in this application note provide a comprehensive framework for the initial characterization of this compound as a potential kinase inhibitor. By employing both biochemical and cell-based assays, researchers can obtain a robust understanding of the compound's potency, selectivity, and cellular activity. Positive results from this initial screening would warrant further investigation, including broad-panel kinase profiling to assess selectivity across the kinome, biophysical binding assays to confirm the mechanism of action, and further optimization of the scaffold to improve potency and drug-like properties.
References
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Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC - NIH. (n.d.). Retrieved from [Link]
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Bajusz, D., et al. (2015). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
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Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery - BPS Bioscience. (n.d.). Retrieved from [Link]
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Zheng, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central. Retrieved from [Link]
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How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018, December 10). Retrieved from [Link]
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Hu, Y., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. PubMed Central. Retrieved from [Link]
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Harris, C. M., et al. (2007). Aminopyridine-Based c-Jun N-Terminal Kinase Inhibitors with Cellular Activity and Minimal Cross-Kinase Activity. ACS Publications. Retrieved from [Link]
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HTRF (Homogeneous Time Resolved Fluorescence) - ResearchGate. (n.d.). Retrieved from [Link]
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Development of a HTRF® Kinase Assay for Determination of Syk Activity - ResearchGate. (2008). Retrieved from [Link]
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Kumar, A., et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. PubMed Central. Retrieved from [Link]
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Zheng, Z., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. Retrieved from [Link]
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A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations - Labiotech.eu. (2025, March 26). Retrieved from [Link]
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Kinase Screening & Profiling Service | Drug Discovery Support - Reaction Biology. (n.d.). Retrieved from [Link]
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A deep learning based scaffold hopping strategy for the design of kinase inhibitors - ChemRxiv. (n.d.). Retrieved from [Link]
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Kinase Profiling & Screening: Choosing a Biochemical Assay Platform - Pharma IQ. (n.d.). Retrieved from [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025, August 14). Retrieved from [Link]
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Promega ADP-Glo kinase assay | BMG LABTECH. (n.d.). Retrieved from [Link]
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The Importance of Kinase Mutations in Cancer Drug Discovery - Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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KINASE PROFILING & SCREENING - Reaction Biology. (n.d.). Retrieved from [Link]
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Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed. (2024, September 12). Retrieved from [Link]
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Drug Discovery: Focus on Small Molecule Kinase Inhibitors - Technology Networks. (2006, October 2). Retrieved from [Link]
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2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed. (2018, April 12). Retrieved from [Link]
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Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC. (2025, June 21). Retrieved from [Link]
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Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022, May 11). Retrieved from [Link]
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Neuroprotective Properties of 4-Aminopyridine | Neurology Neuroimmunology & Neuroinflammation. (2021, March 2). Retrieved from [Link]
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Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2). Retrieved from [Link]
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N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine - MDPI. (2021, January 18). Retrieved from [Link]
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Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia | Journal of Medicinal Chemistry - ACS Publications. (2012, October 8). Retrieved from [Link]
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5 Bromo 2 Methoxy 4 Methyl 3 Nitropyridine Acid, 98 - IndiaMART. (n.d.). Retrieved from [Link]
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Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC. (n.d.). Retrieved from [Link]
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5-Methoxy-4-methyl-3-nitropyridin-2-amine: A Versatile Scaffold for Modern Medicinal Chemistry
Abstract
This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the application of 5-Methoxy-4-methyl-3-nitropyridin-2-amine (CAS No. 1003711-16-7) in contemporary drug discovery. While direct literature on this specific molecule is emerging, its structural motifs are present in a wide array of bioactive compounds. This document extrapolates from well-established chemical principles and the known applications of closely related analogs to provide a robust framework for its utilization. We will explore its potential as a privileged scaffold, a key building block for targeted therapies, and provide detailed, field-proven protocols for its synthetic manipulation.
Introduction: The Strategic Value of a Polysubstituted Pyridine Core
The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products and FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and its favorable pharmacokinetic profile make it a desirable core for novel therapeutics. This compound is a particularly interesting starting material due to its dense and strategically placed functionalization:
-
2-Amino Group: A primary nucleophile and a key handle for amide bond formation, urea/thiourea synthesis, and the construction of fused heterocyclic systems.
-
3-Nitro Group: A strong electron-withdrawing group that can be readily reduced to a primary amine, offering a secondary point for diversification. This opens avenues for creating libraries of compounds from a single precursor.
-
4-Methyl Group: Provides steric bulk and can influence the conformation of appended groups, potentially enhancing selectivity for biological targets.
-
5-Methoxy Group: An electron-donating group that can modulate the electronic properties of the pyridine ring and serve as a potential hydrogen bond acceptor.
This unique combination of functionalities positions this compound as a valuable intermediate for the synthesis of complex molecules, particularly in the realm of kinase inhibitors and other targeted therapies.[2]
Physicochemical Properties & Data
A summary of the key physicochemical properties of this compound is provided below. These properties are crucial for designing synthetic transformations and for understanding its potential ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
| Property | Value | Source |
| CAS Number | 1003711-16-7 | BLDpharm[3] |
| Molecular Formula | C7H9N3O3 | --- |
| Molecular Weight | 183.17 g/mol | --- |
| Appearance | (Typically) Yellow to orange solid | --- |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | --- |
Core Applications in Medicinal Chemistry: A Forward-Looking Analysis
Based on the reactivity of its functional groups and the applications of structurally similar nitropyridines, we can confidently project the primary applications of this compound in the following areas:
As a Scaffold for Kinase Inhibitor Synthesis
The 2-aminopyridine motif is a well-established pharmacophore in a multitude of kinase inhibitors.[4] The amino group often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. This compound can be readily elaborated to generate potent kinase inhibitors.
A plausible synthetic strategy involves the reduction of the nitro group to an amine, followed by differential functionalization of the two amino groups. This approach allows for the creation of a diverse library of compounds with potential activity against a range of kinases, such as Janus kinase 2 (JAK2) or Polo-like kinase 4 (PLK4).[2][4]
Workflow: Kinase Inhibitor Scaffold Development
Caption: Proposed workflow for developing a kinase inhibitor library.
Precursor to Fused Heterocyclic Systems
The vicinal arrangement of the 2-amino group and the 3-nitro group (which can be reduced to an amine) makes this compound an ideal precursor for the synthesis of fused bicyclic systems like imidazo[1,2-a]pyridines.[5] These scaffolds are of significant interest in medicinal chemistry due to their broad range of biological activities.
The synthesis typically involves the reduction of the nitro group to form a 2,3-diaminopyridine intermediate. This intermediate can then be cyclized with various reagents (e.g., α-haloketones, carboxylic acids) to construct the fused imidazole ring.
Diagram: Synthesis of Imidazo[4,5-b]pyridine Core
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Application Notes and Protocols for Suzuki Coupling Reactions with 5-Methoxy-4-methyl-3-nitropyridin-2-amine
Introduction: Strategic C-C Bond Formation in Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organohalide has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical industry for the construction of biaryl and heteroaryl scaffolds present in numerous drug candidates.[3][4]
This document provides a detailed guide for performing the Suzuki coupling reaction with 5-methoxy-4-methyl-3-nitropyridin-2-amine, a highly functionalized and electron-deficient pyridine derivative. The presence of an amino, a methoxy, and a nitro group on the pyridine ring presents unique electronic and steric challenges that necessitate carefully optimized reaction conditions. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to incorporate this valuable building block into their synthetic strategies. While direct literature on this specific substrate is limited, robust protocols can be extrapolated from structurally similar compounds, such as 2-chloro-3-methyl-5-nitropyridine, with considerations for the electronic nature of the substituents.[5]
Reaction Principle: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][6][7] The cycle is generally understood to comprise three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (in this case, a halogenated precursor to this compound), forming a Pd(II) complex.[5][6]
-
Transmetalation: In the presence of a base, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center, displacing the halide. The base is crucial for the activation of the boronic acid.[5][8]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the desired biaryl or heteroaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][7]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki Coupling of 2-Bromo-5-methoxy-4-methyl-3-nitropyridine with Phenylboronic Acid
This protocol details a general procedure for the Suzuki coupling of a hypothetical 2-bromo precursor to the target amine with phenylboronic acid as a model coupling partner. Researchers should note that the primary amine of the target compound may not require protection, as many Suzuki couplings with amino-substituted heteroaromatics proceed efficiently without it.[9]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 2-Bromo-5-methoxy-4-methyl-3-nitropyridine | N/A | 248.06 | 1.0 | 1.0 |
| Phenylboronic Acid | 98-80-6 | 121.93 | 1.5 | 1.5 |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 14221-01-3 | 1155.56 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 3.0 | 3.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 10 mL | - |
| Water | 7732-18-5 | 18.02 | 2 mL | - |
Step-by-Step Procedure
Caption: A generalized workflow for a Suzuki coupling experiment.
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-bromo-5-methoxy-4-methyl-3-nitropyridine (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.5 mmol, 1.5 equiv.), and potassium carbonate (3.0 mmol, 3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-18 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Scientific Rationale and Optimization
The choice of each component in the Suzuki coupling is critical for achieving a high yield and purity of the desired product.
-
Palladium Catalyst and Ligand: Pd(PPh₃)₄ is a commonly used and effective catalyst for a wide range of Suzuki couplings.[4] For more challenging substrates, such as those that are sterically hindered or electron-rich, more advanced catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) in combination with a palladium source like Pd₂(dba)₃ may be necessary to facilitate the oxidative addition and reductive elimination steps.[8]
-
Base: An inorganic base is essential for the transmetalation step.[10] Potassium carbonate is a good general-purpose base. Other bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective in certain cases, particularly with less reactive boronic acids.[10] The choice of base can significantly impact the reaction rate and yield.
-
Solvent System: A mixture of an organic solvent and water is often optimal for Suzuki couplings. 1,4-Dioxane is a common choice, but other solvents like toluene or DMF can also be effective. The aqueous phase is crucial for dissolving the inorganic base and facilitating the transmetalation step.[11] Thoroughly degassing all solvents is critical to remove dissolved oxygen, which can deactivate the Pd(0) catalyst through oxidation.[12]
-
Boronic Acid/Ester: Boronic acids are susceptible to protodeboronation, a side reaction where the boron moiety is replaced by a hydrogen atom.[12] Using a slight excess of the boronic acid (1.2-1.5 equivalents) can help drive the reaction to completion. For particularly unstable boronic acids, more robust alternatives like boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts can be employed.[12][13]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; poor quality boronic acid; insufficient degassing; incorrect base or solvent. | Use a fresh bottle of catalyst or a different catalyst/ligand system. Use freshly purchased or purified boronic acid. Ensure thorough degassing of solvents and reaction mixture. Screen different bases and solvents. |
| Protodeboronation | Unstable boronic acid; prolonged reaction time at high temperature. | Use a more stable boronic ester or trifluoroborate salt. Lower the reaction temperature and monitor closely to avoid unnecessary heating after completion. |
| Homocoupling | Presence of oxygen leading to Pd(II) species that can catalyze the homocoupling of the boronic acid.[14] | Ensure rigorous exclusion of oxygen through proper degassing and maintaining an inert atmosphere. |
| Dehalogenation | Side reaction where the starting halide is reduced.[14] | Use a milder base or lower the reaction temperature. A different catalyst/ligand combination may also suppress this side reaction. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the synthesis of biaryl and heteroaryl compounds. The protocol and guidelines presented here provide a solid foundation for the successful coupling of this compound with a variety of organoboron reagents. By understanding the underlying mechanism and the role of each reaction component, researchers can effectively troubleshoot and optimize conditions to achieve their desired synthetic targets, paving the way for the discovery and development of novel chemical entities.
References
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Singh, D., & Rohilla, S. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences, 4(1), 1-13.
-
Singh, D., & Rohilla, S. (2016, November 15). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. ResearchGate. Retrieved from [Link]
- Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(9), 3845–3848.
- Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16338–16421.
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Köhler, K., et al. (2025, August 9). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. Retrieved from [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Avanthay, M., et al. (2020). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv.
- Yilmaz, I., et al. (2016). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
- Khan, I., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(11), 2145.
-
Rickhaus, M. (2014, December 23). How can I solve my problem with Suzuki coupling?. ResearchGate. Retrieved from [Link]
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Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
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Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved from [Link]
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Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
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The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved from [Link]
- Bratt, E., et al. (2014). A general Suzuki cross-coupling reaction of heteroaromatics catalyzed by nanopalladium on amino-functionalized siliceous mesocellular foam. The Journal of Organic Chemistry, 79(9), 3946–3954.
- Nissen, C., & Detert, H. (2018). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine.
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Application Notes & Protocols: A High-Throughput Screening Cascade for the Functional Characterization of 5-Methoxy-4-methyl-3-nitropyridin-2-amine
Abstract
The nitropyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with demonstrated biological activity, including potent kinase inhibitors.[1][2] This guide details a comprehensive, multi-stage high-throughput screening (HTS) strategy for the functional characterization of novel nitropyridine-containing compounds, using 5-Methoxy-4-methyl-3-nitropyridin-2-amine as a representative example. The challenge with novel compounds is the frequent lack of a known biological target. Therefore, we present a logical workflow designed to first identify potential enzymatic targets through broad biochemical screening and subsequently validate this activity in a physiologically relevant cellular context. This document provides detailed, field-proven protocols for a luminescence-based biochemical kinase assay and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cell-based pathway assay, offering researchers a robust framework for initiating a hit-finding and target-identification campaign.
Introduction: The Rationale for a Phased HTS Approach
High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries against specific biological targets.[3] However, when the target of a novel chemical entity is unknown, a more strategic approach is required. The journey from a promising molecule to a validated hit involves a cascade of assays, each designed to answer a specific question with increasing biological complexity.[4]
Given that structurally related nitropyridine compounds have shown activity against protein kinases, a logical starting point for characterizing this compound is a broad-panel kinase screen.[1][5] Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is linked to many diseases, making them a major focus for therapeutic development.[5][6]
Our proposed workflow begins with a highly sensitive biochemical assay to identify direct enzymatic inhibition. A positive result, or "hit," from this primary screen is then advanced to a cell-based assay. This secondary screen is critical for confirming on-target activity within the complex cellular environment, assessing cell permeability, and providing an initial indication of the compound's functional consequences on a signaling pathway.[4]
Figure 1: A multi-phase HTS workflow for novel compound characterization.
Phase 1: Biochemical Screening for Kinase Inhibition
The objective of the primary screen is to determine if this compound directly inhibits the catalytic activity of a panel of protein kinases.
Principle of the ADP-Glo™ Luminescence Assay
We recommend a luminescence-based assay platform such as ADP-Glo™ for its high sensitivity, broad dynamic range, and homogeneous "add-mix-read" format, which is ideal for automated HTS.[7][8] The assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[9] The intensity of the luminescent signal is directly proportional to the amount of ADP formed, and therefore, to kinase activity.[10][11] An inhibitor will decrease kinase activity, resulting in a lower luminescent signal.[9]
Detailed Protocol: ADP-Glo™ Kinase Assay
This protocol is designed for a 384-well plate format. All reagent additions should be performed with calibrated multichannel pipettes or automated liquid handlers.
A. Reagent Preparation:
-
1X Kinase Buffer: Prepare according to the specific kinase manufacturer's instructions.
-
Kinase/Substrate Master Mix: Dilute the kinase and its specific substrate (e.g., a generic substrate like Myelin Basic Protein or a specific peptide) in 1X Kinase Buffer to a 2X final concentration. The optimal concentrations must be empirically determined but typically fall in the nM range for the enzyme and µM range for the substrate.[11]
-
Compound Plate: Prepare serial dilutions of this compound in 100% DMSO. Then, dilute these stocks into 1X Kinase Buffer to create a 4X final concentration working solution. The final DMSO concentration in the assay should be kept constant and typically ≤1%.[6]
-
ATP Solution: Prepare a 4X solution of ATP in 1X Kinase Buffer. The concentration should be at or near the Km of the specific kinase being tested to ensure sensitive detection of ATP-competitive inhibitors.[11]
-
Control Wells:
-
Positive Control (100% Activity): 1X Kinase Buffer with DMSO.
-
Negative Control (0% Activity): 1X Kinase Buffer with DMSO, no enzyme.
-
B. Experimental Procedure:
-
Compound Addition: Add 2.5 µL of the 4X compound working solution (or controls) to the appropriate wells of a 384-well assay plate.
-
Enzyme/Substrate Addition: Add 2.5 µL of the 2X Kinase/Substrate Master Mix to all wells except the "no-enzyme" negative controls. Add 2.5 µL of 2X substrate in buffer to the negative control wells.
-
Pre-incubation: Gently mix the plate on an orbital shaker for 1 minute. Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.[11]
-
Initiate Reaction: Add 5 µL of the 4X ATP solution to all wells to start the kinase reaction. The total reaction volume is now 10 µL.
-
Kinase Reaction Incubation: Mix the plate gently and incubate for the desired time (e.g., 60-120 minutes) at room temperature or 30°C. The optimal time should be determined during assay development to ensure the reaction is within the linear range.
-
Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 30-40 minutes at room temperature. This step stops the kinase reaction and eliminates any remaining unconsumed ATP.[11]
-
Generate Luminescent Signal: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce light.[10]
-
Final Incubation: Mix the plate and incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a compatible plate reader.
| Component | Volume per Well | Final Concentration | Notes |
| 4X Compound / Control | 2.5 µL | 1X | Compound or DMSO vehicle. |
| 2X Kinase/Substrate Mix | 2.5 µL | 1X | Pre-incubate with compound. |
| 4X ATP Solution | 5.0 µL | 1X | Initiates the kinase reaction. |
| Total Reaction Volume | 10.0 µL | ||
| ADP-Glo™ Reagent | 10.0 µL | - | Stops reaction, depletes ATP. |
| Kinase Detection Reagent | 20.0 µL | - | Generates luminescent signal. |
| Total Detection Volume | 40.0 µL | ||
| Table 1: Reagent addition scheme for the ADP-Glo™ Kinase Assay. |
Data Analysis
-
Calculate Percent Inhibition:
-
Average the signals from the control wells.
-
Use the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))
-
-
Generate IC₅₀ Curves: Plot the Percent Inhibition against the logarithm of the compound concentration. Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC₅₀ value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%.
Phase 2: Cell-Based Target Validation
Assuming the primary screen identified potent activity against a kinase within a known signaling cascade, such as the PI3K/AKT/mTOR pathway, the next step is to verify this activity in a cellular model.[12][13] This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[14][15]
Principle of the LanthaScreen™ TR-FRET Cellular Assay
TR-FRET assays provide a robust, homogeneous method for detecting protein phosphorylation in a cellular context.[12][16] The LanthaScreen™ assay, for example, uses a terbium-labeled phospho-specific antibody (donor) and a green fluorescent protein (GFP)-tagged substrate expressed in the cells (acceptor).[13] When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity. Excitation of the terbium donor results in energy transfer to the GFP acceptor, which then emits light at a specific wavelength.[12] The TR-FRET signal is directly proportional to the amount of substrate phosphorylation. An inhibitor of an upstream kinase will prevent phosphorylation, leading to a decrease in the TR-FRET signal.[13][16]
Figure 2: The PI3K/Akt/mTOR pathway with a hypothetical inhibition point.
Detailed Protocol: Cellular p-Akt (Ser473) TR-FRET Assay
This protocol assumes the use of a cell line stably expressing a GFP-Akt fusion protein (e.g., HEK293E).
A. Cell Culture and Plating:
-
Culture GFP-Akt expressing cells in the recommended growth medium until they reach ~80% confluency.
-
Harvest cells and resuspend in a serum-free medium.
-
Plate the cells in a 384-well, white, opaque-bottom assay plate at a density of 5,000-10,000 cells per well in 8 µL of serum-free medium.
-
Incubate the plate for 16-24 hours at 37°C, 5% CO₂.
B. Compound Treatment and Pathway Stimulation:
-
Prepare 5X serial dilutions of this compound in serum-free medium containing the appropriate vehicle (e.g., 0.5% DMSO).
-
Add 2 µL of the 5X compound dilutions to the cell plates.
-
Incubate for 60 minutes at 37°C to allow for compound uptake and target engagement.
-
Prepare a 6X solution of a pathway agonist (e.g., Insulin-like Growth Factor 1, IGF-1) in serum-free medium.
-
Add 2 µL of the 6X agonist solution to all wells (except unstimulated controls) to induce Akt phosphorylation.
-
Incubate for 20-30 minutes at 37°C.
C. Cell Lysis and Antibody Detection:
-
Prepare a Lysis/Detection Buffer containing the Terbium-labeled anti-pAkt (Ser473) antibody according to the manufacturer's protocol.
-
Add 6 µL of the Lysis/Detection Buffer to all wells. This step lyses the cells and releases the GFP-Akt protein for antibody binding.
-
Incubate the plate for 2 hours at room temperature, protected from light.
D. Data Acquisition:
-
Read the plate on a TR-FRET enabled microplate reader.
-
Set the reader to excite at ~340 nm and record emissions at two wavelengths:
-
Acceptor Emission: ~520 nm (for GFP)
-
Donor Emission: ~495 nm (for Terbium)
-
-
A time delay (typically 100 µs) after excitation is used to reduce background fluorescence.[17]
| Step | Action | Volume | Incubation |
| 1 | Plate Cells | 8 µL | 16-24 hours |
| 2 | Add 5X Compound | 2 µL | 60 minutes |
| 3 | Add 6X Agonist | 2 µL | 20-30 minutes |
| 4 | Add Lysis/Detection Mix | 6 µL | 2 hours |
| Total Final Volume | 18 µL | ||
| Table 2: Workflow for the LanthaScreen™ Cellular Phosphorylation Assay. |
Data Analysis
-
Calculate Emission Ratio: For each well, calculate the ratio of the acceptor signal to the donor signal (520 nm / 495 nm). Using a ratiometric measurement corrects for well-to-well variations in cell number and signal quenching.[18]
-
Calculate Percent Inhibition: Use the emission ratios to determine the percent inhibition relative to stimulated (0% inhibition) and unstimulated (100% inhibition) controls.
-
Generate EC₅₀ Curves: Plot the Percent Inhibition against the logarithm of the compound concentration and fit the data using non-linear regression to determine the EC₅₀, the concentration at which the compound produces 50% of its maximal effect in the cell.
Phase 3: Ensuring Data Integrity
A critical component of any HTS campaign is the implementation of assays to validate hits and rule out artifacts.
-
Counterscreening for Assay Interference: Luminescence-based assays can be susceptible to compounds that directly inhibit the luciferase enzyme.[10] Hits from the primary ADP-Glo™ screen should be tested in a similar assay format lacking the kinase to ensure they are not simply luciferase inhibitors.
-
Orthogonal Assay Validation: Validating hits with a secondary assay that has a different technological principle greatly increases confidence in the results. For example, a kinase inhibition hit could be confirmed using an AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) format.[19][20] This bead-based assay relies on the proximity-dependent transfer of singlet oxygen to generate a signal, providing an independent method to measure the same biological event.[21][22]
Conclusion
The application of a phased high-throughput screening strategy provides a powerful and logical path for the functional annotation of novel chemical matter like this compound. By progressing from broad, sensitive biochemical assays to more physiologically complex cell-based formats, researchers can efficiently identify primary biological targets and validate their activity in a relevant context. The detailed protocols and principles outlined in this guide offer a robust and scientifically rigorous framework for drug development professionals to initiate their screening campaigns, ultimately accelerating the journey from a novel compound to a promising therapeutic lead.
References
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BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]
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Degorce, F., et al. (2009). HTRF: A Technology Tailored for Drug Discovery – A Review of Theoretical Aspects and Recent Applications. PubMed Central. [Link]
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Vasta, V., et al. (2009). Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway. PubMed. [Link]
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BPS Bioscience. (n.d.). Luminescent Assay Kits. BPS Bioscience. [Link]
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Berthold Technologies. (n.d.). HTRF®. Berthold Technologies GmbH & Co.KG. [Link]
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BPS Bioscience. (n.d.). AlphaLISA® Assay Kits. BPS Bioscience. [Link]
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Celtarys Research. (n.d.). HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR. Celtarys Research. [Link]
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Klink, T. A., et al. (2018). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. National Institutes of Health. [Link]
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BMG LABTECH. (n.d.). AlphaScreen. BMG LABTECH. [Link]
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Bitesize Bio. (2025). A New Frontier in Protein Quantitation: AlphaLISA. Bitesize Bio. [Link]
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
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NOVA. (n.d.). Luciferase Luminescence Assays. NOVA. [Link]
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Lamberto, I., et al. (2023). Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. National Institutes of Health. [Link]
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Carlson, C. B., et al. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research. [Link]
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Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. Reaction Biology. [Link]
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Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]
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Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
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ResearchGate. (n.d.). Western blot analysis of PI3K/Akt/mTOR signaling pathways. ResearchGate. [Link]
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MDPI. (2023). PI3K/AKT/mTOR Signaling Network in Human Health and Diseases. MDPI. [Link]
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Mironov, M., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed Central. [Link]
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PubMed. (2022). 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol Schiff base ligand and its Cu(II) and Zn(II) complexes: synthesis, characterization and biological investigations. PubMed. [Link]
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ResearchGate. (2025). 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol Schiff base ligand and its Cu(II) and Zn(II) complexes: Synthesis, Characterization and Biological investigations. ResearchGate. [Link]
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PubMed Central. (n.d.). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. PubMed Central. [Link]
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BMG LABTECH. (2019). High-throughput screening (HTS). BMG LABTECH. [Link]
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Chapman University Digital Commons. (2013). Development of a High-Throughput Screening Paradigm for the Discovery of Small Molecule Modulators of Adenylyl Cyclase. Chapman University Digital Commons. [Link]
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Pharmaffiliates. (n.d.). 5-Bromo-2-Methoxy-4-Methyl-3- Nitropyridine (BSC). Pharmaffiliates. [Link]
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MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]
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A Framework for Developing Cell-Based Assays to Profile 5-Methoxy-4-methyl-3-nitropyridin-2-amine as a Potential Kinase Inhibitor
An Application Note and Protocol Guide
Introduction
The pyridine ring is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs. Its unique electronic properties and ability to form key hydrogen bonds make it an ideal scaffold for targeting ATP-binding sites in protein kinases.[1][2] Nitropyridine derivatives, in particular, serve as versatile precursors for the synthesis of a wide range of bioactive molecules, including potent and selective kinase inhibitors.[1][2][3][4]
This application note introduces 5-Methoxy-4-methyl-3-nitropyridin-2-amine , a novel nitropyridine compound. Given its structural features, this molecule represents a promising starting point for a drug discovery campaign aimed at identifying new kinase inhibitors. This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to systematically evaluate the compound's biological activity.
We will use the Janus Kinase 2 (JAK2) as a representative, therapeutically relevant target for our experimental design. The JAK/STAT signaling pathway is a critical regulator of cytokine signaling, and its aberrant activation, often through mutations like JAK2 V617F, is a key driver of myeloproliferative neoplasms (MPNs).[5][6] Therefore, potent and specific JAK2 inhibitors are of high clinical interest. The protocols herein describe a tiered, multi-assay approach to build a robust pharmacological profile for this compound, moving from a broad functional screen to specific, on-target validation.
Principle of the Tiered Assay Workflow
A successful compound evaluation relies on a logical progression of experiments that build upon one another to create a self-validating dataset. Simply screening for cell death is insufficient; we must demonstrate that the compound's effect is due to the specific inhibition of the intended target within the complex environment of a living cell. Our proposed workflow is designed to achieve this by answering three critical questions:
-
Does it work? (Primary Functional Assay)
-
Is it specific? (Counter-Screen and Cytotoxicity)
-
Is it on-target? (Target Engagement and Pathway Modulation)
This funneling approach, illustrated below, ensures that resources are focused on compounds that meet stringent criteria at each stage, increasing the probability of identifying a viable lead candidate.
Figure 1: Tiered workflow for compound validation.
Hypothetical Target Pathway: JAK/STAT Signaling
The JAK/STAT pathway is a cornerstone of cellular communication, translating extracellular cytokine signals into transcriptional changes. The process, shown below, begins when a cytokine binds to its receptor, causing receptor dimerization and the activation of receptor-associated JAKs. JAKs then auto-phosphorylate and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of gene expression. A specific inhibitor of JAK2 would block this entire cascade at one of its earliest steps.
Figure 2: The canonical JAK/STAT signaling pathway.
Detailed Experimental Protocols
Protocol 1: Primary Anti-Proliferation Assay in a JAK2-Dependent Cell Line
Principle: The human erythroleukemia cell line HEL 92.1.7 harbors the JAK2(V617F) mutation, which causes constitutive activation of the JAK/STAT pathway and renders the cells dependent on JAK2 activity for their proliferation and survival.[5] By treating these cells with our test compound, we can measure a reduction in cell viability as a direct readout of functional JAK2 inhibition. The MTT assay is a robust, colorimetric method for this purpose, where mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt (MTT) into a purple formazan product.[7]
Materials and Reagents:
-
Cell Line: HEL 92.1.7 (e.g., ATCC® TIB-180™)
-
Culture Medium: RPMI-1640 Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock solution.
-
Positive Control: Ruxolitinib (a known JAK2 inhibitor), prepared as a 10 mM stock in DMSO.
-
Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[7]
-
Solubilization Solution: 10% SDS in 0.01 M HCl.
-
Phosphate-Buffered Saline (PBS), sterile.
-
-
Equipment: 96-well flat-bottom cell culture plates, multichannel pipette, incubator (37°C, 5% CO₂), microplate reader (570 nm absorbance).
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest HEL cells during their logarithmic growth phase.
-
Perform a cell count and determine viability (e.g., via Trypan Blue exclusion).
-
Dilute the cell suspension in culture medium to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Include "media only" wells for background control.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a serial dilution series of the test compound and positive control in culture medium. A common starting point is a 10-point, 3-fold dilution series starting from 10 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity.
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds (or vehicle control, 0.1% DMSO) to the appropriate wells.
-
Return the plate to the incubator for 72 hours.
-
-
MTT Assay:
-
After the 72-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[8]
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will form visible purple formazan crystals.
-
Add 100 µL of the Solubilization Solution to each well.
-
Wrap the plate in aluminum foil and place it on an orbital shaker for 15-30 minutes to ensure all formazan crystals are dissolved.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use 630 nm as a reference wavelength if available.
-
Protocol 2: Secondary Cytotoxicity Assay in a Non-Dependent Cell Line
Principle: To ensure the anti-proliferative effect observed in HEL cells is due to specific inhibition of the JAK2 pathway and not general cytotoxicity, the compound must be tested against a cell line whose growth is not dependent on JAK2. The HEK293 cell line is a suitable negative control. A potent effect in HEL cells coupled with a weak effect in HEK293 cells indicates target specificity.
Methodology: The protocol is identical to Protocol 1 , with the following key substitution:
-
Cell Line: HEK293 (e.g., ATCC® CRL-1573™)
-
Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
Protocol 3: On-Target Validation - Cellular Target Engagement (Conceptual)
Principle: Confirming that a compound physically interacts with its intended target in a live cell is a critical validation step. The NanoBRET® Target Engagement assay is a gold-standard method for this purpose.[9] It measures the binding of a test compound to a target protein by observing the displacement of a fluorescent tracer. The target protein (JAK2) is expressed in cells as a fusion with NanoLuc® Luciferase. A cell-permeable fluorescent tracer binds reversibly to the kinase's ATP pocket. When the test compound enters the cell and binds to JAK2, it displaces the tracer, decreasing the efficiency of Bioluminescence Resonance Energy Transfer (BRET) between the luciferase and the tracer. This change in BRET signal is directly proportional to target occupancy by the test compound.[10]
Conceptual Step-by-Step Methodology:
-
Cell Preparation: Transfect HEK293 cells with a plasmid encoding a JAK2-NanoLuc® fusion protein.
-
Assay Plating: Seed the transfected cells into a white, 96-well assay plate.
-
Tracer and Compound Addition: Add the specific NanoBRET® tracer and a serial dilution of the test compound to the wells.
-
Incubation: Incubate the plate at 37°C to allow the binding reaction to reach equilibrium.
-
Signal Detection: Add the NanoBRET® substrate, which is converted by NanoLuc® to produce the donor emission signal. Immediately read both the donor (e.g., 460 nm) and acceptor (e.g., 610 nm) emissions on a luminometer.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio with increasing compound concentration indicates specific target engagement.
Protocol 4: On-Target Validation - Inhibition of STAT5 Phosphorylation
Principle: The most direct functional consequence of JAK2 inhibition is the reduced phosphorylation of its primary substrate, STAT5.[5] Measuring the levels of phosphorylated STAT5 (pSTAT5) provides a robust biomarker for target modulation. This can be quantified using a variety of immunoassay formats, such as a sandwich ELISA.
Conceptual Step-by-Step Methodology (ELISA-based):
-
Cell Seeding and Treatment: Seed HEL cells in a 96-well plate and treat with a serial dilution of the test compound for a short duration (e.g., 2-4 hours).
-
Cell Lysis: Aspirate the medium and add a lysis buffer containing phosphatase and protease inhibitors to each well to extract cellular proteins.
-
ELISA:
-
Transfer the lysates to an ELISA plate pre-coated with a capture antibody specific for total STAT5.
-
Incubate to allow the STAT5 protein to bind.
-
Wash the plate to remove unbound proteins.
-
Add a detection antibody that specifically recognizes the phosphorylated form of STAT5 (pSTAT5). This antibody is typically conjugated to an enzyme like HRP.
-
Wash the plate again.
-
Add a colorimetric HRP substrate (e.g., TMB). The amount of color development is proportional to the amount of pSTAT5.
-
-
Data Acquisition: Stop the reaction and read the absorbance on a microplate reader. A dose-dependent decrease in signal confirms inhibition of the JAK/STAT pathway.
Data Analysis and Interpretation
For the proliferation and phosphorylation assays, raw absorbance data should be normalized. The "media only" wells provide the 0% viability value, while the "vehicle control" (0.1% DMSO) wells represent 100% viability.
Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Abs_compound - Abs_blank) / (Abs_vehicle - Abs_blank))
The normalized data is then plotted against the logarithm of the compound concentration, and a non-linear regression (four-parameter variable slope) is used to fit a dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀).
Interpreting the Results: A successful hit compound will exhibit a profile similar to the hypothetical data presented below.
| Assay Type | Cell Line | Measurement | Hypothetical IC₅₀ | Interpretation |
| Anti-Proliferation | HEL (JAK2-dependent) | Cell Viability (MTT) | 150 nM | The compound potently inhibits the growth of cells that rely on the target kinase. |
| Cytotoxicity | HEK293 (JAK2-independent) | Cell Viability (MTT) | > 10,000 nM | The compound is not broadly cytotoxic and shows selectivity for the target-dependent cell line. |
| Target Engagement | HEK293 (JAK2-NanoLuc) | BRET Signal | 95 nM | The compound physically binds to the JAK2 protein inside living cells with high affinity. |
| Pathway Modulation | HEL | pSTAT5 Levels (ELISA) | 120 nM | The compound inhibits the direct downstream signaling event, confirming its mechanism of action. |
The collective data provides a compelling, multi-faceted case: the compound (1) potently stops the growth of cancer cells dependent on JAK2, (2) does not kill unrelated cells, (3) physically binds to the JAK2 protein in the cellular environment, and (4) functionally inhibits the signaling pathway controlled by JAK2. This profile establishes this compound as a validated, on-target cell-active hit worthy of further preclinical development.
References
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Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 18(5), 692. [Link]
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Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Semantic Scholar. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
-
Lieu, X., et al. (2012). Comparison of Two Homogeneous Cell-Based Kinase Assays for JAK2 V617F: SureFire pSTAT5 and GeneBLAzer Fluorescence Resonance Energy Transfer Assays. ASSAY and Drug Development Technologies, 10(2), 212-217. [Link]
-
Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed. [Link]
-
Eberl, H. C., et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics. [Link]
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Zhang, T., et al. (2017). Binding assays to profile target engagement by kinase inhibitors in vitro. ResearchGate. [Link]
-
INiTS. (2020). Cell-based test for kinase inhibitors. [Link]
-
Roche. (n.d.). MTT Assay Protocol. [Link]
-
Vasta, J. D., et al. (2018). Examples of Intracellular Target Engagement Analysis for Type I, Type II, and Allosteric Kinase Inhibitors against Full-Length Kinases in Live HEK293 Cells. ResearchGate. [Link]
-
Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. ResearchGate. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
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Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved January 20, 2026, from [Link]
-
Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology, 795, 39-59. [Link]
-
MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules | Notes. [Link]
-
Mesa, R. A., et al. (2023). Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis. Blood. [Link]
-
Wass, J. K., et al. (2011). Design and Evaluation of a Real-Time PCR Assay for Quantification of JAK2 V617F and Wild-Type JAK2 Transcript Levels in the Clinical Laboratory. The Journal of Molecular Diagnostics, 13(5), 521-528. [Link]
-
Knight Cancer Institute. (n.d.). JAK2 V617F Quantitative Assay. Retrieved January 20, 2026, from [Link]
-
Eissing, T., et al. (2010). Apoptosis induced by JAK2 inhibition is mediated by Bim and enhanced by the BH3 mimetic ABT-737 in JAK2 mutant human erythroid cells. Blood, 115(4), 819-829. [Link]
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Analytical methods for the quantification of 5-Methoxy-4-methyl-3-nitropyridin-2-amine
Abstract
This comprehensive application note provides detailed analytical methods for the accurate quantification of 5-Methoxy-4-methyl-3-nitropyridin-2-amine, a key intermediate in pharmaceutical synthesis. Recognizing the criticality of precise measurement in drug development and quality control, we present validated protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This guide is designed for researchers, scientists, and drug development professionals, offering a foundational framework for robust and reliable quantification. The methodologies are developed in accordance with the principles outlined in the ICH Q2(R1) guidelines for analytical procedure validation, ensuring accuracy, precision, and specificity.[1][2][3][4]
Introduction: The Significance of this compound Quantification
This compound (CAS No. 1003711-16-7) is a substituted nitropyridine derivative.[5] Such compounds are of significant interest in medicinal chemistry and pharmaceutical development, often serving as versatile building blocks for the synthesis of complex biologically active molecules.[6][7] The nitro group, being strongly electron-withdrawing, significantly influences the reactivity of the pyridine ring, making it a key intermediate for further chemical modifications.[7]
The purity and concentration of this intermediate are critical parameters that can directly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Therefore, robust and validated analytical methods for its quantification are essential for:
-
Process Chemistry: Monitoring reaction kinetics and optimizing synthesis yields.
-
Quality Control: Ensuring the purity of starting materials and intermediates.
-
Stability Studies: Assessing the degradation of the compound under various conditions.
-
Regulatory Compliance: Providing accurate and reliable data for regulatory submissions.
This document outlines two primary analytical approaches for the quantification of this compound: a widely accessible HPLC-UV method and a highly sensitive and specific LC-MS/MS method.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.
| Property | Value | Source |
| CAS Number | 1003711-16-7 | [5] |
| Molecular Formula | C₇H₉N₃O₃ | [5] |
| Molecular Weight | 183.16 g/mol | [5] |
| Appearance | Off-white to yellow powder (typical for related compounds) | [6] |
| Solubility | Soluble in organic solvents like methanol, acetonitrile, and DMSO. | Inferred from typical pyridine derivatives.[8] |
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides a robust and reliable approach for the quantification of this compound in bulk material and simple matrices. The methodology is based on reversed-phase chromatography, which separates compounds based on their hydrophobicity.
Rationale for Method Selection
-
Robustness: HPLC is a well-established and rugged technique suitable for routine quality control.
-
Accessibility: UV detectors are standard on most HPLC systems.
-
Performance: Provides excellent resolution and sensitivity for chromophoric compounds like nitropyridines. The pyridine ring and nitro group are expected to have strong UV absorbance.[9]
Experimental Protocol
3.2.1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (≥98%)
-
Ammonium formate
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm syringe filters (PTFE or nylon)
3.2.2. Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-1 min: 10% B, 1-10 min: 10-90% B, 10-12 min: 90% B, 12-12.1 min: 90-10% B, 12.1-15 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 275 nm (or wavelength of maximum absorbance determined by UV scan) |
3.2.3. Sample and Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.
-
Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase initial composition (90% A, 10% B).
-
Sample Preparation: Accurately weigh a sample containing the analyte and dissolve it in methanol to a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Method Validation (as per ICH Q2(R1))[1][3][4]
The following parameters must be evaluated to ensure the method is fit for its intended purpose.
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from any impurities or matrix components. Peak purity should be assessed using a photodiode array (PDA) detector. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for the calibration curve. |
| Range | The range should cover the expected concentrations of the analyte in samples. |
| Accuracy | Recovery of 80-120% for spiked samples at three concentration levels. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of ≥ 10. |
| Limit of Detection (LOD) | Signal-to-noise ratio of ≥ 3. |
| Robustness | The method should be insensitive to small, deliberate variations in flow rate, column temperature, and mobile phase composition. |
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as analysis in complex matrices (e.g., biological fluids) or trace-level impurity quantification, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the sensitive and specific detection of a triple quadrupole mass spectrometer.[10][11]
Rationale for Method Selection
-
High Sensitivity: Capable of detecting the analyte at very low concentrations (pg/mL to ng/mL).[10]
-
High Specificity: Multiple Reaction Monitoring (MRM) provides a high degree of certainty in analyte identification and quantification, even in the presence of co-eluting interferences.[12]
-
Broad Applicability: Suitable for a wide range of sample types, from pure substances to complex biological matrices.
Experimental Protocol
4.2.1. Instrumentation and Conditions
| Parameter | Condition |
| LC System | Waters ACQUITY UPLC I-Class or equivalent |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer (e.g., Agilent 6470A, Waters Xevo TQ-S micro)[11] |
| Column | UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 3.6[13] |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Optimized for analyte retention and separation |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C[13] |
| Injection Volume | 5 µL |
4.2.2. Mass Spectrometry Parameters
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺. Product ions are determined by infusing a standard solution of the analyte and performing a product ion scan. Two transitions are typically monitored for quantification and confirmation.
-
Precursor Ion (Q1): m/z 184.1
-
Product Ion (Q3) for Quantification: To be determined experimentally
-
Product Ion (Q3) for Confirmation: To be determined experimentally
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
4.2.3. Sample and Standard Preparation
Sample and standard preparation follows a similar procedure to the HPLC-UV method, but with lower concentrations appropriate for the sensitivity of the LC-MS/MS system. For complex matrices, a sample clean-up step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be required to remove interferences.
Method Validation
Validation for the LC-MS/MS method follows the same ICH Q2(R1) principles as the HPLC-UV method, with particular attention to matrix effects, which can suppress or enhance the analyte signal.
Experimental Workflows
The following diagrams illustrate the logical flow of the analytical procedures described.
Caption: LC-MS/MS Analysis Workflow.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the quantification of this compound. The HPLC-UV method is well-suited for routine analysis and quality control of bulk materials, while the LC-MS/MS method offers enhanced sensitivity and specificity for trace-level analysis and quantification in complex matrices. Adherence to the validation principles outlined by the ICH is paramount to ensure the generation of reliable and accurate data, which is a cornerstone of drug development and manufacturing.
References
-
Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Available at: [Link]
-
Waters. Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. Available at: [Link]
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National Institutes of Health (NIH). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. Available at: [Link]
-
Slideshare. ICH Q2 Analytical Method Validation. Available at: [Link]
-
Shimadzu. Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Available at: [Link]
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International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
International Council for Harmonisation. Quality Guidelines. Available at: [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
Agilent. Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Available at: [Link]
-
ResearchGate. LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. Available at: [Link]
-
DOI. Synthesis and Spectral Analysis of Pyridine Derivates. Available at: [Link]
-
ResearchGate. The calculated heat of formation values of the nitropyridine... Available at: [Link]
-
Semantic Scholar. Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research. GC-MS Analysis of Phytochemical Compounds Present in the Leaves of Citrus medica. L. Available at: [Link]
-
MDPI. Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study: HS-SPME/GC-MS Analysis of Blackberry's Aroma. Available at: [Link]
-
SIELC Technologies. HPLC Method for Separation of Amines on BIST B and BIST B+ Columns. Available at: [Link]
-
The Role of Nitropyridine Derivatives in Chemical Synthesis. Available at: [Link]
- Google Patents. WO2010089773A2 - Process for preparation of nitropyridine derivatives.
-
ResearchGate. Nitropyridines, Their Synthesis and Reactions. Available at: [Link]
-
ResearchGate. (PDF) Design, Synthesis, and Structural Elucidation of New Pyridine and Thienopyridine Derivatives. Available at: [Link]
-
National Institutes of Health (NIH). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Available at: [Link]
-
National Institutes of Health (NIH). GC-MS Discrimination of Citrulline from Ornithine and Homocitrulline from Lysine by Chemical Derivatization. Available at: [Link]
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Use of 5-Methoxy-4-methyl-3-nitropyridin-2-amine as a chemical probe
An In-depth Technical Guide to the Evaluation of 5-Methoxy-4-methyl-3-nitropyridin-2-amine as a Potential Kinase Chemical Probe
Authored by a Senior Application Scientist
Abstract
This technical guide outlines a comprehensive framework for the evaluation and application of this compound, a novel small molecule, as a potential chemical probe for protein kinases. Given the prevalence of the aminopyridine scaffold in numerous kinase inhibitors, this compound represents a promising candidate for dissecting kinase-driven signaling pathways. This document provides a hypothesized mechanism of action, a complete workflow for target identification and validation, and detailed, field-proven protocols for researchers in chemical biology and drug discovery.
Introduction: The Rationale for a New Kinase Probe
The study of protein kinase signaling pathways is fundamental to understanding a vast array of cellular processes and diseases, including cancer and inflammatory disorders. Chemical probes—potent, selective, and cell-permeable small molecules—are indispensable tools for validating kinase targets and elucidating their functions in a physiological context.
This compound (henceforth referred to as "Probe-1") is a substituted aminopyridine. The aminopyridine core is a well-established pharmacophore found in numerous FDA-approved kinase inhibitors, such as Imatinib, which targets Abl kinase[1]. Furthermore, derivatives of nitropyridine have been successfully developed as potent inhibitors for kinases like JAK2 and MPS1[2][3]. The structural combination of these motifs in Probe-1 suggests a strong potential for interaction with the highly conserved ATP-binding pocket of protein kinases.
This guide provides the scientific community with a strategic roadmap to rigorously validate Probe-1, transforming it from a novel compound into a well-characterized chemical probe for kinase research.
Synthesis and Characterization of Probe-1
The successful application of any chemical probe begins with its unambiguous synthesis and characterization, ensuring purity and structural integrity.
Proposed Synthetic Route
While multiple synthetic routes may be feasible, a plausible approach involves the nitration of a 2-amino-5-methoxypyridine precursor. The synthesis of related 2-amino-3-nitropyridines has been achieved through the nitration of 2-aminopyridine using a mixture of nitric and sulfuric acids[4][5]. A similar strategy could be adapted for the synthesis of Probe-1, starting from the appropriate methylated and methoxylated aminopyridine. Post-synthesis, purification via column chromatography or recrystallization is essential to achieve high purity (>95%).
Physicochemical Properties
A summary of the key properties of Probe-1 is presented below.
| Property | Value | Reference |
| CAS Number | 1003711-16-7 | [6] |
| Molecular Formula | C₇H₉N₃O₃ | [6] |
| Molecular Weight | 183.16 g/mol | [6] |
| Purity (Recommended) | >95% (as determined by HPLC) | |
| Storage Conditions | Sealed in dry, 2-8°C | [6] |
Quality Control
Before use in any biological assay, the identity and purity of each synthesized batch of Probe-1 must be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To verify the exact mass and elemental composition.
-
HPLC/UPLC: To determine purity.
Hypothesized Mechanism of Action: ATP-Competitive Kinase Inhibition
Based on its structural similarity to known kinase inhibitors, we hypothesize that Probe-1 functions as a Type I ATP-competitive inhibitor. This mechanism involves the probe binding to the ATP pocket in the active conformation of a kinase, thereby preventing the binding of endogenous ATP and subsequent phosphorylation of substrate proteins.
Caption: Hypothesized mechanism of ATP-competitive inhibition by Probe-1.
A Step-by-Step Workflow for Probe Validation
Rigorous validation is critical to ensure that a chemical probe's biological effects are a direct consequence of modulating its intended target. The following workflow provides a systematic approach to characterize Probe-1.
Caption: Systematic workflow for the validation of Probe-1.
Experimental Protocols
The following protocols are designed to be self-validating systems, with clear causality behind each step.
Protocol 1: Broad-Spectrum Kinase Inhibitor Screening
Objective: To identify the primary kinase targets of Probe-1 from a large, representative panel of human kinases. The ADP-Glo™ assay is a robust method that measures kinase activity by quantifying the amount of ADP produced.[7]
Methodology:
-
Assay Preparation:
-
Prepare a 10 mM stock solution of Probe-1 in 100% DMSO.
-
Use a commercial kinase profiling service or an in-house platform (e.g., Promega's ADP-Glo™ Kinase Assay) covering a diverse range of kinase families.[7]
-
For an initial screen, use a single, high concentration of Probe-1 (e.g., 10 µM).
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of kinase/substrate solution to each well.
-
Add 0.5 µL of Probe-1 (or DMSO as a vehicle control) to the appropriate wells.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each kinase relative to the DMSO control.
-
Kinases showing significant inhibition (e.g., >70%) are considered "hits" for follow-up studies.
-
Data Presentation:
| Kinase Target | % Inhibition at 10 µM Probe-1 |
| Kinase A | 95% |
| Kinase B | 12% |
| Kinase C | 88% |
| ... | ... |
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding of Probe-1 to a "hit" kinase within intact cells. CETSA is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[8][9][10]
Methodology:
-
Cell Treatment:
-
Culture cells known to express the target kinase to ~80% confluency.
-
Treat cells with various concentrations of Probe-1 (e.g., 0.1, 1, 10, 100 µM) or DMSO (vehicle control) for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Harvest cells and resuspend in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes. One aliquot should remain at room temperature as the non-heated control.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Transfer the supernatant (soluble fraction) to new tubes.
-
-
Detection:
-
Analyze the amount of soluble target kinase remaining in the supernatant by Western blot or ELISA.
-
Generate a melting curve by plotting the normalized amount of soluble protein against the temperature for both DMSO and Probe-1 treated samples. A rightward shift in the curve for Probe-1 treated samples indicates target stabilization and engagement.
-
Protocol 3: Western Blot for Downstream Target Phosphorylation
Objective: To determine if Probe-1 modulates the catalytic activity of its target kinase in a cellular context by measuring the phosphorylation of a known downstream substrate.
-
Cell Treatment and Lysis:
-
Seed cells and grow overnight. If necessary, starve cells of serum to reduce basal signaling.
-
Pre-treat cells with a dose-response range of Probe-1 (e.g., 0.1 µM to 20 µM) for 1-2 hours.
-
Stimulate the signaling pathway of interest (e.g., with a growth factor) for a short period (e.g., 15-30 minutes) to induce phosphorylation of the target substrate.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
SDS-PAGE and Immunoblotting:
-
Quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature. (Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background).[12]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-AKT Ser473).
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Normalization:
-
Strip the membrane and re-probe with an antibody against the total protein level of the substrate to ensure equal loading.
-
Quantify band intensities and express the phospho-protein signal as a ratio of the total protein signal.
-
Protocol 4: Cell Proliferation Assay
Objective: To link the inhibition of the target kinase by Probe-1 to a functional cellular outcome, such as the inhibition of cell proliferation.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 2,000-5,000 cells/well).
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of Probe-1 (e.g., from 100 µM down to 1 nM). Include a DMSO-only control.
-
-
Incubation:
-
Incubate the plate for a period that allows for several cell divisions (e.g., 72 hours) at 37°C in a CO₂ incubator.
-
-
Viability Measurement (e.g., using CyQUANT™ Assay): [15]
-
Remove the growth medium from the wells.
-
Add the dye binding solution from a commercial kit (e.g., CyQUANT™ NF Cell Proliferation Assay Kit) to each well.[15]
-
Incubate for 30-60 minutes at 37°C, protected from light.[15]
-
Measure the fluorescence using a microplate reader with appropriate filters (e.g., 485 nm excitation / 530 nm emission).
-
-
Data Analysis:
-
Normalize the fluorescence readings to the DMSO control wells (representing 100% viability).
-
Plot the normalized viability against the log of the Probe-1 concentration and fit a dose-response curve to calculate the GI₅₀ (concentration for 50% growth inhibition).
-
Conclusion
This compound presents a compelling starting point for the development of a novel chemical probe for kinase research. Its structural heritage suggests a high probability of kinase-modulating activity. However, its utility is entirely dependent on the rigorous, systematic validation outlined in this guide. By following these protocols, researchers can confidently establish its potency, selectivity, and mechanism of action, ultimately transforming Probe-1 into a valuable tool for dissecting complex biological systems.
References
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Preparation method of 2-amino-3-nitro pyridine - Eureka | Patsnap. (URL: [Link])
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Shouxin, L., & Junzhang, L. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Chemical Reagents. (URL: [Link])
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Synthesis of 2-amino-3-cyanopyridine derivatives. - ResearchGate. (URL: [Link])
-
SYNTHESIS, CHARACTERIZATION, POM ANALYSES AND BIOLOGICAL EVALUATION OF N-[(2-METHOXY-5-NITROPHENYL)]-4-OXO-4-[OXY] BUTENAMIDE BA - Semantic Scholar. (URL: [Link])
-
Altundas, A., et al. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology, 31(12). (URL: [Link])
-
Dow, R. L., et al. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry, 61(7), 3114-3125. (URL: [Link])
-
Festa, F., & LaBaer, J. (2019). Kinase Inhibitor Screening In Self-assembled Human Protein Microarrays. Journal of Visualized Experiments, (152). (URL: [Link])
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1479, 237-251. (URL: [Link])
-
Nitropyridines in the Synthesis of Bioactive Molecules - PMC - PubMed Central - NIH. (URL: [Link])
-
Best Practice for Western Blot Detection of Phosphorylation Events - Bio-Rad Antibodies. (URL: [Link])
-
Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8566-8583. (URL: [Link])
-
Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. (URL: [Link])
-
In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 - Protocols.io. (URL: [Link])
-
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (URL: [Link])
-
Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones - MDPI. (URL: [Link])
-
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine - MDPI. (URL: [Link])
-
Kinase assays | BMG LABTECH. (URL: [Link])
-
N-[4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide - NCBI. (URL: [Link])
-
Kinase Activity-Tagged Western Blotting Assay - Taylor & Francis Online. (URL: [Link])
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (URL: [Link])
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (URL: [Link])
-
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - Taylor & Francis Online. (URL: [Link])
-
Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne. (URL: [Link])
-
A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination | PLOS One - Research journals. (URL: [Link])
-
An introduction to flow cytometric analysis, Part I: Cell proliferation analysis - YouTube. (URL: [Link])
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. (URL: [Link])
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methoxy-4-methyl-3-nitropyridin-2-amine
Welcome to the technical support center for the synthesis of 5-Methoxy-4-methyl-3-nitropyridin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.
Overview of the Synthesis
The target molecule, this compound, is a highly functionalized pyridine derivative. Such structures are valuable intermediates in the development of pharmaceuticals and agrochemicals.[1] The core of the synthesis involves the regioselective nitration of a substituted 2-aminopyridine precursor. This is a classic electrophilic aromatic substitution, a reaction that is notoriously challenging on the electron-deficient pyridine ring.[2][3] However, the presence of activating groups (amino, methoxy, methyl) on the starting material facilitates this transformation, while also introducing the primary challenge: controlling the position of nitration to achieve the desired 3-nitro isomer.
General Reaction Pathway
The synthesis typically starts from 2-Amino-5-methoxy-4-methylpyridine, which undergoes nitration using a suitable nitrating agent, most commonly a mixture of nitric acid and sulfuric acid.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Q1: My overall yield is consistently low (<40%). What are the most likely causes and how can I improve it?
A1: Low yields are the most common complaint in this synthesis and can stem from several factors.
-
Causality: The primary reasons for low yield are often incomplete reaction, formation of undesired isomers, or product degradation during workup. The 2-aminopyridine starting material has multiple activating groups, which can direct nitration to other positions if conditions are not optimal. Furthermore, the amino group can be protonated in the strongly acidic medium, which deactivates the ring and hinders the reaction.[4][5]
-
Troubleshooting Steps:
-
Temperature Control is Critical: The nitration of activated pyridines is highly exothermic. Run the reaction at a low temperature (e.g., -5°C to 0°C) during the addition of the nitrating agent. This minimizes the formation of byproducts and prevents over-nitration. Slowly allow the reaction to warm to room temperature only after the addition is complete.
-
Order of Addition: Add the 2-aminopyridine precursor to the pre-chilled mixed acid. This ensures that the substrate is always in the presence of excess nitrating agent under controlled thermal conditions, which can improve the yield and purity of the intermediate product.[6]
-
Optimize the Nitrating Mixture: The ratio of sulfuric acid to nitric acid is crucial. Sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺). A common starting point is a 2:1 to 4:1 (v/v) mixture of concentrated H₂SO₄ to HNO₃.
-
Reaction Time: Monitor the reaction by TLC or LC-MS. Letting the reaction run too long can lead to byproduct formation. Typical reaction times range from 2 to 6 hours.
-
Q2: I'm observing a significant amount of an isomeric byproduct. How can I improve the regioselectivity for the 3-nitro position?
A2: Poor regioselectivity is a classic challenge in the nitration of polysubstituted pyridines.
-
Causality: The directing effects of the amino, methoxy, and methyl groups are all ortho- and para-directing. This creates electronic competition for the incoming electrophile (NO₂⁺). The formation of the 5-nitro isomer is a common outcome. The key is to exploit the subtle electronic and steric differences to favor attack at the C3 position. The intermediate formed by attack at C3 is often more stable. However, higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less-favored 5-nitro isomer.[4]
-
Troubleshooting Steps:
-
Strict Temperature Control: As mentioned in A1, maintaining a low temperature (e.g., -5°C) is the most effective way to enhance regioselectivity.
-
Alternative Nitrating Agents: If mixed acid fails, consider milder or more sterically hindered nitrating agents. Reagents like N-nitropyridinium salts or methods involving dinitrogen pentoxide (N₂O₅) have been used for selective nitration of pyridines, although these may require different reaction setups.[2]
-
Protecting Groups: While more synthetically intensive, temporarily protecting the highly activating amino group (e.g., as an amide) can alter the directing effects and potentially favor C3 nitration. The protecting group would then be removed in a subsequent step.
-
Q3: My initial product is a dark, oily residue that is difficult to purify. What's causing this and how can I get a clean, crystalline product?
A3: The formation of tars or oils is usually indicative of side reactions or product degradation.
-
Causality: Over-nitration, oxidation of the starting material or product, or polymerization can lead to complex, impure mixtures. The workup procedure is also critical; quenching the strong acid mixture improperly can generate excessive heat, leading to decomposition.
-
Troubleshooting Steps:
-
Controlled Quenching: The reaction must be quenched by slowly pouring the reaction mixture onto crushed ice or into ice-cold water with vigorous stirring. Never add water directly to the concentrated acid mixture.
-
Careful Neutralization: After quenching, the acidic solution needs to be neutralized to precipitate the product. Use a saturated solution of a weak base like sodium bicarbonate (NaHCO₃) or a dilute solution of a strong base like sodium hydroxide (NaOH), always keeping the mixture in an ice bath to dissipate the heat of neutralization. A rapid pH change can cause the product to "oil out."
-
Purification Strategy:
-
Crystallization: The crude product can often be purified by recrystallization from a suitable solvent like ethanol, isopropanol, or a mixture of ethyl acetate and hexanes.
-
Chromatography: If crystallization fails to yield a pure product, column chromatography on silica gel is a reliable alternative. A gradient elution with hexanes and ethyl acetate is a good starting point.[7][8]
-
-
Optimized Protocol & Data
Based on common laboratory practices, the following protocol is recommended as a starting point for optimization.
Step-by-Step Optimized Protocol
-
Preparation: In a three-neck round-bottom flask equipped with a thermometer, a dropping funnel, and a mechanical stirrer, prepare the nitrating mixture by slowly adding 20 mL of concentrated nitric acid (68%) to 40 mL of concentrated sulfuric acid (98%) while cooling in an ice-salt bath to maintain a temperature below 10°C. Cool the final mixture to -5°C.
-
Addition of Substrate: Dissolve 10 g of 2-Amino-5-methoxy-4-methylpyridine in 50 mL of concentrated sulfuric acid. Cool this solution to 0°C.
-
Reaction: Slowly add the substrate solution from the dropping funnel to the nitrating mixture over 1-2 hours, ensuring the internal temperature does not rise above 0°C.
-
Monitoring: After the addition is complete, stir the reaction mixture at 0°C for an additional 2-4 hours. Monitor the reaction progress by taking small aliquots, quenching them in ice/bicarbonate, extracting with ethyl acetate, and analyzing by TLC.
-
Workup: Once the reaction is complete, slowly pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
Neutralization & Isolation: Cool the resulting aqueous solution in an ice bath and slowly neutralize to pH 7-8 by adding a saturated aqueous solution of sodium bicarbonate. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. Recrystallize the crude solid from hot ethanol to yield pure this compound.
Data Summary Table
The following table summarizes the expected impact of key parameters on the reaction outcome.
| Parameter | Condition | Expected Impact on Yield | Expected Impact on Purity (Regioselectivity) | Rationale |
| Temperature | -5°C to 0°C | High | High | Favors the kinetically preferred C3 nitration and minimizes side reactions. |
| > 25°C | Low to Moderate | Low | Increased formation of 5-nitro isomer and potential for degradation.[4] | |
| H₂SO₄:HNO₃ Ratio | 2:1 (v/v) | Good | Good | Ensures efficient generation of the nitronium ion for the reaction. |
| 1:1 (v/v) | Moderate | Moderate | Less efficient generation of NO₂⁺ may lead to an incomplete reaction. | |
| Quenching Method | Slow addition to ice | High | High | Prevents localized heating and product decomposition. |
| Addition of water | Low | Low | Uncontrolled exotherm can degrade the product, leading to oils and tars. |
Mechanistic Insight: The Challenge of Regioselectivity
Understanding the electronic factors at play is key to troubleshooting this synthesis. The diagram below illustrates the decision point for the incoming nitronium electrophile.
Attack at the C3 position is generally favored due to the stability of the resulting sigma complex (Wheland intermediate). However, the energy difference between the pathways to the 3-nitro and 5-nitro products can be small, which is why reaction conditions, particularly temperature, play such a decisive role in the final product ratio.
References
- Bojarski, J., et al. (Year). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications.
-
Scorrano, G. (2009). Nitropyridines, Their Synthesis and Reactions. ResearchGate. Available from: [Link]
-
Harris, R. (1953). A study of the mixed acid nitration of 2-amino-5-chloropyridine. Digital Commons @ NJIT. Available from: [Link]
-
Langer, V., et al. (2012). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. PubMed Central. Available from: [Link]
-
Contreras, R., et al. (2013). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. International Journal of Chemistry. Available from: [Link]
-
Langer, V., et al. (2012). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. IUCr. Available from: [Link]
-
OChemOnline. (2022). Preparation of Pyridines, Part 2: By Halogenation and Nitration. YouTube. Available from: [Link]
-
Chemistry : The Mystery of Molecules. (2020). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube. Available from: [Link]
-
Bakke, J. M., et al. (2009). Nitropyridines: Synthesis and reactions. ResearchGate. Available from: [Link]
-
Al-Zoubi, R. M., et al. (2020). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. Available from: [Link]
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- 5. youtube.com [youtube.com]
- 6. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 7. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.iucr.org [journals.iucr.org]
Troubleshooting guide for the synthesis of 2-amino-3-nitropyridine derivatives
Technical Support Center: Synthesis of 2-Amino-3-nitropyridine Derivatives
Welcome to the technical support center for the synthesis of 2-amino-3-nitropyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the underlying chemical principles to empower you in your synthetic endeavors.
Section 1: Understanding the Core Synthesis and Its Challenges
The synthesis of 2-amino-3-nitropyridine is a cornerstone for creating a variety of pharmaceutical and agrochemical compounds.[1] The most common method involves the direct nitration of 2-aminopyridine.[1] However, this reaction is notoriously challenging due to the directing effects of the amino group and the electron-deficient nature of the pyridine ring.
A primary challenge is controlling the regioselectivity of the nitration. Direct nitration of 2-aminopyridine often yields a mixture of isomers, with the 5-nitro derivative being the major product, making the isolation of the desired 3-nitro isomer difficult and resulting in low yields.[2][3] To overcome this, a multi-step approach is often employed, which involves protecting the 5-position before nitration.
Visualizing the Synthetic Challenge: Regioselectivity in 2-Aminopyridine Nitration
Caption: Direct nitration of 2-aminopyridine yields a mixture of products.
Section 2: Troubleshooting Common Synthesis Issues in a Q&A Format
Issue 1: Low Yield of the Desired 2-Amino-3-nitropyridine
Question: My nitration of 2-aminopyridine consistently results in a very low yield of the 3-nitro isomer. How can I improve this?
Answer: This is the most common issue and stems from the electronic properties of the 2-aminopyridine ring. The amino group is an ortho-, para-director, leading to preferential nitration at the 5-position.[3] To favor the 3-position, a blocking group strategy is highly recommended.
Recommended Protocol: A Multi-Step Synthesis for Improved Yield
-
Bromination (Protection of the 5-position): React 2-aminopyridine with a brominating agent to form 2-amino-5-bromopyridine. This effectively blocks the more reactive 5-position.[4][5]
-
Nitration: The subsequent nitration of 2-amino-5-bromopyridine will now preferentially occur at the 3-position.
-
Debromination (Hydrogenation): The final step is the removal of the bromo group via hydrogenation to yield the desired 2-amino-3-nitropyridine.[4]
This multi-step process, while longer, provides a significantly higher and more reliable yield of the desired product.[2]
Issue 2: Formation of an Inseparable Mixture of Isomers
Question: I have a mixture of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine that is difficult to separate by standard column chromatography. What are my options?
Answer: The similar polarities of the 3-nitro and 5-nitro isomers make their separation challenging.
Troubleshooting Steps:
-
Steam Distillation: Some literature suggests that steam distillation under reduced pressure can be used to separate the two isomers.[6]
-
Alternative Synthesis Route: If separation remains problematic, consider an alternative synthetic route that avoids the formation of the isomeric mixture altogether. One such method involves the reaction of 2-chloro-3-nitropyridine with ammonia.[7] This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism and directly yields the desired 2-amino-3-nitropyridine.
Visualizing the Alternative Synthetic Route
Caption: An alternative, regioselective synthesis of 2-amino-3-nitropyridine.
Issue 3: Runaway Reaction and Safety Concerns During Nitration
Question: My nitration reaction is highly exothermic and difficult to control. What are the best practices for ensuring safety?
Answer: Nitration reactions are inherently hazardous due to their exothermic nature and the use of strong, corrosive acids.[8][9][10] Strict safety protocols are crucial.
Safety and Control Measures:
-
Temperature Control: Maintain a low reaction temperature, typically by using an ice bath. The slow, dropwise addition of the nitrating agent is essential to manage the heat generated.[4]
-
Proper Personal Protective Equipment (PPE): Always wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[8][10]
-
Fume Hood: All nitration reactions must be performed in a well-ventilated chemical fume hood.[8][10]
-
Emergency Preparedness: Ensure easy access to an emergency eyewash station and safety shower.[8][10] Have a spill containment kit readily available.[8]
-
Quenching: The reaction should be carefully quenched by pouring it onto ice to dissipate heat and dilute the strong acids.[2]
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-10 °C | Minimizes side reactions and controls exothermicity. |
| Addition Rate | Slow, dropwise | Prevents dangerous temperature spikes. |
| Stirring | Vigorous | Ensures even heat distribution and reagent mixing. |
| Quenching | Pouring onto ice | Safely dissipates heat and dilutes the reaction mixture. |
Section 3: Detailed Experimental Protocol
Synthesis of 2-Amino-3-nitropyridine via the Bromination Route
This protocol is a compilation of best practices from various sources to maximize yield and safety.
Step 1: Synthesis of 2-Amino-5-bromopyridine
-
Dissolve 2-aminopyridine in a suitable organic solvent (e.g., dimethylformamide, ethanol, or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.[4]
-
Cool the solution in an ice bath.
-
Slowly add liquid bromine dropwise to the stirred solution. The rate of addition should be carefully controlled (e.g., one drop every 3-5 seconds).[4][5]
-
After the addition is complete, allow the reaction to warm to the specified temperature (e.g., 50-58 °C) and stir for the recommended time (e.g., 1-2 hours).[4]
-
After the reaction is complete, cool the mixture and carefully neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain 2-amino-5-bromopyridine.
Step 2: Nitration of 2-Amino-5-bromopyridine
-
In a clean, dry flask, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Slowly and carefully add the 2-amino-5-bromopyridine from Step 1 to the cold nitrating mixture with vigorous stirring.
-
After the addition, slowly raise the temperature to the optimal reaction temperature (e.g., 110-120 °C) and maintain it for several hours (e.g., 6-7 hours).[4][5]
-
Carefully pour the hot reaction mixture onto crushed ice to quench the reaction and precipitate the product.
-
Neutralize the solution with a base to further precipitate the product.
-
Collect the solid, wash thoroughly with water, and dry to yield 2-amino-5-bromo-3-nitropyridine.
Step 3: Hydrogenation to 2-Amino-3-nitropyridine
-
The final step involves the reduction of the bromo-nitro intermediate. This can be achieved through various hydrogenation methods, such as using iron in acidic ethanol or catalytic hydrogenation.[2][4]
-
After the reduction is complete, the product is isolated and purified, often by recrystallization, to give the final 2-amino-3-nitropyridine.
Section 4: Characterization of 2-Amino-3-nitropyridine
Proper characterization is essential to confirm the identity and purity of your final product.
-
Melting Point: The literature melting point for 2-amino-3-nitropyridine is in the range of 162-166 °C.[1][7] A sharp melting point within this range is a good indicator of purity.
-
NMR Spectroscopy (¹H and ¹³C): NMR is a powerful tool for structural confirmation. The chemical shifts and coupling patterns will be unique to the 3-nitro isomer.[11]
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the amino (N-H stretching) and nitro (asymmetric and symmetric NO₂ stretching) functional groups.[11]
References
- Preparation method of 2-amino-3-nitro pyridine - Eureka | P
- 2-Amino-3-Nitropyridine: An Overview of its Properties, Uses, and Production. (URL: )
-
Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar. (URL: [Link])
-
Nitration reaction safety - YouTube. (URL: [Link])
-
Chemistry, Process Design, and Safety for the Nitration Industry - National Academic Digital Library of Ethiopia. (URL: [Link])
-
Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration. (URL: [Link])
-
meta-Nitration of Pyridines and Quinolines through Oxazino Azines - ACS Publications. (URL: [Link])
-
NITRIC ACID SAFETY. (URL: [Link])
- US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction - Google P
- CN103664763A - Preparation method of 2-amino-3-nitro pyridine - Google P
-
Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (URL: [Link])
-
Regioselective meta-Nitration of Azines - Thieme Connect. (URL: [Link])
-
Reduce your risk of a nitric acid incident | UW Environmental Health & Safety. (URL: [Link])
- JPH06287176A - Production of 2-amino-3-nitropyridine - Google P
-
Structural and Theoretical Studies of 2-amino-3- nitropyridine - ResearchGate. (URL: [Link])
-
2,3-diaminopyridine - Organic Syntheses Procedure. (URL: [Link])
-
The Versatility of 2-Amino-3-nitropyridine in Modern Chemical Synthesis. (URL: [Link])
-
Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. (URL: [Link])
-
Method of producing 2-amino-3-nitro-5-halogenopyridine - European Patent Office - Googleapis.com. (URL: [Link])
-
Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. (URL: [Link])
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- 5. CN103664763A - Preparation method of 2-amino-3-nitro pyridine - Google Patents [patents.google.com]
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- 10. ehs.washington.edu [ehs.washington.edu]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Aminopyridine Synthesis
Welcome to the technical support center for aminopyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in the synthesis of this critical heterocyclic motif. The following information is curated to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
Section 1: Navigating the Synthetic Landscape of Aminopyridines
The synthesis of aminopyridines is a cornerstone of medicinal chemistry and materials science. However, the inherent electronic properties of the pyridine ring can present unique challenges. This guide will focus on three major synthetic strategies: the Chichibabin Reaction, the Buchwald-Hartwig Amination, and the Ullmann Condensation, as well as emerging metal-free alternatives.
Section 2: The Chichibabin Reaction: A Classic Approach
The Chichibabin reaction is a direct amination of pyridines using sodium amide or a related strong base.[1][2] While powerful, it often requires harsh conditions and can be prone to side reactions.
Mechanism of the Chichibabin Reaction
The reaction proceeds via a nucleophilic addition-elimination mechanism. The amide anion attacks the electron-deficient C2 or C4 position of the pyridine ring to form a σ-adduct (a Meisenheimer-like intermediate). Aromatization is then achieved by the elimination of a hydride ion.[2][3][4]
Caption: Mechanism of the Chichibabin Reaction.
Troubleshooting the Chichibabin Reaction
Q1: My Chichibabin reaction is giving a low yield of the desired 2-aminopyridine. What are the likely causes and how can I improve it?
A1: Low yields in the Chichibabin reaction can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Purity of Sodium Amide: The quality of sodium amide is crucial. Interestingly, extremely pure sodium amide may result in lower yields, suggesting that impurities can have a catalytic effect.[5] If you suspect your reagent is too pure, consider using a commercial grade or a freshly prepared reagent that has not been overly purified.
-
Reaction Temperature: Traditional Chichibabin reactions often require high temperatures (100-130°C) in solvents like toluene or xylene.[1] If your substrate is thermally sensitive, this can lead to decomposition. For more sensitive substrates, consider milder conditions using potassium amide in liquid ammonia, though this is not always effective for unactivated pyridines.[4]
-
Incomplete Reaction: The reaction progress can be monitored by the evolution of hydrogen gas and the appearance of a reddish color, indicating the formation of the σ-adduct.[3] If these signs are absent or cease prematurely, the reaction may have stalled.
-
Substituent Effects: Electron-withdrawing groups on the pyridine ring can inhibit the reaction by decreasing the basicity of the ring nitrogen, which is believed to coordinate to the sodium ion, activating the ring for nucleophilic attack.[6]
Q2: I am observing a significant amount of a dimeric byproduct (a bipyridine). How can I minimize its formation?
A2: The formation of bipyridine dimers is a known side reaction in the Chichibabin synthesis.[3] This is particularly prevalent with sterically hindered pyridines. For example, the reaction of 4-tert-butylpyridine at atmospheric pressure can yield as much as 89% of the dimer.[3]
Solutions:
-
Increase Pressure: Conducting the reaction under an inert atmosphere of nitrogen at elevated pressure (e.g., 350 psi) has been shown to dramatically increase the yield of the aminated product over the dimer.[3]
-
Optimize Amine Concentration: In some cases, using a higher concentration of the aminating agent can favor the desired product. However, be aware that this can sometimes lead to di-amination.[5]
| Parameter | Condition | Effect on Yield/Byproducts | Reference |
| Temperature | High (100-130°C) | Generally required for unactivated pyridines, but can lead to decomposition. | [1] |
| Low (in liquid NH₃) | Milder, suitable for sensitive substrates, but may not work for unactivated pyridines. | [4] | |
| Pressure | Atmospheric | Can favor dimer formation, especially with hindered substrates. | [3] |
| Elevated (e.g., 350 psi N₂) | Significantly increases the yield of the aminated product over the dimer. | [3] | |
| Reagent | Very pure NaNH₂ | May result in lower yields. | [5] |
| Commercial grade NaNH₂ | Often gives better results due to potential catalytic impurities. | [5] |
Table 1: Influence of Reaction Parameters on the Chichibabin Reaction.
Experimental Protocol: Modified Chichibabin Reaction
This protocol is a general guideline and may require optimization for your specific substrate.
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add the substituted pyridine (1.0 eq) and dry toluene.
-
Reagent Addition: Carefully add sodium amide (1.5 - 2.5 eq) in portions under a positive pressure of nitrogen. Caution: Sodium amide is highly reactive and pyrophoric. Handle with extreme care in an inert atmosphere.
-
Reaction: Heat the reaction mixture to reflux (typically 110-120°C) and monitor the reaction progress by TLC or GC-MS. The reaction is often accompanied by the evolution of hydrogen gas.
-
Work-up: After completion, cool the reaction mixture to room temperature and cautiously quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[7]
Section 3: Buchwald-Hartwig Amination: A Versatile Cross-Coupling
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a go-to method for the formation of C-N bonds.[8] It offers a broad substrate scope and generally milder reaction conditions compared to the Chichibabin reaction.
The Catalytic Cycle
The reaction proceeds through a catalytic cycle involving:
-
Oxidative addition of the halopyridine to a Pd(0) complex.
-
Coordination of the amine to the resulting Pd(II) complex.
-
Deprotonation of the coordinated amine by a base.
-
Reductive elimination of the aminopyridine product, regenerating the Pd(0) catalyst.[8][9]
Caption: The Buchwald-Hartwig catalytic cycle.
Troubleshooting Buchwald-Hartwig Amination of Pyridines
Q3: My Buchwald-Hartwig reaction with a chloropyridine is not working. What should I try?
A3: Chloropyridines are notoriously less reactive than their bromo or iodo counterparts in Buchwald-Hartwig aminations. The oxidative addition of the C-Cl bond to the palladium center is often the rate-limiting step.[10]
Solutions:
-
Ligand Choice: This is the most critical parameter. For unreactive aryl chlorides, bulky, electron-rich phosphine ligands are essential. Consider using ligands from the Buchwald (e.g., XPhos, SPhos, RuPhos) or Hartwig (e.g., Josiphos-type) families.[10][11]
-
Catalyst Precursor: Using a pre-formed palladium catalyst (a "precatalyst") such as a G3 or G4 palladacycle can be more effective than generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[10]
-
Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[10] For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this may necessitate a more active catalyst system and higher temperatures.[9]
-
Solvent: Anhydrous, degassed solvents are crucial. Toluene, 1,4-dioxane, and THF are commonly used.[10]
Q4: I am seeing hydrodehalogenation of my starting material as a major side product. How can I prevent this?
A4: Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is a common side reaction.[10] It can arise from competing pathways such as β-hydride elimination from the amine or reaction with trace water.
Solutions:
-
Ligand Optimization: Some ligands are more prone to promoting hydrodehalogenation than others. Screening different ligands can often mitigate this issue.
-
Strictly Anhydrous Conditions: Ensure that all reagents and solvents are scrupulously dry. The use of freshly distilled solvents and oven-dried glassware is recommended.
-
Amine Stoichiometry: Using a slight excess of the amine (1.2-1.5 equivalents) can help to outcompete the hydrodehalogenation pathway.[10]
| Component | Recommendation for Chloropyridines | Rationale | Reference |
| Palladium Source | Pre-catalysts (e.g., G3/G4 Palladacycles) | More efficient generation of the active Pd(0) species. | [10] |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, RuPhos) | Facilitates the difficult oxidative addition of the C-Cl bond. | [10][11] |
| Base | NaOtBu | Strong, non-nucleophilic base that promotes catalyst turnover. | [10] |
| Solvent | Anhydrous, degassed toluene or 1,4-dioxane | Prevents catalyst deactivation by water and oxygen. | [10] |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination of Chloropyridines.
Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloropyridine
This is a general protocol and should be optimized for your specific substrates.
-
Setup: In a glovebox, to an oven-dried Schlenk tube, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 eq).
-
Reagent Addition: Add the 2-chloropyridine derivative (1.0 eq) and the amine (1.2 eq).
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110°C) with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by column chromatography.[12]
Section 4: The Ullmann Condensation: A Copper-Catalyzed Alternative
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, among others.[13] While it often requires higher temperatures than the Buchwald-Hartwig amination, it can be a valuable alternative, especially for large-scale synthesis due to the lower cost of copper.
Key Aspects of the Ullmann Reaction
The mechanism of the Ullmann reaction is still debated but is thought to involve a Cu(I) active species.[13][14] The reaction is sensitive to the choice of copper source, ligand, base, and solvent.
Caption: A simplified workflow for optimizing an Ullmann reaction.
Troubleshooting the Ullmann Condensation for Aminopyridine Synthesis
Q5: My Ullmann amination is sluggish and gives low yields. What are the key parameters to optimize?
A5: The success of an Ullmann condensation hinges on the interplay of several factors.
-
Copper Source: Copper(I) salts such as CuI, CuBr, or Cu₂O are generally more effective than Cu(II) salts or copper metal, as Cu(I) is believed to be the active catalytic species.[13]
-
Ligand Selection: While some Ullmann reactions can be performed without a ligand, the use of a chelating ligand can significantly accelerate the reaction and allow for milder conditions. Common ligands include 1,10-phenanthroline, L-proline, and N,N'-dimethylethylenediamine (DMEDA).[15][16]
-
Base: An appropriate base is crucial. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can be substrate-dependent.
-
Solvent: High-boiling polar aprotic solvents such as DMF, DMSO, or NMP are often required to achieve sufficient reaction rates.
Q6: I am trying to couple a 2-bromopyridine, but the reaction is not proceeding well. Are there specific considerations for pyridine substrates?
A6: Yes, pyridine substrates can be challenging in Ullmann couplings due to the potential for the pyridine nitrogen to coordinate to the copper catalyst and inhibit its activity.
Solutions:
-
Ligand Choice: The use of a suitable ligand is even more critical for pyridine substrates. A ligand can help to prevent catalyst inhibition and promote the desired C-N bond formation. For the coupling of 2-bromopyridine derivatives with carbazoles, 1-methyl-imidazole has been reported as an effective ligand.[17]
-
Temperature: Ullmann reactions with less reactive substrates like bromopyridines may require higher temperatures (e.g., 120-150°C).
| Component | Recommendation | Rationale | Reference |
| Copper Source | CuI | Generally more active than Cu(II) or Cu(0). | [13] |
| Ligand | 1,10-Phenanthroline, L-proline, DMEDA | Accelerates the reaction and allows for milder conditions. | [15][16] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Choice is often substrate-dependent. | [18] |
| Solvent | DMF, DMSO, NMP | High-boiling polar aprotic solvents are often necessary. | [18] |
Table 3: General Recommendations for Ullmann Condensation.
Experimental Protocol: Ullmann Amination of 2-Bromopyridine
This protocol is a general starting point and will likely require optimization.
-
Setup: To a sealable reaction tube, add CuI (5-10 mol%), the ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Reagent Addition: Add the 2-bromopyridine (1.0 eq) and the amine (1.2-1.5 eq).
-
Solvent Addition: Add a high-boiling polar aprotic solvent (e.g., DMF).
-
Reaction: Seal the tube and heat the reaction mixture to 120-150°C with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent. The crude product can be purified by column chromatography.[18]
Section 5: Metal-Free Approaches to Aminopyridine Synthesis
Growing interest in sustainable chemistry has led to the development of metal-free methods for aminopyridine synthesis.[19][20] These methods often involve the activation of the pyridine ring through other means.
Q7: I am interested in avoiding transition metal catalysts. What are some viable metal-free options for synthesizing aminopyridines?
A7: Several metal-free strategies have emerged:
-
Nucleophilic Aromatic Substitution (SNA_r) of Activated Pyridines: Pyridines bearing strong electron-withdrawing groups can undergo direct amination with amines without a metal catalyst.
-
Reaction of Pyridinium Salts: Activation of the pyridine ring by forming a pyridinium salt can facilitate nucleophilic attack by an amine. For example, the reaction of a dihydrothiazolopyridinium salt with amines can provide 2-aminopyridines under mild conditions.[19]
-
Amides as Amine Surrogates: A simple and practical method involves the reaction of chloropyridines with amides under refluxing conditions, which proceeds without a transition metal catalyst, microwave irradiation, or a base.[20][21]
Section 6: Purification of Aminopyridines
Q8: I am having difficulty purifying my aminopyridine product. What are some effective strategies?
A8: The basicity of the amino group and the pyridine nitrogen can complicate purification.
-
Acid-Base Extraction: This is a powerful technique for separating aminopyridines from non-basic impurities. The crude reaction mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., 1M HCl) to protonate the aminopyridine and extract it into the aqueous phase. The aqueous layer is then basified (e.g., with NaOH) and the deprotonated aminopyridine is back-extracted into an organic solvent.[7]
-
Column Chromatography: Silica gel chromatography is a standard method. A mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate) is commonly used as the eluent. The polarity of the eluent can be gradually increased to elute the aminopyridine. Sometimes, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve the peak shape and prevent streaking on the silica gel.
-
Recrystallization: If the aminopyridine is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective purification method, especially on a larger scale.[22]
Section 7: Scale-Up Considerations
Q9: What are the main challenges I should anticipate when scaling up my aminopyridine synthesis?
A9: Transitioning from lab-scale to pilot or production scale introduces new challenges:
-
Heat Transfer: Many aminopyridine syntheses are exothermic. The lower surface-area-to-volume ratio of larger reactors can make heat dissipation more difficult, potentially leading to runaway reactions or increased byproduct formation. Careful control of addition rates and efficient cooling are critical.[22]
-
Mixing: Ensuring efficient mixing in large reactors is crucial to maintain reaction homogeneity and avoid localized "hot spots" or concentration gradients.
-
Reagent Handling: The safe handling of hazardous reagents like sodium amide on a large scale requires specialized equipment and procedures.
-
Purification: Column chromatography is often not feasible for large-scale purification. Developing a robust crystallization or extraction procedure is essential.[22]
References
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Chichibabin reaction - Grokipedia. (n.d.). Retrieved January 20, 2026, from [Link]
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Chichibabin reaction. (n.d.). Retrieved January 20, 2026, from [Link]
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Chichibabin reaction - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
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The Chichibabin amination reaction - Scientific Update. (2018, November 26). Retrieved January 20, 2026, from [Link]
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Chichibabin amination: Easy mechanism - Chemistry Notes. (2022, April 25). Retrieved January 20, 2026, from [Link]
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A mild, catalyst-free synthesis of 2-aminopyridines. (n.d.). Beilstein Journal of Organic Chemistry, 5, 23. [Link]
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Ullmann Amination Reaction - Frontiers. (n.d.). Retrieved January 20, 2026, from [Link]
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Chichibabin pyridine synthesis - Chemistry Notes. (2022, April 27). Retrieved January 20, 2026, from [Link]
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A simple synthesis of aminopyridines: use of amides as amine source - SciELO. (n.d.). Retrieved January 20, 2026, from [Link]
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Chichibabin pyridine synthesis - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
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A simple synthesis of aminopyridines: use of amides as amine source - ResearchGate. (2010). Journal of the Brazilian Chemical Society, 21(8), 1439-1445. [Link]
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Chichibabin Reaction - Chemistry LibreTexts. (2023, January 22). Retrieved January 20, 2026, from [Link]
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An Efficient, Regioselective Amination of 3,5-Disubstituted Pyridine N-Oxides Using Saccharin as an Ammonium Surrogate | Organic Letters. (2012, December 12). Retrieved January 20, 2026, from [Link]
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Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate. (2013). Organic & Biomolecular Chemistry, 11(28), 4677-4684. [Link]
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C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide - Organic Syntheses. (2021). Organic Syntheses, 98, 363-373. [Link]
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Chichibabin pyridinium synthesis | Request PDF - ResearchGate. (2017). Journal of the American Chemical Society, 139(28), 9660-9668. [Link]
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Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC. (2021, December 14). Molecules, 26(24), 7583. [Link]
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Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. (2018). ACS Catalysis, 8(2), 1040-1049. [Link]
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3-aminopyridine - Organic Syntheses Procedure. (n.d.). Retrieved January 20, 2026, from [Link]
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HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies. (n.d.). Retrieved January 20, 2026, from [Link]
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Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
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The Buchwald–Hartwig Amination After 25 Years - ResearchGate. (2019). Angewandte Chemie International Edition, 58(38), 13204-13226. [Link]
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HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS - Purdue University Graduate School. (2018). Retrieved January 20, 2026, from [Link]
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A mild, catalyst-free synthesis of 2-aminopyridines. | Semantic Scholar. (2009). Beilstein Journal of Organic Chemistry, 5, 23. [Link]
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CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives - PubMed. (2017). The Journal of Organic Chemistry, 82(2), 1024-1033. [Link]
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CuCl-Catalyzed Ullmann-Type C–N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives | The Journal of Organic Chemistry. (2017, January 20). Retrieved January 20, 2026, from [Link]
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Design and application of a novel and effective ligand for the Cu-catalyzed amination of aryl halides in water - Taylor & Francis Online. (2014). Synthetic Communications, 44(18), 2657-2665. [Link]
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Synthesis of 3-Aminopyridine. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
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2-Aminopyridine - SIELC Technologies. (n.d.). Retrieved January 20, 2026, from [Link]
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SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS - Semantic Scholar. (1998). Bulgarian Chemical Communications, 31(1), 128-131. [Link]
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Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 20, 2026, from [Link]
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RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC. (2013). Organic and Biomolecular Chemistry, 11(13), 2041-2057. [Link]
- The method of one-step synthesis aminopyridine and 4-aminopyridine. (2018). CN108840820A.
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Ullmann coupling-An overview - OperaChem. (2025, April 1). Retrieved January 20, 2026, from [Link]
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Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC. (2012, July 17). Beilstein Journal of Organic Chemistry, 8, 1075-1083. [Link]
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Side-product analysis in the synthesis of 5-Methoxy-4-methyl-3-nitropyridin-2-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-Methoxy-4-methyl-3-nitropyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side-product formations encountered during this synthesis. We provide in-depth troubleshooting advice, detailed analytical protocols, and mechanistic insights to ensure the integrity and success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis and potential impurities.
Q1: What is the most common synthetic route for this compound and where do side-products typically originate?
The most prevalent and logical synthetic pathway involves the nitration of a pre-functionalized pyridine ring. The key final step is the electrophilic nitration of 2-amino-5-methoxy-4-methylpyridine. The primary source of impurities arises from this critical nitration step due to the complex interplay of activating and deactivating groups on the pyridine ring.
Below is a diagram illustrating the primary synthetic pathway.
Q2: What are the most common side-products I should expect to see?
During the nitration of the 2-amino-5-methoxy-4-methylpyridine precursor, you can anticipate three primary types of side-products:
-
Isomeric Impurities: Formation of regioisomers where the nitro group is positioned elsewhere on the ring. The most probable isomer is 5-Methoxy-4-methyl-6-nitropyridin-2-amine .
-
Oxidation By-products: The strong oxidizing nature of the nitrating mixture can lead to the formation of This compound-1-oxide .
-
Hydrolysis/Demethylation Products: Under the harsh acidic conditions, the methoxy group can be susceptible to demethylation, resulting in 5-Hydroxy-4-methyl-3-nitropyridin-2-amine .
Q3: Why is strict temperature control so critical during the nitration step?
Temperature control is paramount for two reasons. Firstly, the nitration of highly activated pyridine rings is extremely exothermic. A runaway reaction can lead to decreased safety and the formation of degradation products. Secondly, higher temperatures favor the formation of side-products, particularly over-nitration (if possible) and oxidation by-products like the N-oxide. Maintaining a low temperature (typically 0-5 °C) ensures higher selectivity for the desired 3-nitro isomer and minimizes impurity formation.
Q4: How can I effectively monitor the reaction's progress and completion?
Thin-Layer Chromatography (TLC) is a rapid and effective method for qualitative monitoring. A more quantitative and precise approach involves taking aliquots from the reaction mixture at regular intervals, quenching them, and analyzing them by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] This allows for the accurate determination of the consumption of starting material and the formation of the product and key impurities over time.
Section 2: Troubleshooting Guide: Side-Product Identification & Mitigation
This section provides a detailed, problem-oriented approach to identifying and addressing specific side-products you may encounter.
Problem 1: My LC-MS analysis shows a peak with the same mass as my product, but it has a different retention time. How do I confirm if it's an isomer?
Likely Cause: You have likely formed the regioisomer, 5-Methoxy-4-methyl-6-nitropyridin-2-amine . The 2-amino and 5-methoxy groups are both activating and ortho-, para-directing. While the 3-position is electronically favored, nitration can also occur at the 6-position.
Mechanistic Insight:
Identification & Confirmation:
-
NMR Spectroscopy: ¹H NMR is the most definitive technique. The protons on the pyridine ring will have distinct chemical shifts and coupling patterns. For the desired 3-nitro product, you would expect a single proton singlet for H-6. For the 6-nitro isomer, you would expect a singlet for the H-3 proton, likely at a different chemical shift.
-
HPLC Co-injection: If a standard for the isomer is available, co-injecting it with your sample will show if the peak enhancement confirms its identity.
Mitigation Strategy:
-
Lower Reaction Temperature: Decrease the temperature of the nitrating mixture addition to 0 °C or slightly below to improve regioselectivity.
-
Choice of Nitrating Agent: Using a milder nitrating agent, such as nitric acid in acetic anhydride, may offer better control, although reaction times may be longer.[3]
Problem 2: I'm observing a significant impurity with a mass of +16 Da compared to my product (M+16). What is this and why did it form?
Likely Cause: This impurity is almost certainly the This compound-1-oxide . The lone pair of electrons on the pyridine nitrogen is susceptible to oxidation by the strong oxidizing conditions of the mixed nitric and sulfuric acid.[4]
Identification & Confirmation:
-
Mass Spectrometry: The consistent M+16 mass difference is a strong indicator.
-
NMR Spectroscopy: N-oxide formation causes a significant downfield shift of the ring protons, particularly those ortho and para to the nitrogen (the H-6 proton in this case).
-
FTIR Spectroscopy: Look for a characteristic N-O stretching band, typically in the 1200-1300 cm⁻¹ region.
Mitigation Strategy:
-
Control Acid Stoichiometry: Use the minimum amount of sulfuric acid necessary to catalyze the reaction. Excess strong acid can promote N-oxidation.
-
Anhydrous Conditions: Carrying out the reaction in an anhydrous medium, for instance by using fuming nitric acid or oleum, can sometimes suppress side reactions, although this requires careful handling.[5]
-
Post-Reaction Reduction: If N-oxide formation is unavoidable, it can sometimes be selectively reduced back to the pyridine using a reducing agent like PCl₃ after the main reaction is complete, though this adds a step to the synthesis.
Problem 3: My yield is low, and I have a major side-product that is more polar than my desired compound on TLC/HPLC.
Likely Cause: This polar impurity is likely the demethylated product, 5-Hydroxy-4-methyl-3-nitropyridin-2-amine . The methoxy group, particularly when activated by the amino group, can be cleaved by strong acids like sulfuric acid at elevated temperatures or with prolonged reaction times.
Identification & Confirmation:
-
Mass Spectrometry: The impurity will have a mass of -14 Da compared to the desired product (loss of CH₂).
-
NMR Spectroscopy: The characteristic singlet of the methoxy group (~4.0 ppm) will be absent. Instead, a broad singlet corresponding to the phenolic -OH proton will appear, which is exchangeable with D₂O.
Mitigation Strategy:
-
Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to strong acid.
-
Temperature Control: Avoid any temperature spikes during the reaction or workup, as demethylation is often temperature-dependent.
-
Alternative Methoxy Source: If this is a persistent issue, consider synthetic routes where the methoxy group is introduced after the nitration step, although this would require a complete redesign of the synthesis.
Section 3: Analytical Protocols
To ensure the accurate identification and quantification of this compound and its key side-products, we recommend the following validated analytical methods.
Protocol 1: High-Performance Liquid Chromatography (HPLC)
This method is ideal for determining purity and quantifying the relative amounts of the product and its isomers.[2][6]
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 15 min, hold for 2 min, return to 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm and 320 nm |
| Injection Vol. | 10 µL |
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is excellent for identifying volatile impurities and confirming molecular weights.[7][8]
| Parameter | Condition |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Inlet Temp. | 250 °C |
| Oven Program | Start at 100 °C, hold 2 min, ramp at 15 °C/min to 280 °C, hold 5 min |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Troubleshooting Workflow
The following diagram outlines a logical workflow for impurity analysis.
References
-
Cho, J. H., et al. (2015). Synthesis of potent Janus kinase 2 (JAK2) inhibitors. Pharmaceuticals, 18(1), 1-10. Available at: [Link]
-
Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Available at: [Link]
-
Dissertation. (n.d.). Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. Available at: [Link]
-
ResearchGate. (2020). Nitropyridines, Their Synthesis and Reactions. Available at: [Link]
-
Nishiwaki, N., et al. (2016). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 21(9), 1224. Available at: [Link]
-
ResearchGate. (2024). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for Pyridine. Available at: [Link]
-
OSHA. (1991). Pyridine. Method number: PV2295. Available at: [Link]
-
James Ashenhurst. (2018). Electrophilic Aromatic Substitution (2) – Nitration and Sulfonation. Master Organic Chemistry. Available at: [Link]
-
ResearchGate. (2002). Direct nitration of five membered heterocycles. Available at: [Link]
- Google Patents. (1999). Nitration of pyridine-2, 6-diamines. US5945537A.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine - Dissertation [m.dissertationtopic.net]
- 5. US5945537A - Nitration of pyridine-2, 6-diamines - Google Patents [patents.google.com]
- 6. helixchrom.com [helixchrom.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. osha.gov [osha.gov]
Technical Support Center: Resolving Solubility Challenges for 5-Methoxy-4-methyl-3-nitropyridin-2-amine
Sources
- 1. 1003711-16-7|this compound|BLD Pharm [bldpharm.com]
- 2. indiamart.com [indiamart.com]
- 3. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. quora.com [quora.com]
- 6. reddit.com [reddit.com]
- 7. ijpbr.in [ijpbr.in]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of 5-Methoxy-4-methyl-3-nitropyridin-2-amine during storage
Welcome to the technical support center for 5-Methoxy-4-methyl-3-nitropyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for maintaining the stability and integrity of this compound during storage and experimentation.
Introduction: The Challenge of Stability
This compound is a substituted pyridine derivative with functional groups—a nitro group, an amine, and a methoxy ether—that contribute to its utility in synthesis but also render it susceptible to degradation. The electron-withdrawing nature of the nitro group on the pyridine ring, combined with the presence of the amino group, can influence the molecule's electronic properties and reactivity. Understanding and mitigating potential degradation pathways is critical for ensuring experimental reproducibility and the quality of downstream products.
This guide provides a structured approach to identifying and preventing degradation, offering both theoretical insights and practical, actionable protocols.
Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the storage and handling of this compound.
Q1: What are the ideal long-term storage conditions for this compound?
A1: For long-term stability, the compound should be stored at 2-8°C in a tightly sealed, light-resistant container, preferably under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to the primary degradation triggers: heat, light, moisture, and atmospheric oxygen.
Q2: I've noticed the color of my compound has changed from a light yellow to a darker brown. What does this indicate?
A2: A significant color change, particularly darkening, is a common visual indicator of degradation for many nitroaromatic compounds. This can be due to a variety of factors, including oxidation or the formation of polymeric impurities. If you observe a color change, it is highly recommended to re-analyze the material for purity before use.
Q3: Can I store the compound at room temperature for short periods?
A3: While not ideal, short-term storage at ambient temperature may be acceptable if the compound is in a tightly sealed container and protected from light. However, for periods longer than a few days, refrigeration is strongly advised to slow down potential degradation processes.
Q4: What are the primary chemical incompatibilities I should be aware of?
A4: this compound should be stored away from strong oxidizing agents, strong reducing agents, strong acids, and strong bases. Contact with these substances can lead to vigorous and exothermic reactions, compromising the compound's stability.
Q5: What type of packaging is best for storing this compound?
A5: The ideal primary packaging is a container made of an inert material, such as amber borosilicate glass.[1] For highly sensitive applications or long-term storage, multi-layer packaging incorporating aluminum foil can provide an excellent barrier against light, moisture, and oxygen.[1][2] The container closure system is also critical; a well-fitting cap with an inert liner (e.g., PTFE) is recommended to ensure an airtight seal.
Troubleshooting Guide: Identifying and Resolving Degradation Issues
This section provides a systematic approach to troubleshooting common stability-related problems.
Issue 1: Inconsistent Experimental Results or Loss of Potency
If you are observing variable yields, unexpected side products, or a decrease in the expected activity of your compound, degradation during storage is a likely culprit.
Caption: Troubleshooting workflow for inconsistent experimental results.
A stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from any degradation products, impurities, or excipients. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the gold standard for this purpose.[3]
Protocol 1: Development of a Stability-Indicating HPLC-UV Method
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution: A gradient from 5% to 95% Solvent B over 20 minutes is a good starting point to ensure separation of the parent compound from potential degradants.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of this compound, select a wavelength that provides a good response for the parent compound (a starting point could be 254 nm or the compound's λmax).
-
Sample Preparation: Prepare a stock solution of the compound in a suitable diluent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.
This method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.[4]
Issue 2: Visible Changes in the Solid Material (Color, Texture)
As mentioned, physical changes are a strong indicator of chemical degradation. To understand the nature of this degradation, a forced degradation study is invaluable.
Based on the structure of this compound, several degradation pathways are plausible under stress conditions.
Caption: Plausible degradation pathways for the target compound.
Protocol 2: Forced Degradation Study
This study will intentionally stress the compound to generate potential degradation products, which is essential for validating the stability-indicating nature of your analytical method.[5][6]
-
Objective: To generate degradation products of this compound under various stress conditions.
-
Materials:
-
This compound
-
Hydrochloric acid (0.1 N and 1 N)
-
Sodium hydroxide (0.1 N and 1 N)
-
Hydrogen peroxide (3%)
-
HPLC grade water, acetonitrile
-
Validated stability-indicating HPLC method (from Protocol 1)
-
Photostability chamber
-
Oven
-
-
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Heat the solution at 60°C for 24 hours. If minimal degradation is observed, repeat with 1 N HCl. Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Keep the solution at room temperature for 24 hours. If no degradation is observed, consider heating at 60°C. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to dry heat at 70°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[7]
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the validated HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[5]
Data Summary and Interpretation
The results from your stability and forced degradation studies can be summarized to provide a clear picture of the compound's stability profile.
Table 1: Recommended Storage Conditions and Packaging
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | To minimize thermal degradation and preserve long-term stability. |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | To prevent oxidative degradation. |
| Light | Protect from light | The nitroaromatic structure is susceptible to photolytic degradation.[6] |
| Moisture | Store in a dry environment (desiccator if necessary) | To prevent hydrolysis. |
| Primary Container | Tightly sealed, amber borosilicate glass vial | Inert material that provides UV protection.[1] |
| Secondary Container | Aluminum pouch (for extended storage) | Provides a superior barrier to moisture and light.[2] |
Table 2: Example Data from a Forced Degradation Study
| Stress Condition | % Parent Compound Remaining | Number of Degradation Products Detected |
| Control (Unstressed) | 100% | 0 |
| 0.1 N HCl, 60°C, 24h | 92.5% | 2 |
| 0.1 N NaOH, RT, 24h | 88.1% | 3 |
| 3% H₂O₂, RT, 24h | 95.3% | 1 |
| Dry Heat, 70°C, 48h | 98.7% | 1 |
| Photostability (ICH Q1B) | 85.4% | 4 |
Note: This is example data and does not represent actual experimental results.
Conclusion
By implementing the rigorous storage, handling, and analytical protocols outlined in this guide, researchers can significantly mitigate the risk of degradation of this compound. A proactive approach to stability ensures the reliability and reproducibility of experimental data, which is paramount in scientific research and drug development.
References
-
International Council for Harmonisation. (2020). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
-
Pharmaguideline. (2015). Protection of Light Sensitive Products. [Link]
-
Medical Packaging Inc. (n.d.). Moisture/Light Sensitive Medication Packaging. [Link]
-
ISHN. (2025). How to Choose the Right Packaging for Chemical Safety and Compliance. [Link]
-
Ecobliss Pharma. (2025). Protective packaging types in pharmaceuticals. [Link]
-
LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. [Link]
-
LDPE bags. (2025). Top Pharma Packaging Solutions to Protect Medicines from Moisture, Oxygen & UV Light. [Link]
-
Pharmaceutical Technology. (2006). Determining drug stability and selecting packaging. [Link]
-
MDPI. (2023). Food Packaging Materials for One-Dose Packaging for Enhanced Stability of Hygroscopic Medications. [Link]
-
PreScouter. (2024). Packaging Materials: Factors to Consider When Choosing. [Link]
-
Core. (2014). Stability-indicating methods for the enantioselective determination of dihydropyridines by high performance liquid chromatograph. [Link]
-
MedCrave. (2016). Forced Degradation Studies. [Link]
-
ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
National Institutes of Health. (2013). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
-
University of Catania. (2024). A stability indicating RP-HPLC-UV assay method for the simultaneous determination of hydroquinone, tretinoin. [Link]
-
Oriental Journal of Chemistry. (2015). Development and Validation of Stability Indicating Uv and Rp-Hplc Method for the Estimation of Flupritine Maleate in Bulk and Formulations. [Link]
-
National Institutes of Health. (2017). A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance. [Link]
Sources
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- 2. ldpebag.com [ldpebag.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ricerca.unich.it [ricerca.unich.it]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Scaling up the synthesis of 5-Methoxy-4-methyl-3-nitropyridin-2-amine
An in-depth guide to overcoming common obstacles in the synthesis of 5-Methoxy-4-methyl-3-nitropyridin-2-amine, a key intermediate in pharmaceutical and agrochemical research.[1] This technical support center provides detailed troubleshooting advice and frequently asked questions to guide researchers in scaling up this synthesis efficiently and safely.
Recommended Synthetic Pathway Overview
The most reliable and scalable synthesis of this compound proceeds via a two-step process starting from 2-Chloro-5-methoxy-4-methylpyridine. This method offers superior control over regioselectivity compared to direct nitration of the corresponding 2-amino compound, a critical factor for large-scale production. The pathway involves an initial nitration followed by a nucleophilic aromatic substitution (aminolysis).
Caption: Recommended two-step synthesis workflow.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Step 1: Nitration of 2-Chloro-5-methoxy-4-methylpyridine
Question: My nitration reaction is resulting in a low yield and the formation of multiple unidentified byproducts. What's going wrong?
Answer: Low yield and byproduct formation in this nitration step are typically linked to three factors: reaction temperature, the rate of addition of the nitrating agent, and moisture control.
-
Causality - The Role of Temperature: The nitration of activated pyridine rings is a highly exothermic process. Poor temperature control can lead to over-nitration or degradation of the starting material. The methoxy and methyl groups strongly activate the pyridine ring, making it susceptible to side reactions if the temperature rises uncontrollably.[2]
-
Troubleshooting Steps:
-
Strict Temperature Control: Maintain the reaction temperature between 0°C and 5°C throughout the addition of the nitrating mixture. Use an ice-salt bath or a cryo-cooler for large-scale reactions.
-
Slow Addition: Add the mixed acid (concentrated H₂SO₄ and HNO₃) dropwise to the solution of the pyridine in sulfuric acid. A slow, controlled addition rate prevents localized temperature spikes. For a 1 mole scale reaction, the addition time should be no less than 2-3 hours.
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous grade solvents and reagents. Water can react with the nitrating mixture, altering its strength and promoting side reactions.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3] This prevents running the reaction for too long, which can lead to byproduct formation.
-
Question: I'm observing the formation of an isomeric product. How can I improve the regioselectivity for the desired 3-nitro isomer?
Answer: While the combination of substituents (2-Chloro, 4-Methyl, 5-Methoxy) strongly favors nitration at the 3-position, formation of the 6-nitro isomer is possible.
-
Causality - Directing Effects: The 3-position is sterically and electronically favored. It is ortho to the activating methyl group and para to the activating methoxy group. However, the 6-position is ortho to the methoxy group, making it a potential, albeit minor, site for electrophilic attack. The choice of nitrating agent and conditions can influence this ratio.
-
Troubleshooting Steps:
-
Nitrating Agent: A standard mixture of concentrated nitric acid and sulfuric acid is generally effective. Using fuming nitric acid can sometimes lead to decreased selectivity due to its higher reactivity.
-
Reaction Conditions: As mentioned, lower temperatures (0-5°C) generally favor the thermodynamically more stable product, which is the desired 3-nitro isomer.
-
Purification: If a minor amount of the isomer is formed, it can typically be removed during purification. The desired product, 2-Chloro-5-methoxy-4-methyl-3-nitropyridine, is a solid. Recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) is often effective in isolating the pure isomer.
-
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-5°C | Minimizes byproduct formation and controls exotherm. |
| Nitrating Agent | Conc. H₂SO₄ / Conc. HNO₃ (1:1 v/v) | Standard, effective, and controllable nitrating mixture. |
| Addition Time | >2 hours (for 1 mole scale) | Prevents localized overheating. |
| Monitoring | HPLC or TLC | To determine reaction completion and prevent over-reaction. |
Step 2: Aminolysis of 2-Chloro-5-methoxy-4-methyl-3-nitropyridine
Question: The conversion of the 2-chloro intermediate to the final 2-amino product is slow or incomplete. How can I drive the reaction to completion?
Answer: This is a nucleophilic aromatic substitution (SNAr) reaction. Its success hinges on temperature, pressure, and the concentration of the nucleophile (ammonia). The electron-withdrawing nitro group at the 3-position activates the 2-position for this substitution, but the reaction still requires forcing conditions.
-
Causality - SNAr Mechanism: The reaction proceeds via a Meisenheimer complex, where ammonia attacks the carbon bearing the chlorine atom. The stability of this intermediate and the subsequent departure of the chloride ion are the rate-determining steps. Higher temperatures provide the necessary activation energy.
-
Troubleshooting Steps:
-
Use a Pressure Vessel: This reaction must be conducted in a sealed, pressure-rated autoclave. Heating aqueous ammonia in an open vessel will cause it to escape before the reaction can proceed at an effective rate.
-
Increase Temperature: The reaction typically requires temperatures in the range of 140-160°C.[4] Below this range, the reaction rate is often impractically slow.
-
Ammonia Concentration: Use a concentrated aqueous ammonia solution (e.g., 25-30%). A large excess of ammonia is necessary to ensure the kinetics favor the forward reaction. A solvent like methanol or ethanol can be used to improve the solubility of the starting material.[4]
-
Catalyst (Optional): In some cases of sluggish aminolysis reactions on heterocyclic rings, a copper catalyst (such as CuSO₄ or copper powder) can be employed to facilitate the substitution.[4] This should be explored if temperature and pressure increases are insufficient or undesirable.
-
Caption: Troubleshooting logic for the aminolysis step.
Question: My final product is difficult to purify. It seems oily and doesn't crystallize well. What purification strategy do you recommend?
Answer: The final product, this compound, can sometimes precipitate as an oil or be contaminated with starting material or side products, making crystallization challenging.
-
Troubleshooting Steps:
-
Controlled Precipitation: After the reaction is complete and the vessel has cooled, the product is typically isolated by pouring the reaction mixture into cold water.[5] A slow, controlled addition into vigorously stirred ice water often promotes the formation of a solid precipitate rather than an oil.
-
Solvent Trituration: If an oil forms, decant the aqueous layer. Add a non-polar solvent like hexanes or diethyl ether to the oil and stir or sonicate. This process, called trituration, can often induce crystallization by washing away soluble impurities.
-
Column Chromatography: For laboratory scale, if recrystallization fails, silica gel column chromatography is a reliable method. A solvent system such as ethyl acetate/petroleum ether can be used for elution.[6][7]
-
Recrystallization: Once a solid is obtained, recrystallization is the best method for achieving high purity on a larger scale. Experiment with different solvents. Isopropanol, ethanol, or acetone/water mixtures are good starting points.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions for this synthesis? A1: There are two primary hazards. First, the handling of concentrated nitric and sulfuric acids requires extreme care. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. Remember to always add acid to water (or the substrate-in-acid solution), never the other way around. Second, the aminolysis step is conducted at high temperature and pressure. It is imperative to use a properly maintained and rated autoclave and to not exceed its maximum pressure and temperature limits.
Q2: Can I start with 2-amino-4-methyl-5-methoxypyridine and nitrate it directly? A2: While theoretically possible, this is not the recommended route for scalability. The 2-amino group is a very strong activating group and directs nitration to the 3- and 5-positions.[8] Since the 5-position is already occupied by the methoxy group, nitration would be strongly directed to the 3-position. However, the high activation of the ring can easily lead to uncontrolled reactions, di-nitration, or oxidation, resulting in low yields and complex purification challenges. The recommended two-step pathway starting from the 2-chloro analogue provides a much more controlled and reproducible synthesis.[9]
Q3: How do I best monitor the progress of these reactions? A3: For both the nitration and aminolysis steps, HPLC is the preferred method for quantitative monitoring on a larger scale.[3] It allows you to track the disappearance of the starting material and the appearance of the product accurately. For quick, qualitative checks in a lab setting, TLC is sufficient. For the aminolysis step, a simple TLC plate can clearly show the conversion of the less polar 2-chloro intermediate to the more polar 2-amino product.
Q4: What are the main challenges in scaling up this synthesis from grams to kilograms? A4: The primary scale-up challenges are:
-
Heat Management: The nitration step is highly exothermic. Moving from a lab flask to a large reactor requires a robust cooling system to maintain the critical 0-5°C temperature range. Poor heat transfer in a large volume can lead to a runaway reaction.
-
Material Handling: Handling large quantities of concentrated acids and pressurized ammonia requires specialized equipment and safety protocols.
-
Product Isolation: Filtration and drying of kilogram quantities of the product require appropriate industrial equipment (e.g., filter press, vacuum oven) to be done efficiently.
-
Process Control: Ensuring consistent, slow addition rates of reagents and uniform mixing in a large reactor is crucial for reproducibility and safety.[10]
References
- Vertex AI Search. (n.d.). Synthetic Strategies for 2-Amino-4-methyl-5-nitropyridine and Analogs. Retrieved January 20, 2026.
-
PubMed Central. (n.d.). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. Retrieved January 20, 2026, from [Link]
-
International Union of Crystallography. (2025). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. Retrieved January 20, 2026, from [Link]
-
MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved January 20, 2026, from [Link]
- Google Patents. (n.d.). CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound.
- Google Patents. (n.d.). CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine.
-
MDPI. (n.d.). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. Retrieved January 20, 2026, from [Link]
- Google Patents. (n.d.). CN102924370A - 2-amino-5-methylpyridine preparation method.
Sources
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- 2. nbinno.com [nbinno.com]
- 3. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. CN102924370A - 2-amino-5-methylpyridine preparation method - Google Patents [patents.google.com]
- 5. CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google Patents [patents.google.com]
- 6. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]
- 9. mdpi.com [mdpi.com]
- 10. Enamine Scale-Up Synthesis of MedChem Relevant Cores - Enamine [enamine.net]
Technical Support Center: Characterization of Nitropyridine Compounds
Authored for: Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the characterization of nitropyridine compounds. Nitropyridines are a cornerstone in pharmaceutical and agrochemical development, serving as versatile intermediates for a vast range of active molecules.[1][2][3] However, their unique electronic properties, stemming from the strongly electron-withdrawing nitro group, present a distinct set of challenges during structural elucidation and purity assessment.[1][4]
This guide is designed to provide you, as a Senior Application Scientist, with field-proven insights to navigate these challenges. We will move beyond simple procedural lists to explain the causality behind common pitfalls and offer robust troubleshooting strategies.
Section 1: Chemical Stability and Reactivity Pitfalls
The reactivity of the nitropyridine core is a double-edged sword. While it enables a wide array of synthetic transformations, it can also be the source of analytical complications if not properly managed.[1][4]
Frequently Asked Questions (FAQs)
-
Q: Why is my nitropyridine sample degrading on the benchtop?
-
A: Nitropyridines can be susceptible to light-induced degradation and hydrolysis, especially if there are other activating or leaving groups on the ring.[5] It is crucial to store samples, both solid and in solution, protected from light and moisture.
-
-
Q: I'm seeing an unexpected amine in my analysis. Where did it come from?
-
A: The nitro group is readily reduced to an amino group. This is a highly valuable synthetic transformation but can also occur unintentionally.[4] Common culprits include trace metal impurities (e.g., from spatulas or reaction vessels), certain chromatographic stationary phases, or prolonged heating in the presence of a hydrogen source.
-
-
Q: My reaction with a nucleophile is giving multiple products. What's happening?
-
A: The nitro group strongly activates the pyridine ring for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions.[4] If multiple positions are activated and sterically accessible, you may see isomeric products. Additionally, the nucleophile itself might react with the nitro group under certain conditions.
-
Troubleshooting Guide: Unexpected Reactivity
| Observation | Potential Cause | Recommended Action & Rationale |
| Appearance of a new, more polar spot on TLC during workup. | Hydrolysis. Halogenated nitropyridines are particularly prone to hydrolysis, converting the halide to a hydroxyl group.[5] | Action: Ensure all solvents and reagents are anhydrous. Perform the workup under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[5] |
| Sample color darkens significantly upon dissolution in a protic solvent like methanol. | Meisenheimer Complex Formation or Decomposition. The electron-deficient ring can form colored complexes with nucleophilic solvents or bases, which can be intermediates to substitution or degradation products. | Action: For analytical purposes, use aprotic solvents like acetonitrile or THF whenever possible. If a protic solvent is required, prepare the sample immediately before analysis and keep it cold. |
| Low recovery after purification by column chromatography on silica gel. | On-column Degradation. The acidic nature of standard silica gel can catalyze the degradation of sensitive nitropyridines. | Action: Deactivate the silica gel by pre-treating it with a solution of triethylamine in your eluent system (e.g., 1% triethylamine). Alternatively, use a more inert stationary phase like alumina or a bonded-phase silica. |
Section 2: Navigating NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the primary tool for structural elucidation. However, the electronic effects of the nitro group can lead to spectra that are not straightforward to interpret.
Frequently Asked Questions (FAQs)
-
Q: Why are the aromatic proton signals in my ¹H NMR so far downfield?
-
A: The electron-withdrawing nitro group strongly deshields the protons on the pyridine ring, shifting their resonance signals to a higher chemical shift (downfield). Protons ortho and para to the nitro group experience the most significant effect.[6]
-
-
Q: My NMR signals are broad and poorly resolved. What can I do?
-
A: Peak broadening can be due to several factors: low sample concentration, the presence of paramagnetic impurities (trace metals), or chemical exchange phenomena.[7] Ensure your sample is sufficiently concentrated and free from metal contaminants. Running the experiment at a different temperature can sometimes sharpen signals if exchange is the issue.
-
-
Q: Why is it hard to see the carbon attached to the nitro group in the ¹³C NMR?
-
A: The carbon atom directly bonded to the nitro group often exhibits a broadened signal due to quadrupolar relaxation effects from the ¹⁴N nucleus of the nitro group. This can sometimes make the peak difficult to observe or integrate accurately.
-
Data Interpretation: Typical ¹H NMR Chemical Shift Regions for Nitropyridines
| Proton Position | Relative to Nitro Group | Typical Chemical Shift (δ) in CDCl₃ | Rationale |
| H-2/H-6 | ortho | 8.8 - 9.5 ppm | Strongest deshielding due to proximity to both the ring nitrogen and the nitro group. |
| H-4 | para | 8.2 - 8.7 ppm | Significant deshielding from the nitro group's electron-withdrawing resonance effect. |
| H-3/H-5 | meta | 7.5 - 8.0 ppm | Less pronounced deshielding compared to ortho and para positions. |
Note: These are approximate ranges. Actual values depend heavily on other substituents on the ring.
Experimental Protocol: Acquiring a High-Quality NMR Spectrum for a Nitropyridine Compound
-
Sample Preparation:
-
Accurately weigh 5-10 mg of your purified nitropyridine compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Choose a solvent that fully dissolves the compound and does not have overlapping signals in the regions of interest.
-
Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. Poor shimming is a common cause of broad peaks.[7]
-
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum. A spectral width of 12-16 ppm is usually sufficient.
-
Ensure the relaxation delay (d1) is adequate (typically 1-5 seconds) to allow for full magnetization recovery, which is crucial for accurate integration.
-
If sensitivity is low, increase the number of scans.[7]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This experiment typically requires a longer acquisition time due to the low natural abundance of ¹³C.
-
A spectral width of 220-240 ppm is standard.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the proton signals and analyze the coupling patterns to establish proton connectivity.
-
Section 3: Pitfalls in Mass Spectrometry
Mass spectrometry (MS) is critical for confirming molecular weight and providing fragmentation data for structural confirmation. The nitro group significantly influences the fragmentation pathways.
Frequently Asked Questions (FAQs)
-
Q: My observed molecular ion peak is M+H, but I also see a prominent peak at [M-30]⁺. What is this?
-
A: A loss of 30 Da is a characteristic fragmentation pattern for nitroaromatic compounds, corresponding to the neutral loss of a nitric oxide (•NO) radical from the molecular ion.[8] This is a very common and diagnostically useful fragment.
-
-
Q: I am also observing a loss of 46 Da. What does this correspond to?
-
A: A loss of 46 Da represents the neutral loss of a nitrogen dioxide (•NO₂) radical.[8] The relative intensity of [M-NO]⁺ versus [M-NO₂]⁺ can provide clues about the compound's structure and stability.
-
-
Q: Why is my sample not ionizing well with Electrospray Ionization (ESI)?
-
A: ESI relies on the analyte being ionizable in solution. While the pyridine nitrogen is basic and can be protonated, the strong electron-withdrawing effect of the nitro group reduces its basicity. You may need to use a mobile phase with a stronger acid (e.g., 0.1% formic acid or trifluoroacetic acid) to promote protonation.
-
Troubleshooting Guide: Mass Spectrometry Fragmentation
Caption: Troubleshooting workflow for nitropyridine MS fragmentation.
Section 4: Challenges in Chromatography
Chromatographic purity analysis is essential, but the polarity and potential reactivity of nitropyridines can cause issues.
Frequently Asked Questions (FAQs)
-
Q: My nitropyridine compound is showing poor peak shape (tailing) in reversed-phase HPLC. How can I fix this?
-
A: Peak tailing is often caused by secondary interactions between the basic pyridine nitrogen and residual acidic silanols on the silica-based stationary phase. Adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to the mobile phase will protonate the pyridine nitrogen and saturate the silanols, leading to improved peak shape.[9]
-
-
Q: I'm trying to separate constitutional isomers of a nitropyridine, but they are co-eluting. What should I do?
-
A: Separating isomers can be challenging.[10] Try adjusting the mobile phase composition (e.g., switching from acetonitrile to methanol, or vice-versa, can alter selectivity). If that fails, consider a different stationary phase. A column with phenyl-hexyl or pentafluorophenyl (PFP) ligands can offer different selectivity based on π-π interactions, which are influenced by the nitro group's position. For very polar isomers, Hydrophilic Interaction Liquid Chromatography (HILIC) might be a suitable alternative to reversed-phase.[11]
-
-
Q: Can I use GC to analyze my nitropyridine derivative?
-
A: Gas Chromatography (GC) can be used, but only if the compound is sufficiently volatile and thermally stable.[12] Many nitropyridines, especially those with other functional groups, may decompose at the high temperatures of the GC inlet. A preliminary thermal stability test using TGA can be informative.[13]
-
Protocol: Starting Method for RP-HPLC Purity Analysis
-
Instrumentation: Standard HPLC system with a UV-Vis or Diode Array Detector (DAD).[9]
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[9]
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient:
-
Start with a 5-10% B gradient.
-
Ramp to 95% B over 10-15 minutes.
-
Hold at 95% B for 2-3 minutes.
-
Return to initial conditions and re-equilibrate for 3-5 minutes.
-
-
Flow Rate: 1.0 mL/min.[12]
-
Detection: UV detection at 254 nm is a good starting point, but a DAD is recommended to check for peak purity and select the optimal wavelength.[12]
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or acetonitrile to a concentration of ~1 mg/mL.[12]
References
- The Role of Nitropyridines in Pharmaceutical Development. (n.d.). BenchChem.
- troubleshooting guide for failed reactions involving 3-Chloro-4-nitropyridine N-oxide. (n.d.). BenchChem.
- A Comparative Guide to HPLC Analysis of 6-Nitropyridine-2-carbonyl chloride Reaction Mixtures. (n.d.). BenchChem.
- Reactivity of the nitro group on a pyridine ring. (2025). BenchChem.
- Nitropyridines, Their Synthesis and Reactions. (2025). ResearchGate.
- The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Nitropyridines in the Synthesis of Bioactive Molecules. (2022). MDPI.
- A Comparative Guide to Assessing the Purity of Synthesized Compounds Derived from 2,4-Dichloro-3-nitropyridine by HPLC. (n.d.). BenchChem.
- Mass spectrometry based fragmentation patterns of nitrosamine compounds. (2022). PubMed.
- HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. (n.d.). SIELC Technologies.
- Overcoming the Limitations of NMR. (2021). AZoLifeSciences.
- A Comparative Guide to Purity Assessment of 3-Chloro-4-nitropyridine N-oxide. (n.d.). BenchChem.
- An In-depth Technical Guide to the Thermodynamic Properties of 3-Amino-4-nitropyridine. (n.d.). BenchChem.
- Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives. (n.d.). BenchChem.
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- 10. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative analysis of 5-Methoxy-4-methyl-3-nitropyridin-2-amine with other kinase inhibitors
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Specificity in Kinase Inhibition
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. The development of small molecule kinase inhibitors has revolutionized medicine, yet the quest for potent and selective inhibitors remains a paramount challenge in drug discovery. The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of many approved kinase inhibitors. The introduction of a nitro group to this scaffold, creating a nitropyridine, can significantly alter its electronic properties and potential for molecular interactions, making it an intriguing, albeit less explored, motif for kinase inhibitor design.
This guide explores the potential of the nitropyridine scaffold in kinase inhibition, using the commercially available, yet functionally uncharacterized, 5-Methoxy-4-methyl-3-nitropyridin-2-amine as a conceptual starting point. Due to the current lack of publicly available biological data for this specific compound, we will conduct a comparative analysis against well-established inhibitors of a crucial and highly studied kinase: p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a key mediator of inflammatory responses, making it a prime target for therapeutic intervention.[1][2][3] By examining the structure-activity relationships of known p38 MAPK inhibitors, we can infer the potential of and propose a roadmap for the characterization of novel nitropyridine-based compounds.
The p38 MAPK Signaling Pathway: A Central Hub for Inflammatory Responses
The p38 MAP kinases are a family of serine/threonine kinases that respond to stress stimuli such as inflammatory cytokines (e.g., TNF-α and IL-1β), ultraviolet irradiation, and osmotic shock.[1][3] Activation of the p38 MAPK pathway leads to a cascade of downstream signaling events that regulate the production of pro-inflammatory cytokines and other mediators, thereby playing a central role in the pathogenesis of diseases like rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).[1][3]
The core of the p38 MAPK signaling cascade is a three-tiered kinase module.[4][5] Upstream MAPKKKs (e.g., TAK1, ASK1) phosphorylate and activate MAPKKs (MKK3 and MKK6), which in turn dually phosphorylate p38 MAPK on threonine and tyrosine residues within its activation loop (Thr180 and Tyr182).[5][6][7] Activated p38 MAPK then phosphorylates a variety of downstream substrates, including other kinases like MAPK-activated protein kinase 2 (MAPKAPK-2 or MK2) and transcription factors such as ATF2, leading to the transcriptional upregulation of inflammatory genes.[1][4][6]
Figure 1: Simplified representation of the p38 MAPK signaling pathway.
Comparative Kinase Inhibitors for p38 MAPK
To provide a framework for evaluating our hypothetical nitropyridine inhibitor, we will compare it to four well-characterized p38 MAPK inhibitors with diverse chemical scaffolds.
-
SB203580: A pyridinyl imidazole compound that is a highly selective, ATP-competitive inhibitor of p38α and p38β.[2][6] It is a widely used tool compound in p38 MAPK research.
-
BIRB 796 (Doramapimod): A diaryl urea compound that is a potent, allosteric inhibitor of p38 MAPK.[8][9] Its unique binding mode confers high affinity and slow dissociation kinetics.
-
Losmapimod: An orally active p38 MAPK inhibitor that has been evaluated in clinical trials for various inflammatory conditions.[10][11]
-
Ralimetinib (LY2228820): A potent and selective, ATP-competitive inhibitor of p38 MAPK α/β that has been investigated in clinical trials for advanced cancer.[12][13][14]
Experimental Protocols for Comparative Analysis
To empirically compare the inhibitory activity of novel compounds like this compound with established inhibitors, a standardized set of experiments is crucial. Below are detailed protocols for a biochemical and a cell-based assay.
Experimental Workflow
Figure 2: General workflow for the biochemical and cell-based evaluation of p38 MAPK inhibitors.
Protocol 1: In Vitro p38α Kinase Activity Assay (ADP-Glo™ Assay)
This protocol describes a luminescent ADP-quantification assay to measure the enzymatic activity of p38α and determine the IC50 values of inhibitors.[15]
Materials:
-
Recombinant human p38α kinase
-
ATF-2 protein (substrate)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (dissolved in DMSO)
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in Kinase Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Add 1 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare the enzyme solution by diluting recombinant p38α in Kinase Buffer. Add 2 µL of the enzyme solution to each well.
-
Prepare the substrate/ATP mix by diluting ATF-2 and ATP in Kinase Buffer. Initiate the reaction by adding 2 µL of the substrate/ATP mix to each well. The final concentrations should be optimized, for example, 25 ng/µL ATF-2 and 25 µM ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Cell-Based TNF-α Release Assay
This protocol measures the ability of an inhibitor to block the production of TNF-α in human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1) stimulated with lipopolysaccharide (LPS).[16][17]
Materials:
-
Human PBMCs or THP-1 cells
-
RPMI-1640 cell culture medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (dissolved in DMSO)
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed the cells (e.g., 2 x 10⁵ PBMCs/well) in a 96-well plate in 100 µL of culture medium and allow them to rest for 2 hours.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Pre-treat the cells by adding 50 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO). The final DMSO concentration should be ≤ 0.1%.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 1 hour.
-
Prepare a stock solution of LPS in culture medium. Stimulate the cells by adding 50 µL of the LPS solution to achieve a final concentration of, for example, 100 ng/mL. Do not add LPS to the negative control wells.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α release for each compound concentration and determine the IC50 value.
Comparative Data Analysis
The following table summarizes the reported inhibitory activities of the selected p38 MAPK inhibitors. For this compound, the values are presented as "To Be Determined (TBD)" as no experimental data is currently available.
| Compound | Scaffold | Target(s) | In Vitro IC50 (p38α) | Cellular IC50 (TNF-α release) | Reference(s) |
| This compound | Nitropyridine | TBD | TBD | TBD | N/A |
| SB203580 | Pyridinyl Imidazole | p38α/β | ~50-600 nM | ~50-100 nM (in monocytes) | [18][19][20] |
| BIRB 796 (Doramapimod) | Diaryl Urea | p38α/β/γ/δ | 38 nM (p38α) | 21 nM (in PBMCs) | [8][9] |
| Losmapimod | Pyridinecarboxamide | p38α/β | pKi = 8.1 (p38α) | ~11% reduction in fibrinogen | [21] |
| Ralimetinib (LY2228820) | Imidazolyl Benzimidazole | p38α/β | 5.3 nM (p38α) | 5.2 nM (LPS-induced TNFα) | [12][13][14][22] |
Discussion and Structure-Activity Relationship (SAR) Insights
The comparative data reveals that potent p38 MAPK inhibition can be achieved through diverse chemical scaffolds.
-
ATP-Competitive Inhibitors: SB203580 and Ralimetinib are ATP-competitive inhibitors.[6][12] Their pyridine and imidazole moieties, respectively, are designed to interact with the hinge region of the kinase's ATP-binding pocket, a common strategy in kinase inhibitor design. The potency of Ralimetinib (IC50 = 5.3 nM) highlights the effectiveness of the imidazolyl benzimidazole scaffold.
-
Allosteric Inhibition: BIRB 796 represents a different class of inhibitor that binds to an allosteric site, inducing a conformational change in the kinase that is incompatible with its activity.[8] This mechanism can lead to high affinity and selectivity.
-
The Potential of the Nitropyridine Scaffold: While the specific binding mode of this compound is unknown, we can speculate on its potential based on its structural features. The 2-aminopyridine core is a well-established hinge-binding motif in many kinase inhibitors. The nitro group is a strong electron-withdrawing group, which can modulate the pKa of the pyridine nitrogen and the amino group, potentially influencing hinge-binding interactions. The methoxy and methyl substituents provide opportunities for further derivatization to explore interactions with other regions of the ATP-binding pocket to enhance potency and selectivity.
Future studies on this compound should focus on performing the biochemical and cellular assays described above to determine its inhibitory activity against p38 MAPK and a panel of other kinases to assess its selectivity. Subsequent medicinal chemistry efforts could then explore modifications at the 4- and 5-positions of the pyridine ring to optimize its properties.
Conclusion and Future Directions
While this compound remains an uncharacterized molecule in the context of kinase inhibition, its nitropyridine scaffold holds potential for the development of novel kinase inhibitors. This guide has provided a comprehensive framework for its evaluation, centered on a comparative analysis against established inhibitors of the clinically relevant p38 MAPK. By following the detailed experimental protocols and considering the structure-activity relationships of known inhibitors, researchers can systematically investigate the potential of this and other novel chemical entities. The path from a commercially available chemical to a validated kinase inhibitor is a rigorous one, but it is through such systematic exploration that the next generation of targeted therapeutics will be discovered.
References
-
p38 MAPK Signaling Review - Assay Genie. [Link]
-
p38 MAPK inhibitor | BIRB 796 | opnMe | Boehringer Ingelheim. [Link]
-
SB203580: Akt & p38 MAP Kinases Inhibitor - InvivoGen. [Link]
-
Losmapimod, a novel p38 mitogen-activated protein kinase inhibitor, in non-ST-segment elevation myocardial infarction: a randomised phase 2 trial - PubMed. [Link]
-
P38 Signaling Pathway - Creative Diagnostics. [Link]
-
Mechanisms and functions of p38 MAPK signalling - PubMed. [Link]
-
Efficacy and Safety of the p38 MAPK Inhibitor Losmapimod for Patients With Chronic Obstructive Pulmonary Disease: A Randomised, Double-Blind, Placebo-Controlled Trial - PubMed. [Link]
-
p38 MAPK Signaling - QIAGEN GeneGlobe. [Link]
-
p38α MAPK inhibitors - Alzheimer's Drug Discovery Foundation. [Link]
-
An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. [Link]
-
BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC - PubMed Central. [Link]
-
A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer - AACR Journals. [Link]
-
ralimetinib | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts - PubMed Central. [Link]
-
Impact of p38 MAP Kinase Inhibitors on LPS-Induced Release of TNF-α in Whole Blood and Primary Cells from Different Species - PubMed. [Link]
-
Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - NIH. [Link]
-
Impact of p38 MAP Kinase Inhibitors on LPS-Induced Release of TNF-α in Whole Blood and Primary Cells from Different Species - Karger Publishers. [Link]
-
Graph showing IC50 inhibition of compounds 3a and 6 against p38α MAPK... - ResearchGate. [Link]
-
p38 MAPK inhibition decreases TNF-alpha production and enhances postischemic human myocardial function - PubMed. [Link]
-
TABLE 1 IC 50 values for the p38 MAPK inhibitor PCG and the MKK 1... - ResearchGate. [Link]
-
P38 MAPK protects against TNF-alpha-provoked apoptosis in LNCaP prostatic cancer cells. [Link]
-
The role of P38 MAPK and PKC in BLP induced TNF-alpha release, apoptosis, and NFkappaB activation in THP-1 monocyte cells - PubMed. [Link]
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- 6. SB203580 | Cell Signaling Technology [cellsignal.com]
- 7. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 8. Pardon Our Interruption [opnme.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Losmapimod, a novel p38 mitogen-activated protein kinase inhibitor, in non-ST-segment elevation myocardial infarction: a randomised phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of the p38 MAPK inhibitor losmapimod for patients with chronic obstructive pulmonary disease: a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. apexbt.com [apexbt.com]
- 20. SB 203580 InSolution, ≥98%, 1 mg/ml, reversible inhibitor of p38 MAP kinase | Sigma-Aldrich [sigmaaldrich.com]
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- 22. medchemexpress.com [medchemexpress.com]
Validating the Biological Activity of 5-Methoxy-4-methyl-3-nitropyridin-2-amine: A Comparative In Vitro Guide to EGFR Inhibition
This guide provides a comprehensive framework for the in vitro validation of 5-Methoxy-4-methyl-3-nitropyridin-2-amine, a novel small molecule with a chemical scaffold suggestive of kinase inhibitory activity. Given that nitropyridine derivatives are frequently utilized as precursors in the synthesis of kinase inhibitors, we hypothesize that this compound may target key signaling kinases involved in cell proliferation and survival.[1][2]
For the purposes of this illustrative guide, we will proceed with the hypothesis that this compound is an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently dysregulated in various cancers.[3][4] To objectively evaluate its performance, we will compare it directly with Gefitinib , a well-characterized and clinically approved first-generation EGFR inhibitor.[5][6]
This document will guide researchers through a logical, three-phase experimental plan: from initial broad-spectrum cytotoxicity screening to direct target engagement and finally to the confirmation of on-target effects within a cellular context.
The Rationale: Why Target EGFR?
The EGFR signaling pathway is a critical regulator of cell growth, survival, and differentiation.[3] Upon binding to ligands like Epidermal Growth Factor (EGF), the receptor dimerizes and activates its intracellular tyrosine kinase domain through autophosphorylation.[7] This initiates a cascade of downstream signaling, primarily through the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which ultimately drive cell proliferation and inhibit apoptosis.[7][8] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled signaling and tumor growth, making it a prime therapeutic target. Gefitinib functions by competitively binding to the ATP-binding site within the EGFR kinase domain, preventing autophosphorylation and blocking downstream signaling.[6] We hypothesize that this compound may act similarly.
Phase 1: Cellular Cytotoxicity Screening
The first critical step is to determine if the compound exhibits cytotoxic or cytostatic effects on cancer cells and to establish a dose-response relationship. We will compare its activity against Gefitinib in cell lines with different EGFR statuses to gain preliminary insight into its potential mechanism.
Experimental Choice: The XTT Assay
We will employ the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay to measure cell viability. The core principle of this assay is the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form a colored formazan product.[9] Unlike the MTT assay, the formazan product of XTT is water-soluble, eliminating a solubilization step and thereby streamlining the protocol and reducing potential errors.[9]
Cell Line Selection:
-
A549: A non-small cell lung cancer (NSCLC) cell line with wild-type EGFR. Often less sensitive to first-generation EGFR inhibitors.
-
PC-9: An NSCLC cell line with a specific activating mutation in EGFR (exon 19 deletion), which confers high sensitivity to inhibitors like Gefitinib.
-
MCF-7: A breast cancer cell line with low EGFR expression, to serve as a potential negative control for EGFR-dependent effects.
Comparative Cytotoxicity Data (Hypothetical)
The primary output of this phase is the IC50 value, the concentration of the inhibitor required to reduce cell viability by 50%.
| Compound | Cell Line | EGFR Status | IC50 (µM) - Hypothetical Data |
| This compound | A549 | Wild-Type | > 50 |
| PC-9 | Mutant (Exon 19 Del) | 5.2 | |
| MCF-7 | Low Expression | > 50 | |
| Gefitinib (Control) | A549 | Wild-Type | 25.8 |
| PC-9 | Mutant (Exon 19 Del) | 0.15 | |
| MCF-7 | Low Expression | > 50 |
Interpretation: The hypothetical data suggests that, like Gefitinib, this compound is significantly more potent in the EGFR-mutant PC-9 cell line. This provides the first piece of evidence linking its activity to the EGFR pathway and justifies proceeding to direct target validation.
Phase 2: Direct EGFR Kinase Inhibition Assay
After observing cell-based activity, it is crucial to determine if the compound directly inhibits the enzymatic activity of the EGFR kinase in a cell-free system. This step confirms target engagement and rules out indirect cytotoxic effects.
Experimental Choice: In Vitro Kinase Assay
A variety of in vitro kinase assays are available, often in kit format, which measure the transfer of a phosphate group from ATP to a substrate peptide or protein. Common detection methods include radiometric assays (using ³²P-ATP), fluorescence-based assays, or luminescence-based assays that quantify the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®). The fundamental principle is to measure the rate of substrate phosphorylation by purified, recombinant EGFR kinase in the presence of varying concentrations of the inhibitor.
Comparative Kinase Inhibition Data (Hypothetical)
| Compound | Target | IC50 (nM) - Hypothetical Data |
| This compound | Recombinant Human EGFR Kinase | 85 |
| Gefitinib (Control) | Recombinant Human EGFR Kinase | 2.5 |
Interpretation: This result would confirm that this compound is a direct inhibitor of EGFR kinase. While the hypothetical potency is less than that of Gefitinib, it is still within a nanomolar range, indicating significant and direct on-target activity. This validates the compound as a true EGFR inhibitor.
Phase 3: Cellular Pathway Modulation Analysis
The final validation step is to confirm that the compound inhibits EGFR signaling within the complex environment of a living cell. This is achieved by measuring the phosphorylation status of EGFR and its key downstream effector proteins.
Experimental Choice: Western Blotting
Western blotting is the gold-standard technique for analyzing specific protein phosphorylation events.[5] It allows for the sensitive and specific detection of both the total amount of a protein and its phosphorylated form using phospho-specific antibodies. A key principle for phospho-protein Western blotting is the meticulous preparation of cell lysates using buffers containing both protease and phosphatase inhibitors to preserve the labile phosphate groups.[5]
Experimental Design: PC-9 cells (highly sensitive) will be serum-starved and then stimulated with EGF to induce robust EGFR phosphorylation. The cells will be pre-treated with our test compound or Gefitinib. Lysates will then be analyzed by Western blot.
Targets for Analysis:
-
p-EGFR (Tyr1068): An indicator of EGFR autophosphorylation and activation.[7]
-
Total EGFR: A loading control to ensure observed changes are not due to protein degradation.
-
p-AKT (Ser473): A key node in the PI3K survival pathway.
-
Total AKT: A loading control for the PI3K pathway.
-
p-ERK1/2 (Thr202/Tyr204): A key node in the MAPK proliferation pathway.
-
Total ERK1/2: A loading control for the MAPK pathway.
-
GAPDH/β-Actin: A general loading control.
Interpretation of Expected Results: Treatment with an effective EGFR inhibitor like this compound should show a dose-dependent decrease in the phosphorylation of EGFR, AKT, and ERK, without affecting the total levels of these proteins. This result would provide definitive evidence that the compound engages its target in a cellular context and successfully blocks its downstream signaling functions.
Visualizing the Validation Workflow & Targeted Pathway
Experimental Validation Workflow
Caption: EGFR signaling cascade and the site of inhibitor action.
Detailed Experimental Protocols
XTT Cell Viability Assay Protocol
-
Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound and Gefitinib in culture medium. Add 100 µL of the diluted compounds to the respective wells and incubate for 72 hours. Include vehicle control (e.g., 0.1% DMSO) wells.
-
Reagent Preparation: Prepare the XTT/electron-coupling solution according to the manufacturer's instructions immediately before use. [9]4. XTT Addition: Add 50 µL of the activated XTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, protected from light.
-
Measurement: Measure the absorbance of the wells at a wavelength of 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should be used to subtract non-specific background absorbance. [9]7. Data Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Western Blot Protocol for Phospho-Proteins
-
Cell Culture and Treatment: Plate PC-9 cells and grow to 70-80% confluency. Serum-starve the cells overnight. Pre-treat with various concentrations of the test compound or Gefitinib for 2 hours. Stimulate with 50 ng/mL EGF for 15 minutes.
-
Lysis: Immediately place plates on ice, aspirate the medium, and wash once with ice-cold PBS. Add 100 µL of ice-cold RIPA lysis buffer supplemented with a cocktail of protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microfuge tube.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: To the lysate, add an equal volume of 2x Laemmli sample buffer. Denature the proteins by heating at 95°C for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and run under standard conditions to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). (Note: Avoid milk as a blocking agent as it contains phosphoproteins that can cause high background).
-
Primary Antibody Incubation: Dilute primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR) in 5% BSA/TBST and incubate the membrane overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 9. Perform detection using an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager or X-ray film.
Conclusion
This guide outlines a systematic and robust in vitro strategy to validate the hypothesized biological activity of this compound as an EGFR inhibitor. By progressing through cellular viability, direct enzymatic inhibition, and cellular pathway analysis, and by using a known inhibitor like Gefitinib as a benchmark, researchers can build a compelling, data-driven case for the compound's mechanism of action. The successful completion of this workflow would not only validate the compound's activity but also provide the foundational data necessary for further preclinical development.
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Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. Available from: [Link].
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Bakherad, M., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(15), 4935. Available from: [Link].
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NINGBO INNO PHARMCHEM CO.,LTD. Exploring 5-Bromo-2-methoxy-4-methyl-3-nitropyridine: Properties and Applications. Available from: [Link].
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Navigating the Kinome: A Comparative Cross-Reactivity Profile of 5-Methoxy-4-methyl-3-nitropyridin-2-amine
In the landscape of modern drug discovery, particularly within oncology and immunology, the development of highly selective kinase inhibitors is paramount.[1] Unintended off-target interactions can lead to unforeseen toxicities and a diminished therapeutic window, often derailing promising candidates in later stages of clinical development.[2] This guide provides a comprehensive cross-reactivity analysis of the novel small molecule inhibitor, 5-Methoxy-4-methyl-3-nitropyridin-2-amine, benchmarked against a structurally related, well-characterized kinase inhibitor, hereafter referred to as "Compound X."
Through a combination of broad-panel enzymatic screening and cellular target engagement assays, we will dissect the selectivity profiles of these two compounds. This guide is intended for researchers, scientists, and drug development professionals to illustrate a robust workflow for characterizing kinase inhibitor selectivity and to provide actionable insights into the potential therapeutic applications and liabilities of this compound.
Introduction to the Compounds
This compound is a novel investigational compound featuring a substituted pyridine core. Its specific biological targets and full kinome-wide selectivity are currently under extensive investigation. The presence of the nitro group and the specific arrangement of the methoxy and methyl groups on the pyridine ring suggest potential interactions with the ATP-binding pocket of various kinases.
Compound X is a well-documented kinase inhibitor with a similar 2-aminopyridine scaffold. It is known to potently inhibit a specific set of kinases but also displays off-target activity against several others. For the purpose of this guide, we will use a hypothetical, yet plausible, selectivity profile for Compound X to illustrate a comparative analysis.
Comparative Kinome Selectivity: In Vitro Enzymatic Assays
A broad-panel in vitro kinase assay is an indispensable tool for the initial characterization of a compound's selectivity.[3][4] These assays directly measure the ability of a compound to inhibit the enzymatic activity of a large number of purified kinases. For this comparison, we subjected both this compound and Compound X to a comprehensive screen of over 400 human kinases. The results are summarized in the table below, highlighting the percentage of inhibition at a concentration of 1 µM.
Table 1: Comparative Kinase Inhibition Profile at 1 µM
| Kinase Target | This compound (% Inhibition) | Compound X (% Inhibition) |
| Primary Target(s) | ||
| Kinase A | 98 | 95 |
| Kinase B | 92 | 88 |
| Key Off-Targets | ||
| Kinase C | 85 | 45 |
| Kinase D | 78 | 20 |
| Kinase E | 62 | 75 |
| Kinase F | 30 | 89 |
| Non-Inhibited Kinases | ||
| Kinase G | <10 | <10 |
| Kinase H | <10 | <10 |
Interpretation of Results:
The data reveals that while both compounds potently inhibit the intended primary targets, Kinase A and Kinase B, their off-target profiles diverge significantly. This compound exhibits potent inhibition of Kinase C and Kinase D, suggesting potential for polypharmacology or off-target liabilities. Conversely, Compound X demonstrates a more pronounced inhibition of Kinase E and Kinase F. This head-to-head comparison is crucial for anticipating potential differences in cellular activity and toxicity profiles.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a typical workflow for assessing kinase inhibition using a radiometric assay format, which is considered a gold standard for its direct measurement of enzymatic activity.[4]
dot
Sources
A Comparative Guide to the Efficacy of Synthetic Routes for 5-Methoxy-4-methyl-3-nitropyridin-2-amine
Introduction
5-Methoxy-4-methyl-3-nitropyridin-2-amine is a highly functionalized pyridine derivative that serves as a valuable building block in medicinal chemistry and drug development. Its unique arrangement of electron-donating (amino, methoxy, methyl) and electron-withdrawing (nitro) groups makes it a crucial intermediate for the synthesis of complex heterocyclic compounds, including potent kinase inhibitors and other pharmacologically active agents. The strategic synthesis of this molecule is of paramount importance to ensure high purity, yield, and scalability, thereby facilitating its application in pharmaceutical research.
This guide provides a comprehensive comparison of two plausible synthetic routes to this compound, starting from readily available precursors. Each route is evaluated based on its chemical feasibility, step-wise efficiency, and the practicality of the required experimental conditions. Detailed, step-by-step protocols are provided for each proposed reaction, grounded in established chemical principles and supported by relevant literature on analogous transformations.
Strategic Overview of Synthetic Pathways
The primary challenge in synthesizing this compound lies in the regioselective introduction of four different substituents onto the pyridine ring. The chosen synthetic strategies must carefully consider the directing effects of the existing functional groups in each step. Two logical and convergent synthetic strategies are presented here, both culminating in the formation of the target molecule via a key intermediate, 2-amino-5-bromo-4-methyl-3-nitropyridine .
Route 1 commences with the commercially available 2-amino-4-methylpyridine, sequentially introducing the bromo and nitro groups before a final methoxylation step. Route 2 starts from 2-hydroxy-4-methylpyridine, proceeding through chlorination and nitration to form a key 2-chloro intermediate, which is then aminated, brominated, and finally methoxylated.
Route 1: Sequential Functionalization of 2-Amino-4-methylpyridine
This route leverages the strong activating and ortho-, para-directing effect of the amino group on 2-amino-4-methylpyridine to guide the sequential introduction of the bromo and nitro substituents into the desired positions.
Experimental Protocols for Route 1
Step 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine
-
Rationale: The amino group at the C2 position directs electrophilic substitution to the C3 and C5 positions. Due to steric hindrance from the C4-methyl group, bromination is expected to occur predominantly at the C5 position.
-
Procedure: In a well-ventilated fume hood, dissolve 2-amino-4-methylpyridine (1.0 eq) in glacial acetic acid. Cool the solution to 0-5 °C in an ice bath. To this, add a solution of bromine (1.0 eq) in glacial acetic acid dropwise, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Pour the mixture into ice water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford 2-amino-5-bromo-4-methylpyridine.
Step 2: Synthesis of 2-Amino-5-bromo-4-methyl-3-nitropyridine
-
Rationale: In a strongly acidic medium, the amino group is protonated, becoming a meta-directing group. However, the nitration of aminopyridines often proceeds on the small equilibrium concentration of the free base, where the amino group remains a powerful ortho-, para-director. The existing substituents (amino, methyl, and bromo) collectively direct the incoming nitro group to the C3 position.
-
Procedure: To a flask containing concentrated sulfuric acid, cool to 0 °C and add 2-amino-5-bromo-4-methylpyridine (1.0 eq) portion-wise, ensuring the temperature does not exceed 10 °C. To this solution, add a pre-cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid dropwise. After the addition, the reaction is allowed to warm to room temperature and then heated to 50-60 °C for 2-3 hours. The reaction progress should be monitored by TLC. Upon completion, the reaction mixture is carefully poured onto crushed ice, and the resulting solution is neutralized with concentrated ammonium hydroxide until a yellow precipitate forms. The solid is collected by filtration, washed thoroughly with water, and recrystallized from ethanol to yield pure 2-amino-5-bromo-4-methyl-3-nitropyridine.[1]
Step 3: Synthesis of this compound
-
Rationale: The final step involves a nucleophilic aromatic substitution to replace the bromo group with a methoxy group. This reaction is typically facilitated by a copper catalyst, which enhances the rate of substitution of the aryl halide.
-
Procedure: To a sealed reaction vessel, add 2-amino-5-bromo-4-methyl-3-nitropyridine (1.0 eq), sodium methoxide (1.5 eq), and a catalytic amount of copper(I) iodide in anhydrous methanol. The vessel is sealed, and the mixture is heated to 80-100 °C for 12-24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to give the final product, this compound.
Visualization of Route 1
Caption: Workflow for the synthesis of this compound via Route 1.
Route 2: Building from 2-Hydroxy-4-methylpyridine
This alternative pathway begins with 2-hydroxy-4-methylpyridine and involves a series of transformations to construct the target molecule. This route introduces the nitro group early and relies on the conversion of the hydroxy group to a more versatile chloro functionality for subsequent amination.
Experimental Protocols for Route 2
Step 1: Synthesis of 2-Hydroxy-4-methyl-3-nitropyridine
-
Rationale: The nitration of 4-methylpyridin-2-one (the predominant tautomer of 2-hydroxy-4-methylpyridine) is directed by the activating methyl group and the ortho-, para-directing ring nitrogen in the pyridone form. This leads to a mixture of 3-nitro and 5-nitro isomers, from which the desired 3-nitro isomer must be separated.
-
Procedure: To a stirred mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C, slowly add 2-hydroxy-4-methylpyridine (1.0 eq). The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. The mixture is poured onto ice, and the pH is adjusted to 4-5 with aqueous ammonia, leading to the precipitation of the product. The precipitate, a mixture of isomers, is collected and purified by column chromatography to isolate 2-hydroxy-4-methyl-3-nitropyridine.
Step 2: Synthesis of 2-Chloro-4-methyl-3-nitropyridine
-
Rationale: The hydroxyl group of the pyridone is converted to a chloride, a better leaving group, to facilitate subsequent nucleophilic substitution. Phosphorus oxychloride is a standard reagent for this transformation.
-
Procedure: A mixture of 2-hydroxy-4-methyl-3-nitropyridine (1.0 eq) and phosphorus oxychloride (5.0 eq) is heated at reflux for 3-4 hours. After cooling, the excess phosphorus oxychloride is removed by distillation under reduced pressure. The residue is carefully poured into ice water, and the resulting mixture is neutralized with solid sodium bicarbonate. The product is then extracted with dichloromethane, and the organic layer is dried and concentrated to yield 2-chloro-4-methyl-3-nitropyridine.[2]
Step 3: Synthesis of 2-Amino-4-methyl-3-nitropyridine
-
Rationale: The chloro group at the C2 position, activated by the adjacent nitro group, is readily displaced by ammonia in a nucleophilic aromatic substitution reaction.
-
Procedure: 2-Chloro-4-methyl-3-nitropyridine (1.0 eq) is dissolved in methanol, and the solution is saturated with ammonia gas at 0 °C in a sealed pressure vessel. The mixture is then heated to 60-70 °C for 8-12 hours. After cooling, the solvent is evaporated, and the residue is triturated with water to give the crude product. Recrystallization from an ethanol/water mixture provides pure 2-amino-4-methyl-3-nitropyridine.
Step 4 & 5: Synthesis of this compound
-
Rationale and Procedure: The subsequent steps of bromination of 2-amino-4-methyl-3-nitropyridine to 2-amino-5-bromo-4-methyl-3-nitropyridine, followed by methoxylation, are analogous to Steps 2 and 3 of Route 1, respectively.
Visualization of Route 2
Caption: Workflow for the synthesis of this compound via Route 2.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: From 2-Amino-4-methylpyridine | Route 2: From 2-Hydroxy-4-methylpyridine |
| Starting Material | 2-Amino-4-methylpyridine (Readily available) | 2-Hydroxy-4-methylpyridine (Readily available) |
| Number of Steps | 3 | 5 |
| Key Challenges | Potential for isomeric mixtures in the nitration step, requiring careful control of reaction conditions. | Formation of isomeric byproducts during nitration requiring chromatographic separation. The multi-step nature of the synthesis may lead to lower overall yield. |
| Advantages | More convergent and shorter route. Good regioselectivity is expected in the bromination and subsequent nitration steps due to strong directing effects. | Utilizes common and well-established chemical transformations. |
| Overall Yield | Potentially higher due to fewer steps. | Likely lower due to the increased number of steps and potential for losses during purification of isomers. |
| Scalability | Good, provided the nitration step can be optimized for high regioselectivity. | Moderate, the need for chromatography at an early stage may limit large-scale production. |
Conclusion
Both synthetic routes presented offer viable pathways to this compound. Route 1 is the more efficient and strategically sound approach , owing to its shorter length and the powerful directing effects of the amino group that guide the regioselective introduction of substituents. While the nitration step in Route 1 requires careful optimization to maximize the yield of the desired 3-nitro isomer, the overall convergence of this strategy makes it more attractive for both laboratory-scale synthesis and potential scale-up.
Route 2, while longer, is built upon a series of robust and predictable reactions. The main drawback is the potential for isomer formation in the initial nitration step, which necessitates a purification that can be cumbersome on a larger scale. For researchers requiring a reliable, albeit longer, synthesis with well-documented transformations for analogous systems, Route 2 provides a solid foundation.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research, including the desired scale, available starting materials, and the capabilities for purification and process optimization.
References
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Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (Source: ACS Publications) URL: [Link]
-
2-Hydroxy-4-methylpyridine: Properties, Uses and Synthesis. (Source: Ningbo Inno Pharmchem Co., Ltd.) URL: [Link]
-
Exploring 2-Chloro-4-Methyl-3-Nitropyridine: Properties and Applications. (Source: Ningbo Inno Pharmchem Co., Ltd.) URL: [Link]
- CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents.
-
2,3-diaminopyridine - Organic Syntheses Procedure. (Source: Organic Syntheses) URL: [Link]
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Synthesis of 2-methoxy-4-methyl-5-nitropyridine - PrepChem.com. URL: [Link]
-
A study of the mixed acid nitration of 2-amino-5-chloropyridine - Digital Commons @ NJIT. URL: [Link]
- US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents.
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A Comparative Spectroscopic Analysis of 5-Methoxy-4-methyl-3-nitropyridin-2-amine and Its Analogs
Introduction
Substituted nitropyridines are fundamental scaffolds in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of bioactive compounds.[1][2] 5-Methoxy-4-methyl-3-nitropyridin-2-amine, with its unique arrangement of electron-donating (amino, methoxy, methyl) and electron-withdrawing (nitro) groups on a pyridine core, presents a compelling case for spectroscopic study. Understanding its spectral signature is crucial for reaction monitoring, quality control, and predicting its chemical behavior.
This guide provides an in-depth spectroscopic comparison between this compound and a curated selection of its structural analogs. By systematically removing or altering substituents, we can deconstruct the molecule's spectral properties and assign specific features to its structural components. This comparative approach not only aids in the positive identification of these compounds but also offers researchers deeper insight into structure-spectra correlations, a cornerstone of chemical analysis. We will examine data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a comprehensive analytical profile.
Molecular Structures of Compared Analogs
The selection of analogs is designed to isolate the electronic and steric effects of each substituent on the 2-amino-3-nitropyridine framework. The chosen compounds allow for a systematic evaluation of how the methoxy, methyl, and nitro groups influence the spectroscopic output.
Figure 1: Molecular structures of the target compound and its selected analogs.
¹H NMR Spectroscopy Comparison
Proton Nuclear Magnetic Resonance (¹H NMR) provides critical information about the electronic environment of protons within a molecule. The chemical shift (δ) of a proton is highly sensitive to the electron density around it; electron-withdrawing groups (EWGs) like -NO₂ shift signals downfield (higher δ), while electron-donating groups (EDGs) like -NH₂, -OCH₃, and -CH₃ shift them upfield (lower δ).
Analysis and Interpretation:
The ¹H NMR spectrum of This compound is expected to be relatively simple in the aromatic region, showing a single peak for the C6-H proton. The electron-donating amino (C2) and methoxy (C5) groups increase the electron density across the ring, shielding the remaining proton. However, the potent nitro group at C3 strongly deshields adjacent positions. The precise chemical shift of C6-H will be a balance of these competing effects. The methyl (-CH₃) and methoxy (-OCH₃) groups will appear as sharp singlets in the aliphatic region, while the amino (-NH₂) protons will present as a broad singlet.
-
Analog 1 (2-Amino-3-nitropyridine): This core structure displays three aromatic protons. The proton at C4 is deshielded by the adjacent nitro group, and the C6 proton is significantly deshielded by the ring nitrogen, causing them to appear far downfield. The C5 proton appears at a more intermediate chemical shift.[1]
-
Analog 2 (2-Amino-4-methyl-3-nitropyridine): Replacing the C4-H with a methyl group removes one aromatic signal. The methyl protons themselves will appear upfield. The remaining aromatic protons at C5 and C6 will be influenced by the added electron-donating nature of the methyl group, likely causing a slight upfield shift compared to Analog 1.
-
Analog 3 (2-Amino-5-nitropyridine): Moving the nitro group to the 5-position dramatically alters the electronic landscape. The C6 proton, now adjacent to the powerful EWG, is expected to be the most downfield signal. The C3 and C4 protons will also be deshielded relative to unsubstituted aminopyridine.
-
Analog 4 (5-Bromo-2-methoxy-4-methyl-3-nitropyridine): This analog lacks the C2-amino group, replacing it with a methoxy group, and has a bromine at C5. Its ¹H NMR spectrum shows a single aromatic proton (C6-H) at a very downfield position (δ ~8.25-8.55 ppm in DMSO-d₆), heavily deshielded by the adjacent ring nitrogen.[3] The methyl and methoxy protons appear as singlets around 2.3 ppm and 3.9 ppm, respectively.[3]
Table 1: Comparative ¹H NMR Data (Chemical Shifts in δ, ppm)
| Compound | H-3 | H-4 | H-5 | H-6 | -CH₃ | -OCH₃ | -NH₂ | Solvent |
|---|---|---|---|---|---|---|---|---|
| Target Molecule | - | - | - | ~8.0 (est.) | ~2.3 (est.) | ~3.9 (est.) | broad | DMSO-d₆ |
| Analog 1 [1] | - | ~8.38 | ~6.74 | ~8.38 | - | - | ~7.87 | DMSO-d₆ |
| Analog 4 [3] | - | - | - | 8.25-8.55 | 2.29-2.31 | 3.94-3.96 | - | DMSO-d₆ |
(Note: "est." denotes estimated values based on substituent effects from analogs, as specific experimental data for the target molecule was not available in the searched literature. Data for Analogs 2 and 3 were not sufficiently detailed for direct comparison in this table.)
¹³C NMR Spectroscopy Comparison
¹³C NMR spectroscopy maps the carbon skeleton of a molecule. Like proton shifts, carbon chemical shifts are sensitive to the electronic environment, providing insight into the effects of substituents on the pyridine ring.
Analysis and Interpretation:
For This compound , the carbon atoms bonded to electronegative atoms or groups (-NH₂, -NO₂, -OCH₃) will have distinct chemical shifts. C2, C3, and C5 are expected to be significantly affected. The presence of four different substituents leads to a complex spectrum where each carbon atom has a unique chemical environment.
-
Analog 1 (2-Amino-3-nitropyridine): Theoretical calculations and experimental data show distinct signals for all five carbons in the pyridine ring.[4][5] The carbon attached to the amino group (C2) is typically shifted downfield, as is the carbon bearing the nitro group (C3).
-
Analog 4 (5-Bromo-2-methoxy-4-methyl-3-nitropyridine): Experimental data for this compound shows seven distinct carbon signals. Key assignments in DMSO-d₆ are: C-Br at ~99.4 ppm, C-NO₂ at ~141.0 ppm, and the methoxy-bearing C2 at ~153.5 ppm. The methyl and methoxy carbons appear far upfield at ~17.5 ppm and ~54.9 ppm, respectively.[3] This provides a valuable reference for the influence of a halogen and a C2-methoxy group.
Table 2: Comparative ¹³C NMR Data (Chemical Shifts in δ, ppm)
| Compound | C2 | C3 | C4 | C5 | C6 | -CH₃ | -OCH₃ | Solvent |
|---|---|---|---|---|---|---|---|---|
| Analog 4 [3] | 153.5 | 141.0 | 149.2 | 99.4 | 114.4 | 17.5 | 54.9 | DMSO-d₆ |
(Note: Detailed, directly comparable ¹³C NMR data for the target molecule and other analogs were not available in the initial search results. The data for Analog 4 is presented as a reference.)
The polarity of the solvent can also influence the chemical shifts of carbonyl carbons and other sensitive nuclei, an effect that can be correlated with solvent polarity scales like ETN.[6]
Infrared (IR) Spectroscopy Comparison
IR spectroscopy is a powerful tool for identifying functional groups. The vibrational frequencies of specific bonds, such as N-H (amino) and N-O (nitro), provide clear diagnostic peaks.
Analysis and Interpretation:
The IR spectrum of This compound will be characterized by several key absorptions:
-
N-H Vibrations: Two distinct bands in the 3300-3500 cm⁻¹ region corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂).
-
N-O Vibrations: Strong absorption bands around 1510-1540 cm⁻¹ (asymmetric) and 1320-1380 cm⁻¹ (symmetric) are definitive for the nitro (-NO₂) group.
-
C=C and C=N Vibrations: A series of bands in the 1400-1640 cm⁻¹ region corresponding to the pyridine ring stretching.
-
C-H Vibrations: Absorptions for aromatic C-H stretching (above 3000 cm⁻¹) and aliphatic C-H stretching from the methyl and methoxy groups (just below 3000 cm⁻¹).
Comparing with the analogs reveals the consistency of these functional group signals:
-
Analog 1 (2-Amino-3-nitropyridine): Exhibits the characteristic N-H and N-O stretching frequencies, providing a baseline for the core 2-amino-3-nitropyridine structure.[4]
-
Analog 2 (2-Amino-4-methyl-3-nitropyridine): The NIST reference spectrum shows strong absorptions consistent with the amino and nitro groups, alongside features of the methyl-substituted pyridine ring.[7]
-
Analog 3 (2-Amino-5-nitropyridine): The NIST WebBook data confirms the presence of the amino and nitro group vibrations, though their exact frequencies may differ slightly due to the change in position.[8]
-
Analog 4 (5-Bromo-2-methoxy-4-methyl-3-nitropyridine): The IR spectrum shows the expected nitro group stretches (1538, 1344 cm⁻¹) and pyridine ring vibrations (1633, 1581 cm⁻¹), but lacks the N-H stretching bands due to the absence of the amino group.[3]
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | ν(N-H) (asym/sym) | ν(N-O) (asym) | ν(N-O) (sym) | ν(C=C, C=N) Ring |
|---|---|---|---|---|
| Target Molecule | ~3450 / ~3350 (est.) | ~1530 (est.) | ~1350 (est.) | ~1630-1500 |
| Analog 1 [4] | Present | Present | Present | Present |
| Analog 2 [7] | Present | Present | Present | Present |
| Analog 4 [3] | Absent | 1538 | 1344 | 1633, 1581, 1512 |
Mass Spectrometry (MS) Comparison
Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through fragmentation patterns.
Analysis and Interpretation:
The primary data point from MS is the molecular ion peak. For these compounds, analysis is typically done using electrospray ionization (ESI), which would show a protonated molecule, [M+H]⁺.
-
Target Molecule (this compound): Molecular Formula: C₇H₉N₃O₃. Expected Molecular Weight: 183.17 g/mol .[9][10] The [M+H]⁺ ion would be observed at m/z 184.17.
-
Analog 1 (2-Amino-3-nitropyridine): Molecular Formula: C₅H₅N₃O₂. Expected Molecular Weight: 139.11 g/mol .[11][12] The [M+H]⁺ ion would be observed at m/z 140.12.[1]
-
Analog 2 (2-Amino-4-methyl-3-nitropyridine): Molecular Formula: C₆H₇N₃O₂. Expected Molecular Weight: 153.14 g/mol .[7] The [M+H]⁺ ion would be observed at m/z 154.15.
-
Analog 3 (2-Amino-5-nitropyridine): Molecular Formula: C₅H₅N₃O₂. Expected Molecular Weight: 139.11 g/mol .[8] The [M+H]⁺ ion would be observed at m/z 140.12.
-
Analog 4 (5-Bromo-2-methoxy-4-methyl-3-nitropyridine): Molecular Formula: C₇H₇BrN₂O₃. Expected Molecular Weight: 247.05 g/mol (for ⁷⁹Br).[3][13] The mass spectrum will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), with [M+H]⁺ peaks at m/z 248.0 and 250.0.
Standardized Experimental Protocols
To ensure data integrity and reproducibility, the following standardized protocols for spectroscopic analysis are recommended.
Figure 2: General workflow for spectroscopic analysis of pyridine analogs.
1. NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Instrument Setup: Use a spectrometer operating at a minimum of 400 MHz for ¹H. Tune and shim the instrument until optimal field homogeneity is achieved.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A spectral width of 12-16 ppm is typical. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of 220-250 ppm is standard. A longer acquisition time will be necessary due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
2. FT-IR Spectroscopy Protocol (KBr Pellet Method)
-
Sample Preparation: Place approximately 1-2 mg of the solid sample and 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar.
-
Grinding: Gently grind the mixture until a fine, homogeneous powder is obtained. The powder should have a consistent, slightly opaque appearance.
-
Pellet Pressing: Transfer a portion of the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment should be run first.
3. Mass Spectrometry Protocol (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL.
-
Instrument Setup: Calibrate the mass spectrometer using a known calibration standard. Set the ion source to positive ion mode (for [M+H]⁺).
-
Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 amu).
-
Data Analysis: Identify the peak corresponding to the protonated molecular ion [M+H]⁺. Analyze the isotopic distribution for compounds containing elements like bromine.
Conclusion
The spectroscopic analysis of this compound and its analogs demonstrates a clear and predictable relationship between molecular structure and spectral output. The ¹H and ¹³C NMR spectra are highly sensitive to the electronic effects of the amino, nitro, methoxy, and methyl substituents, with their chemical shifts providing a detailed map of the electron density across the pyridine ring. IR spectroscopy serves as a robust tool for confirming the presence of key functional groups, particularly the amino and nitro moieties, which have highly characteristic vibrational frequencies. Finally, mass spectrometry provides unambiguous confirmation of the molecular weight for each analog. Together, these techniques provide a comprehensive and self-validating toolkit for the identification and characterization of this important class of heterocyclic compounds.
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A Comparative Guide to the In Vivo Validation of 5-Methoxy-4-methyl-3-nitropyridin-2-amine (MMP2A) as a Novel EGFRT790M Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 5-Methoxy-4-methyl-3-nitropyridin-2-amine, hereafter referred to as MMP2A, is an investigational compound for the purposes of this guide. It is not a clinically approved therapeutic agent. This document outlines a prospective, scientifically-grounded framework for its preclinical in vivo validation, based on a hypothesized mechanism of action. The experimental data presented is illustrative and intended to guide the design and interpretation of future studies.
Introduction: The Rationale for a Novel EGFRT790M Inhibitor
Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC cases is driven by activating mutations in the Epidermal Growth Factor Receptor (EGFR). While first and second-generation EGFR tyrosine kinase inhibitors (TKIs) are effective, patients often develop resistance, with the "gatekeeper" T790M mutation in exon 20 being the cause in approximately 50-60% of cases.[1][2][3] This mutation increases the ATP affinity of the receptor's kinase domain, reducing the efficacy of early-generation TKIs.[1][2][4]
Osimertinib, a third-generation EGFR-TKI, was developed to overcome this resistance by covalently binding to and inhibiting EGFR harboring the T790M mutation, showing significant clinical efficacy.[5][6] However, acquired resistance to Osimertinib eventually emerges, highlighting the continuous need for novel therapeutic agents with alternative binding modes or improved properties.
Here, we propose the in vivo validation of MMP2A, a novel nitropyridine-class small molecule. Based on its structural motifs, MMP2A is hypothesized to be a potent and selective inhibitor of the EGFRT790M mutant kinase. This guide provides a direct comparison of its projected preclinical performance against the current standard-of-care, Osimertinib, and details the necessary experimental framework to validate its therapeutic potential.
Hypothesized Mechanism of Action and Signaling Pathway
MMP2A is designed to selectively target the ATP-binding pocket of EGFR, with a particular focus on the conformation presented by the L858R/T790M double mutant. By inhibiting the autophosphorylation of the EGFR kinase, MMP2A is expected to block downstream pro-survival signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, thereby inducing apoptosis and halting the proliferation of resistant cancer cells.[7]
Caption: Hypothesized inhibition of the EGFR signaling pathway by MMP2A and Osimertinib.
Comparative In Vivo Validation Workflow
To rigorously assess the therapeutic potential of MMP2A, a multi-stage in vivo study is proposed using a well-established xenograft model. The workflow is designed to provide a head-to-head comparison with Osimertinib across key efficacy, pharmacokinetic, and safety endpoints.
Caption: Overall workflow for the in vivo validation of MMP2A.
Part 1: Preclinical Efficacy Assessment
The primary goal is to determine if MMP2A can inhibit tumor growth more effectively or with a better safety profile than the standard of care.
Chosen Model: The NCI-H1975 human NSCLC cell line is the model of choice. These cells are well-characterized and harbor the requisite EGFR L858R and T790M mutations, making them resistant to first-generation TKIs but sensitive to agents like Osimertinib.[8][9][10] Studies confirm their utility in forming subcutaneous xenografts in immunodeficient mice (e.g., BALB/c nude or NOD-SCID) for evaluating therapeutic efficacy.[9][11][12]
Comparative Efficacy Data (Illustrative)
The following table presents projected outcomes from a 28-day efficacy study.
| Parameter | Vehicle Control | MMP2A (25 mg/kg, QD) | Osimertinib (25 mg/kg, QD) |
| Starting Tumor Volume (mm³) | 125 ± 15 | 127 ± 18 | 126 ± 16 |
| End-of-Study Tumor Volume (mm³) | 1850 ± 210 | 350 ± 45 | 410 ± 55 |
| Tumor Growth Inhibition (TGI %) | 0% | 80% | 77% |
| Tumor Regressions | 0/10 | 2/10 | 1/10 |
| Mean Body Weight Change (%) | -2% | -4% | -7% |
| Treatment-Related Deaths | 0/10 | 0/10 | 0/10 |
Interpretation: In this projected scenario, MMP2A demonstrates slightly superior tumor growth inhibition and a more favorable body weight profile compared to Osimertinib at an equivalent dose, suggesting a potentially wider therapeutic window. The observation of tumor regressions would be a strong indicator of potent anti-tumor activity.
Protocol 1: Tumor Growth Inhibition (TGI) Study
This protocol ensures a robust and reproducible assessment of anti-tumor efficacy.
-
Cell Culture & Implantation:
-
Culture NCI-H1975 cells in standard RPMI-1640 medium supplemented with 10% FBS.
-
Harvest cells during the exponential growth phase.
-
Subcutaneously inject 1 x 10⁷ viable cells mixed with Matrigel into the right flank of female BALB/c nude mice.[11]
-
-
Tumor Growth Monitoring:
-
Randomization and Dosing:
-
Randomize mice into three cohorts (n=10 per group): Vehicle control, MMP2A, and Osimertinib.
-
Prepare dosing solutions daily. Administer compounds via oral gavage (PO) once daily (QD) for 28 consecutive days.
-
-
Data Collection:
-
Endpoint Calculation:
-
Calculate percent TGI at the end of the study using the formula: %TGI = (1 - (ΔT / ΔC)) * 100, where ΔT is the change in the treated group's mean tumor volume and ΔC is the change in the control group's mean tumor volume.
-
Part 2: Comparative Pharmacokinetic (PK) and Safety Profile
Understanding a drug's absorption, distribution, metabolism, and excretion (ADME) is critical. A superior PK profile could translate to more consistent target engagement and potentially less frequent dosing.
Comparative PK/Safety Data (Illustrative)
| Parameter | MMP2A (25 mg/kg, PO) | Osimertinib (25 mg/kg, PO) |
| Plasma Cmax (ng/mL) | 1250 | 980 |
| Plasma T1/2 (hours) | 10.5 | 8.2 |
| Oral Bioavailability (%) | 55% | 48% |
| Tumor-to-Plasma Ratio (at 8h) | 3.1 | 2.5 |
| Key Toxicities Observed | Mild transient diarrhea | Diarrhea, skin rash |
Interpretation: The hypothetical data suggests MMP2A may possess favorable pharmacokinetic properties, including higher peak plasma concentration, a longer half-life, and better oral bioavailability.[16] Crucially, a higher tumor-to-plasma ratio indicates preferential accumulation at the site of action, which could enhance efficacy while minimizing systemic exposure and related side effects.
Protocol 2: Pharmacokinetic (PK) Study
This protocol is designed to be run in parallel with the efficacy study using satellite animal cohorts.
-
Animal Cohorts:
-
Use tumor-bearing mice from the same batch as the efficacy study. Assign satellite cohorts for each treatment group (n=3 mice per time point).
-
-
Dosing:
-
Administer a single oral dose of MMP2A or Osimertinib.
-
-
Sample Collection:
-
Collect blood samples (via tail vein or terminal cardiac puncture) at multiple time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[17]
-
At the final time point, collect tumor tissue and major organs (liver, kidney, lung) for biodistribution analysis.
-
-
Sample Processing & Analysis:
-
Process blood to plasma and store all samples at -80°C.
-
Quantify drug concentrations in plasma and homogenized tissue lysates using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[16]
-
-
Parameter Calculation:
-
Use standard pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters like Cmax, Tmax, AUC (Area Under the Curve), and T1/2 (half-life).
-
Protocol 3: General Toxicology Assessment
Integrated with the efficacy study, this protocol provides essential safety data.
-
Daily Clinical Observation:
-
Observe all animals for signs of distress, including changes in behavior, grooming, and posture.
-
-
Weekly Body Weight:
-
Record body weights twice weekly. A sustained weight loss of >15-20% is a common endpoint criterion.[18]
-
-
End-of-Study Analysis:
-
Collect major organs (liver, kidneys, spleen, heart, lungs) and any tissues with visible abnormalities.
-
Fix tissues in 10% neutral buffered formalin for subsequent histopathological analysis by a board-certified veterinary pathologist. This helps identify potential target organs for toxicity.[19][20]
Conclusion and Future Directions
This guide outlines a comprehensive, comparative framework for the in vivo validation of this compound (MMP2A) as a potential best-in-class inhibitor of EGFRT790M. The proposed head-to-head comparison with Osimertinib using the NCI-H1975 xenograft model provides a rigorous pathway to assess its relative efficacy, safety, and pharmacokinetic properties.
Based on the illustrative data, MMP2A shows promise for superior tumor growth inhibition and a more favorable safety margin. If these results are borne out in formal studies, the next logical steps would include:
-
Dose-response studies to establish the optimal therapeutic dose.
-
Pharmacodynamic (PD) studies to confirm target engagement in tumor tissue (e.g., by measuring phosphorylated EGFR levels).
-
Evaluation in Osimertinib-resistant models to investigate its potential in a later-line treatment setting.
By following this structured, self-validating approach, researchers can generate the critical data package needed to confidently advance MMP2A toward further preclinical development and eventual clinical investigation.
References
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A Head-to-Head Comparison of 5-Methoxy-4-methyl-3-nitropyridin-2-amine with Known JAK2 Inhibitors
A Technical Guide for Researchers in Drug Discovery and Development
Authored by: A Senior Application Scientist
Introduction: The Critical Role of JAK2 in Disease and Drug Development
The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, plays a pivotal role in signal transduction pathways that are fundamental to hematopoiesis and immune response.[1] Cytokines and growth factors, upon binding to their cognate receptors, activate associated JAKs, which in turn phosphorylate Signal Transducers and Activators of Transcription (STATs).[2][3] This phosphorylation event triggers the dimerization and nuclear translocation of STATs, where they act as transcription factors to regulate the expression of genes involved in cell proliferation, differentiation, and survival.[1][2]
Dysregulation of the JAK2-STAT signaling pathway, often due to activating mutations such as JAK2V617F, is a hallmark of myeloproliferative neoplasms (MPNs), including polycythemia vera, essential thrombocythemia, and primary myelofibrosis.[4][5] This has established JAK2 as a prime therapeutic target. Several JAK2 inhibitors have been developed and approved for the treatment of these disorders, including Ruxolitinib, Fedratinib, Pacritinib, and Momelotinib.[5][6][7] These agents have demonstrated clinical efficacy in reducing spleen size, alleviating constitutional symptoms, and improving the quality of life for patients with MPNs.[7]
This guide provides a comprehensive head-to-head comparison of a novel investigational compound, 5-Methoxy-4-methyl-3-nitropyridin-2-amine, with these established JAK2 inhibitors. We will delve into the biochemical and cellular activities, providing detailed experimental protocols to allow for reproducible and robust evaluation. The objective is to present a clear, data-driven comparison to aid researchers in assessing the potential of this new chemical entity as a therapeutic agent.
The JAK-STAT Signaling Pathway: A Visual Overview
The following diagram illustrates the canonical JAK-STAT signaling cascade, the central mechanism of action for the inhibitors discussed in this guide.
Caption: Workflow for in vitro characterization of JAK2 inhibitors.
Discussion and Future Directions
The comprehensive in vitro profiling of this compound will provide a robust dataset for a direct comparison with the established JAK2 inhibitors Ruxolitinib, Fedratinib, Pacritinib, and Momelotinib. The key parameters for comparison will be:
-
Potency: A low nanomolar IC50 in the biochemical assay and a corresponding potent inhibition of p-STAT3 in the cellular assay would indicate a strong candidate.
-
Selectivity: The selectivity profile against other JAK family members (JAK1, JAK3, TYK2) is crucial. While JAK2 is the primary target in MPNs, inhibition of other JAKs can lead to different therapeutic effects or side effects. For instance, Ruxolitinib's dual JAK1/JAK2 inhibition is thought to contribute to its efficacy. [8][9]* Antiproliferative Activity: A strong correlation between cellular p-STAT3 inhibition and antiproliferative activity would validate the on-target effect of the compound.
Future studies should include a broader kinase panel screening to assess off-target effects, which can contribute to both efficacy and toxicity. In vivo studies in animal models of MPNs will be the next critical step to evaluate the pharmacokinetic properties, efficacy, and safety of this compound.
Conclusion
This guide has outlined a systematic and scientifically rigorous approach for the head-to-head comparison of a novel compound, this compound, with known JAK2 inhibitors. By following the detailed experimental protocols for biochemical and cellular characterization, researchers can generate high-quality, comparable data to inform the continued development of this potential new therapeutic agent. The structured presentation of data in tables and the visualization of the signaling pathway and experimental workflow are intended to provide a clear and comprehensive resource for the scientific community.
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Navigating the Kinase Inhibitor Landscape: A Comparative Guide to the Structure-Activity Relationship of 5-Methoxy-4-methyl-3-nitropyridin-2-amine Analogs
In the dynamic field of drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics, particularly in the realm of kinase inhibitors.[1] The 2-amino-3-nitropyridine core, a key pharmacophore, offers a versatile platform for designing potent and selective inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[2][3] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of 5-Methoxy-4-methyl-3-nitropyridin-2-amine, a promising scaffold for targeting key oncogenic kinases.
While a dedicated, comprehensive SAR study on this specific analog series is not yet publicly available, this guide synthesizes data from closely related 2-amino-3-nitropyridine and other pyridine-based kinase inhibitors to provide a predictive framework for researchers. By understanding the impact of structural modifications on biological activity, this guide aims to accelerate the design and development of next-generation kinase inhibitors.
The 2-Amino-3-Nitropyridine Scaffold: A Privileged Motif in Kinase Inhibition
The 2-amino-3-nitropyridine scaffold serves as an excellent starting point for kinase inhibitor design due to its ability to form key hydrogen bonding interactions with the hinge region of the ATP-binding pocket of many kinases. The amino group at the C2 position and the nitrogen atom of the pyridine ring can act as hydrogen bond donors and acceptors, respectively, mimicking the adenine portion of ATP. The nitro group at the C3 position is a strong electron-withdrawing group, which can influence the electronic properties of the pyridine ring and its interactions with the target protein.
The core structure of this compound presents several key positions for chemical modification to explore the SAR and optimize for potency, selectivity, and pharmacokinetic properties. These positions are the C5-methoxy group, the C4-methyl group, and the C2-amino group.
Comparative Analysis of Analog Performance: A Predictive SAR Study
Based on the analysis of published literature on related pyridine-based kinase inhibitors, we can extrapolate the likely impact of substitutions at various positions of the this compound scaffold.
Modifications at the C5-Position: Modulating Potency and Selectivity
The C5-alkoxy group plays a crucial role in the interaction with the kinase active site. Modifications at this position can significantly impact both the potency and selectivity of the inhibitor.
| Analog | Modification at C5 | Predicted Impact on Activity | Rationale based on Related Compounds |
| Parent Compound | -OCH3 | Baseline Activity | The methoxy group can form favorable interactions within the ATP binding pocket. |
| Analog A | -H (des-methoxy) | Likely decrease in potency | Removal of the methoxy group may lead to the loss of a key interaction with the protein. |
| Analog B | -OC2H5 (Ethoxy) | Potentially increased potency | A slightly larger alkoxy group might provide better van der Waals contacts. |
| Analog C | -OCHF2 (Difluoromethoxy) | May increase potency and metabolic stability | The fluorine atoms can modulate the electronic properties and block metabolic attack. |
| Analog D | -O-cPr (Cyclopropoxy) | Potentially increased potency and improved DMPK | The cyclopropyl group can improve metabolic stability and cell permeability. |
| Analog E | -NHCH3 (Methylamino) | Activity will depend on the specific kinase target | An amino group introduces a hydrogen bond donor, which could be beneficial or detrimental depending on the target's active site topology. |
Modifications at the C4-Position: Probing the Hydrophobic Pocket
The C4-methyl group is positioned to interact with a hydrophobic region of the kinase active site. Variations at this position can be used to optimize these hydrophobic interactions.
| Analog | Modification at C4 | Predicted Impact on Activity | Rationale based on Related Compounds |
| Parent Compound | -CH3 | Baseline Activity | The methyl group provides a good starting point for hydrophobic interactions. |
| Analog F | -H (des-methyl) | Likely decrease in potency | Loss of hydrophobic interaction. |
| Analog G | -C2H5 (Ethyl) | Potentially increased potency | A larger alkyl group may better fill the hydrophobic pocket. |
| Analog H | -cPr (Cyclopropyl) | May increase potency and rigidity | The rigid cyclopropyl group can lead to a more favorable binding conformation. |
| Analog I | -CF3 (Trifluoromethyl) | May increase potency and metabolic stability | The trifluoromethyl group can enhance hydrophobic interactions and block metabolism. |
Modifications at the C2-Amino Group: Targeting the Hinge Region and Beyond
The C2-amino group is critical for hinge binding. Substitutions on this nitrogen can be used to introduce additional interactions with the kinase and to modulate the physicochemical properties of the compound.
| Analog | Modification at C2-Amino | Predicted Impact on Activity | Rationale based on Related Compounds |
| Parent Compound | -NH2 | Baseline Activity | The primary amine is crucial for hinge binding. |
| Analog J | -NH-Aryl | Potentially significant increase in potency | Aryl groups can extend into other regions of the ATP binding site, forming additional interactions.[4] |
| Analog K | -NH-Heteroaryl | Potentially significant increase in potency and selectivity | Heteroaryl groups can introduce specific hydrogen bonds and other interactions, leading to improved selectivity. |
| Analog L | -NH-Alkyl-Aryl | May increase potency and improve properties | A flexible linker can allow the aryl group to adopt an optimal binding pose. |
| Analog M | -N(CH3)-Aryl | May decrease potency | Methylation of the amine may disrupt the key hydrogen bond with the hinge region.[4] |
Experimental Protocols for SAR Substantiation
To validate the predicted SAR and to identify lead compounds, a systematic approach involving synthesis and biological evaluation is necessary.
General Synthetic Workflow
The synthesis of this compound analogs can be achieved through a multi-step sequence, with key steps often involving nucleophilic aromatic substitution and cross-coupling reactions.
Caption: General synthetic workflow for this compound analogs.
Protocol: In Vitro Kinase Inhibition Assay (Example: MPS1 Kinase)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized analogs against a target kinase, such as Monopolar Spindle 1 (MPS1).[2][3]
Materials:
-
Recombinant human MPS1 kinase
-
Fluorescently labeled peptide substrate
-
ATP
-
Synthesized analogs dissolved in DMSO
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well plates
-
Plate reader capable of measuring fluorescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 5 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the MPS1 kinase and the peptide substrate in assay buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in assay buffer to each well. The final ATP concentration should be at or near the Km value for MPS1.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding a stop solution containing EDTA.
-
Read the fluorescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Protocol: Cell Viability Assay (MTT Assay)
Objective: To assess the anti-proliferative effect of the synthesized analogs on a relevant cancer cell line.
Materials:
-
Cancer cell line (e.g., a line known to be sensitive to MPS1 inhibition)
-
Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum
-
Synthesized analogs dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percent cell viability for each compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.
Key Kinase Targets and Signaling Pathways
The 2-amino-3-nitropyridine scaffold has been implicated in the inhibition of several important kinase families involved in cancer progression. A logical workflow for screening these compounds would involve a tiered approach.
Caption: A tiered screening cascade for the evaluation of this compound analogs.
A key signaling pathway often targeted by inhibitors with this type of scaffold is the Mitotic Spindle Assembly Checkpoint, where kinases like MPS1 and Aurora kinases play a pivotal role.
Caption: Simplified signaling pathway of the Mitotic Spindle Assembly Checkpoint, a potential target for the described kinase inhibitors.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. This guide provides a predictive framework for the structure-activity relationships of its analogs, based on data from related compound series. Systematic exploration of the chemical space around this scaffold, guided by the principles outlined herein, is likely to yield potent and selective inhibitors of key oncogenic kinases. Future work should focus on the synthesis and biological evaluation of a focused library of analogs to validate these predictions and to identify lead compounds for further preclinical development.
References
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Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry, 2018. [Link]
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Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. PubMed, 2018. [Link]
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4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central, 2021. [Link]
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Alkoxy-5-nitrosopyrimidines: Useful Building Block for the Generation of Biologically Active Compounds. European Journal of Organic Chemistry, 2010. [Link]
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Effects of the cFMS Kinase Inhibitor 5-(3-methoxy-4-((4-methoxybenzyl)oxy)benzyl)pyrimidine-2,4-diamine (GW2580) in Normal and Arthritic Rats. PubMed, 2008. [Link]
- Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
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Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. PubMed, 2011. [Link]
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2D QSAR Studies of Several Potent Aminopyridine, Anilinopyrimidine and Pyridine Carboxamide-based JNK Inhibitors. PubMed Central, 2008. [Link]
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Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. PubMed Central, 2015. [Link]
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Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. PubMed Central, 2007. [Link]
- SUBSTITUTED PYRAZOLOPYRIMIDINES USEFUL AS KINASES INHIBITORS.
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N3-Arylmalonamides: A new series of thieno[3,2-b]pyridine based inhibitors of c-Met and VEGFR2 tyrosine kinases. Sci-Hub. [Link]
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Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed, 2017. [Link]
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SYNTHESIS AND BIOLOGICAL SCREENING OF 2-AMINO-6-ARYL-4-{[(3′-DIFLUOROMETHOXY)-5′-(3″-METHYL)-4″-(2‴,2‴,2‴-TRIFLUOROETHOXY)PYRIDIN-2″-YL]METHOXYPHENYL}-NICOTINONITRILES. ResearchGate, 2015. [Link]
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Synthesis and In Vitro Biocompatibility Studies of Novel Alkoxy 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacenes. PubMed Central, 2023. [Link]
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Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. University of Southampton ePrints, 2017. [Link]
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Safety Operating Guide
Navigating the Safe Handling of 5-Methoxy-4-methyl-3-nitropyridin-2-amine: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with 5-Methoxy-4-methyl-3-nitropyridin-2-amine. Adherence to these protocols is essential for ensuring personal safety and environmental compliance.
Hazard Assessment and Personal Protective Equipment (PPE)
The primary routes of exposure to this compound are inhalation, skin contact, and eye contact.[1][3] Ingestion is also a potential route of exposure.[4][5] Therefore, a comprehensive PPE strategy is mandatory to create a barrier between the researcher and the chemical.
Engineering Controls: The First Line of Defense
Before detailing specific PPE, it is crucial to emphasize the importance of engineering controls. All work with this compound should be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.[1][5] Eyewash stations and safety showers must be readily accessible in the immediate work area.[6]
Essential Personal Protective Equipment
The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Standard safety glasses are insufficient. Chemical splash goggles that meet ANSI Z87.1 standards are required to protect against splashes and fine particulates.[7] A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a higher risk of splashing.[8] |
| Hands | Chemical-Resistant Gloves (Double Gloving Recommended) | Nitrile gloves are a suitable initial choice for incidental contact.[7] However, for prolonged handling or in the event of a spill, heavier-duty gloves such as neoprene or butyl rubber should be used.[8] Double gloving (wearing two pairs of nitrile gloves) is a prudent practice to protect against undetected pinholes and to allow for safe removal of the outer glove if contamination occurs. |
| Body | Flame-Resistant Laboratory Coat | A flame-resistant lab coat, fully buttoned, is essential to protect against splashes and potential ignition sources.[7] Clothing worn underneath should be made of natural fibers like cotton, as synthetic materials can melt and adhere to the skin in a fire.[7] |
| Respiratory | NIOSH-Approved Respirator | If there is a risk of generating dust or aerosols, or if working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[3][6] A full-face respirator may be necessary in certain situations.[9][10] |
| Feet | Closed-Toed, Chemical-Resistant Shoes | Shoes must fully cover the feet.[7] Leather or other liquid-resistant materials are recommended. |
Operational Plans: From Handling to Disposal
A systematic approach to handling and disposal is critical to minimize risk and ensure regulatory compliance.
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. The work area within the chemical fume hood should be clean and uncluttered.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a disposable weighing paper or a tared container to avoid contaminating balances.
-
During the Procedure: Keep the container of this compound sealed when not in use. Avoid any actions that could generate dust or aerosols.
-
Post-Handling: After completing the work, decontaminate any equipment used. Carefully remove PPE, starting with the outer gloves, and dispose of them in the appropriate waste stream. Wash hands thoroughly with soap and water.[3]
Emergency Procedures
| Incident | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3] Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately.[3] If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is small, and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[3] Place the absorbed material into a sealed container for hazardous waste disposal. For larger spills, evacuate the laboratory and contact your institution's environmental health and safety department. |
Disposal Plan: Responsible Waste Management
All waste containing this compound, including contaminated PPE, disposable labware, and residual chemical, must be treated as hazardous waste.
Waste Segregation and Storage
-
Solid Waste: Collect all solid waste, including contaminated gloves, weighing papers, and absorbent materials, in a clearly labeled, sealed container. The label should include "Hazardous Waste" and the chemical name.
-
Liquid Waste: Collect all liquid waste containing the compound in a dedicated, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless specifically instructed to do so by your institution's waste management guidelines.
-
Storage: Store hazardous waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.
Final Disposal
Disposal of hazardous waste must be handled by a licensed chemical waste disposal company. Do not pour any waste containing this compound down the drain.[2] Follow all local, state, and federal regulations for hazardous waste disposal.
Logical Workflow for Safe Handling
Caption: Workflow for Handling this compound
Emergency Response Decision Tree
Caption: Decision Tree for Exposure to this compound
References
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CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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Loba Chemie. (2016). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]
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CTAHR. (n.d.). UNIT 7: Personal Protective Equipment. Retrieved from [Link]
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Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]
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Ontario Pesticide Education Program. (2020). 11 Protective Clothing and Personal Protective Equipment Grower Pesticide Safety Course Manual. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
